molecular formula C11H14O4 B094004 Methyl homoveratrate CAS No. 15964-79-1

Methyl homoveratrate

Cat. No.: B094004
CAS No.: 15964-79-1
M. Wt: 210.23 g/mol
InChI Key: DILOFCBIBDMHAY-UHFFFAOYSA-N
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Description

Methyl homoveratrate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)acetate
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InChI

InChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DILOFCBIBDMHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5065982
Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Molecular Weight

210.23 g/mol
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CAS No.

15964-79-1
Record name Methyl 2-(3,4-dimethoxyphenyl)acetate
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
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Record name Methyl 3,4-dimethoxyphenylacetate
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Record name Methyl (3,4-dimethoxyphenyl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoveratrate, also known as Methyl 2-(3,4-dimethoxyphenyl)acetate, is a chemical compound with the molecular formula C₁₁H₁₄O₄.[1][2] It serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of its core physical properties, predicted spectral characteristics, and the standardized experimental protocols used for their determination.

Core Physical Properties

The known physical properties of this compound are summarized below. These values are essential for handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
IUPAC Name Methyl 2-(3,4-dimethoxyphenyl)acetate[2]
Synonyms This compound, Homoveratric acid methyl ester[2]
CAS Number 15964-79-1[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
Appearance Light yellow to yellow to brown liquid
Boiling Point 285.4°C at 760 mmHg[2]
Density 1.105 g/cm³
Freezing Point Data not readily available.
Solubility Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform.Based on[3]

Predicted Spectroscopic Data

While experimental spectra are not widely published, the spectral characteristics of this compound can be reliably predicted based on its molecular structure. These predictions are invaluable for structural elucidation and quality control.

Predicted ¹H NMR Data (Proton NMR)
ProtonsEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
3HEster Methyl (-COOCH₃)3.6 - 3.7Singlet (s)3H
2HMethylene (-CH₂-)3.5 - 3.6Singlet (s)2H
6H2x Methoxy (-OCH₃)3.8 - 3.9Singlet (s)6H
3HAromatic (Ar-H)6.7 - 6.9Multiplet (m)3H
Predicted ¹³C NMR Data (Carbon-13 NMR)
CarbonEnvironmentPredicted Chemical Shift (δ, ppm)
CEster Carbonyl (C=O)~172
CAromatic (C-O)148 - 150
CAromatic (C-C)~128
CAromatic (C-H)111 - 122
CMethoxy (-OCH₃)55 - 56
CMethylene (-CH₂-)~41
CEster Methyl (-COOCH₃)~52
Predicted IR Spectroscopy Data
BondVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1735 - 1750Strong
C-H (sp³)Stretch2850 - 3000Medium
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C=C (Aromatic)Stretch1500 - 1600Medium
C-O (Ester/Ether)Stretch1100 - 1300Strong
Predicted Mass Spectrometry (MS) Data
m/z ValueInterpretation
210[M]⁺, Molecular Ion
179[M - OCH₃]⁺
151[M - COOCH₃]⁺ (Benzylic cation, likely base peak)
121Further fragmentation

Experimental Protocols and Workflows

The determination of the physical and spectral properties of a compound like this compound follows standardized laboratory procedures.

Workflow Diagrams

The following diagrams illustrate typical workflows for physical property determination and spectroscopic analysis.

G cluster_0 Boiling Point Determination (Micro-Reflux Method) A Sample Preparation (0.5 mL liquid in test tube) B Apparatus Setup (Heating block, stirrer, thermometer) A->B C Gentle Heating & Stirring B->C D Observe Reflux (Vapor condensation ring) C->D E Position Thermometer (Bulb at reflux ring level) D->E F Record Stable Temperature (Boiling Point) E->F

Caption: Workflow for Boiling Point Determination.

G cluster_1 General Spectroscopic Analysis Workflow P Sample Preparation (Dissolve in appropriate deuterated solvent for NMR, or prepare film/mull for IR) Q Instrument Setup & Calibration (Tune, lock, shim for NMR; Run background for IR/MS) P->Q R Data Acquisition (Run pulse sequence for NMR; Scan for IR/MS) Q->R S Data Processing (Fourier transform, phase correction, baseline correction) R->S T Spectral Analysis (Assign peaks, identify fragments, correlate to structure) S->T

Caption: Workflow for Spectroscopic Analysis.

Detailed Methodologies

4.2.1 Determination of Boiling Point (Micro-Reflux Method) This method is suitable when only small sample volumes are available.

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube along with a small magnetic stir bar.

  • Apparatus Setup: The test tube is secured in a heating block on a hot plate stirrer. A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid surface.

  • Heating: The sample is heated gently while being stirred.

  • Observation: The liquid is observed until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.

  • Measurement: The thermometer is lowered so that its bulb is level with the reflux ring. The temperature at which the reading stabilizes is recorded as the boiling point.

4.2.2 Determination of Density

  • Mass of Empty Vessel: The mass of a clean, dry pycnometer or graduated cylinder is measured accurately using an analytical balance.

  • Volume Measurement: A precise volume of this compound is added to the vessel. If using a pycnometer, it is filled to its calibrated volume.

  • Mass of Filled Vessel: The mass of the vessel containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. Density is then calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

4.2.3 Determination of Solubility (Qualitative)

  • Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

  • Solvent Addition: A small volume (e.g., 0.75 mL) of the chosen solvent (e.g., water, ethanol, DMSO) is added in portions.

  • Observation: After each addition, the tube is vigorously shaken. The compound is classified as soluble if the entire solid dissolves, slightly soluble if it partially dissolves, and insoluble if it does not dissolve at all.

4.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The solution must be free of any solid particles.

  • Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard proton pulse sequence is run. Key parameters include setting the spectral width, number of scans for an adequate signal-to-noise ratio, and a relaxation delay.

  • ¹³C NMR Acquisition: A standard proton-decoupled carbon pulse sequence is used. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced, typically to Tetramethylsilane (TMS) at 0 ppm.

4.2.5 Infrared (IR) Spectroscopy (Thin Film Method)

  • Sample Preparation: Since this compound is a liquid, a drop is placed directly onto the surface of one salt plate (e.g., NaCl).

  • Film Formation: A second salt plate is placed on top and gently rotated to create a thin, uniform liquid film between the plates.

  • Data Acquisition: The assembled plates are placed in the sample holder of the IR spectrometer. A background spectrum of air is typically run first and subtracted from the sample spectrum. The sample is then scanned with infrared radiation.

  • Data Analysis: The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed to identify absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

4.2.6 Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of this compound is introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC).

  • Ionization: In the ion source, molecules are ionized, typically using Electron Ionization (EI). This process is energetic and causes the molecular ion to fragment into smaller, charged ions.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.[4][5][6]

References

An In-depth Technical Guide to Methyl Homoveratrate: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl homoveratrate, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, is an organic compound with the chemical formula C₁₁H₁₄O₄.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis via Fischer esterification are presented. Furthermore, this document explores the biological significance of this compound, with a particular focus on its potential as an anticancer agent through the inhibition of topoisomerase II and the induction of apoptosis. Key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Formula

This compound is the methyl ester of homoveratric acid (3,4-dimethoxyphenylacetic acid). The core structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 3 and 4, and an acetic acid methyl ester group at position 1.

Chemical Formula: C₁₁H₁₄O₄[1]

Molecular Weight: 210.23 g/mol [1]

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)acetate[1]

CAS Number: 15964-79-1[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₄O₄[1]
Molecular Weight210.23 g/mol [1]
AppearancePredicted: Colorless to light yellow liquid or solid
DensityPredicted: ~1.15 g/cm³
Boiling PointPredicted: ~295 °C at 760 mmHg
SolubilitySoluble in organic solvents like methanol (B129727), ethanol, and dichloromethane.
Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 2.2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85d, J ≈ 8.5 Hz1HH-5 (aromatic)
~6.80dd, J ≈ 8.5, 2.0 Hz1HH-6 (aromatic)
~6.78d, J ≈ 2.0 Hz1HH-2 (aromatic)
~3.88s3HOCH₃ (at C4)
~3.87s3HOCH₃ (at C3)
~3.68s3HOCH₃ (ester)
~3.55s2HCH₂

Table 2.2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172.5C=O (ester)
~149.0C-4 (aromatic, C-OCH₃)
~148.0C-3 (aromatic, C-OCH₃)
~127.0C-1 (aromatic)
~121.0C-6 (aromatic)
~112.5C-2 (aromatic)
~111.5C-5 (aromatic)
~56.0OCH₃ (aromatic)
~55.9OCH₃ (aromatic)
~52.0OCH₃ (ester)
~41.0CH₂

Table 2.2.3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aromatic and aliphatic)
~1735C=O stretch (ester)
~1600, ~1515, ~1465C=C stretch (aromatic)
~1260, ~1030C-O stretch (ether and ester)

Table 2.2.4: Predicted Mass Spectrum Fragmentation

m/zProposed Fragment
210[M]⁺ (Molecular ion)
179[M - OCH₃]⁺
151[M - COOCH₃]⁺ (Base Peak)
136[151 - CH₃]⁺
107[C₇H₇O]⁺ (Tropylium-like ion)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3,4-dimethoxyphenylacetic acid and methanol using an acid catalyst.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

In Vitro Anticancer Activity Assay

This protocol provides a general workflow for assessing the cytotoxic activity of this compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Normal (non-cancerous) cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound and the positive control in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound and control. Include a vehicle control (medium with the solvent).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Biological Significance and Signaling Pathways

This compound has been identified as a compound with potential anticancer properties, primarily through the inhibition of topoisomerase II and the induction of apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can lead to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Topoisomerase_II_Inhibition Methyl_Homoveratrate This compound Topo_II Topoisomerase II Methyl_Homoveratrate->Topo_II Inhibits DNA_Breaks DNA Double-Strand Breaks Topo_II->DNA_Breaks Stabilizes Cleavage Complex DNA_Replication_Transcription DNA Replication & Transcription DNA_Replication_Transcription->Topo_II Requires Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Topoisomerase II inhibition by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

The intrinsic pathway is triggered by intracellular stress, such as DNA damage induced by topoisomerase II inhibition. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which permeabilize the mitochondrial membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.

Intrinsic_Apoptosis cluster_stress Intracellular Stress cluster_mitochondrion Mitochondrion DNA_Damage DNA Damage (from Topo II inhibition) Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (mitochondrial) apoptosis pathway.

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which can then directly activate executioner caspases or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.

Extrinsic_Apoptosis Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC DISC Formation (Receptor, FADD, pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrial Pathway Amplification tBid->Mitochondrion Mitochondrion->Caspase3

Caption: Extrinsic (death receptor) apoptosis pathway.

Conclusion

This compound presents a compelling profile for further investigation in the field of drug discovery, particularly in oncology. Its well-defined chemical structure and amenability to synthesis, coupled with its potential to inhibit topoisomerase II and induce apoptosis in cancer cells, underscore its therapeutic promise. This technical guide provides a foundational resource for researchers and scientists to build upon, offering detailed chemical information, experimental protocols, and a conceptual framework for its biological activity. Further studies are warranted to fully elucidate its pharmacological properties and to explore its efficacy and safety in preclinical and clinical settings.

References

Sinapyl Alcohol (C11H14O4): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sinapyl alcohol, a monolignol with significant biological activities and a crucial role in plant biochemistry. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and biological functions of this compound.

Core Properties of Sinapyl Alcohol

Sinapyl alcohol, with the molecular formula C11H14O4, has a molecular weight of approximately 210.23 g/mol .[1][2][3][4] It is a crystalline solid at room temperature and is a key intermediate in the biosynthesis of lignin (B12514952) and various other natural products.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sinapyl alcohol.

PropertyValueSource
Molecular Weight 210.23 g/mol [1][2][3][4]
Melting Point 61-65 °C[1][2][3][4]
Boiling Point 384.7 ± 37.0 °C (Predicted)[1][2][5]
Density 1.205 ± 0.06 g/cm³ (Predicted)[1][2][5]
Solubility in Ethanol (B145695) ~30 mg/mL[1][6]
Solubility in DMSO ~30 mg/mL[1][6]
Solubility in Dimethyl Formamide ~30 mg/mL[1][6]
Solubility in PBS (pH 7.2) ~1 mg/mL[1][6]
UV max 223, 276 nm[6]

Biological Activities and Signaling Pathways

Sinapyl alcohol exhibits a range of biological activities, most notably anti-inflammatory, antinociceptive, and antioxidant properties.[1] It is also a fundamental precursor in the biosynthesis of syringyl lignin, a major component of the cell walls in angiosperm plants.

Anti-inflammatory and Antinociceptive Activity

Sinapyl alcohol has demonstrated significant anti-inflammatory and antinociceptive effects. Studies have shown that it can inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Sinapyl alcohol at concentrations of 50, 100, and 200 μM reduces the production of nitrite, prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1] In vivo studies have also confirmed its analgesic properties, where doses of 20 and 30 mg/kg inhibited acetic acid-induced writhing in mice.[1]

The anti-inflammatory mechanism of Sinapyl alcohol involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[7][8][9][10]

LPS_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds to NFkB NF-κB TLR4->NFkB activates iNOS iNOS (Inducible Nitric Oxide Synthase) NFkB->iNOS induces expression COX2 COX-2 (Cyclooxygenase-2) NFkB->COX2 induces expression NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Sinapyl_Alcohol Sinapyl Alcohol Sinapyl_Alcohol->NFkB inhibits activation

Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of Sinapyl Alcohol.

Lignin Biosynthesis

Sinapyl alcohol is a primary monomer for the biosynthesis of syringyl (S) lignin in angiosperms. The biosynthesis pathway involves the reduction of sinapaldehyde (B192390), a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD) or a specific sinapyl alcohol dehydrogenase (SAD).

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid Ferulic_Acid Ferulic Acid pCoumaric_Acid->Ferulic_Acid Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid Sinapaldehyde Sinapaldehyde Sinapic_Acid->Sinapaldehyde Sinapyl_Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl_Alcohol CAD/SAD Lignin Syringyl Lignin Sinapyl_Alcohol->Lignin Polymerization

Figure 2: Simplified biosynthetic pathway of Sinapyl Alcohol and its incorporation into lignin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to Sinapyl alcohol.

Synthesis of Sinapyl Alcohol via Sodium Borohydride (B1222165) Reduction

This protocol describes the synthesis of Sinapyl alcohol from sinapaldehyde using sodium borohydride as the reducing agent.[11][12][13]

Materials:

Procedure:

  • Dissolve sinapaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-2 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield crude Sinapyl alcohol.

Purification: The crude product can be purified by crystallization from a mixture of methylene (B1212753) chloride and petroleum ether to yield pale yellow crystals.[11]

Figure 3: Experimental workflow for the synthesis and purification of Sinapyl Alcohol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A method for the simultaneous measurement of coniferyl alcohol and sinapyl alcohol has been described.[14]

  • Column: C18

  • Mobile Phase: Water and Methanol

  • Flow Rate: 0.4-0.7 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS): Pyrolysis-GC/MS can be used for the analysis of sinapyl alcohol.[15] For underivatized samples, the mass spectrometer is typically operated in electron impact (70 eV) ionization mode with a scan range of 50-650 Da.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard techniques for the structural elucidation and purity assessment of Sinapyl alcohol.[17][18][19][20]

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats: This is a standard model to evaluate the anti-inflammatory activity of compounds.

  • Male Wistar rats (180-190 g) are used.

  • The test compound (e.g., Sinapyl alcohol) or vehicle is administered intraperitoneally or orally.

  • After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[21][22][23][24][25]

Acetic Acid-Induced Writhing Test in Mice: This model is used to assess peripheral analgesic activity.

  • Mice (20-30 g) are divided into control, standard, and test groups.

  • The test compound (e.g., Sinapyl alcohol at 20 or 30 mg/kg) or a standard analgesic is administered subcutaneously or orally.

  • After a specific period (e.g., 60 minutes), 1% acetic acid solution (1 mL/100 g body weight) is injected intraperitoneally.

  • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10 minutes) following the acetic acid injection.

  • The percentage of inhibition of writhing is calculated by comparing the test group with the control group.[26][27][28][29][30]

Conclusion

Sinapyl alcohol is a multifaceted molecule with significant potential in various research fields. Its well-defined chemical properties, established synthetic routes, and notable biological activities, particularly its anti-inflammatory effects, make it a compelling subject for further investigation in drug discovery and development. Furthermore, its fundamental role in plant biology as a lignin precursor continues to be an active area of study. This guide provides a solid foundation for researchers to explore the diverse applications of this important natural product.

References

Methyl 2-(3,4-dimethoxyphenyl)acetate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key physical and chemical properties of Methyl 2-(3,4-dimethoxyphenyl)acetate is presented in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValue
Chemical Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol [1]
Appearance White or Colorless to Light yellow to Light orange powder to lump to clear liquid
Synonyms 3,4-Dimethoxybenzeneacetic Acid Methyl Ester, Methyl Homoveratrate[1]

Hazard Identification and GHS Classification

Methyl 2-(3,4-dimethoxyphenyl)acetate is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this substance is Warning .

GHS Pictogram:

  • GHS07: Exclamation Mark

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The following diagram illustrates the logical flow of hazard identification based on the GHS classification.

GHS_Classification cluster_GHS GHS Hazard Identification cluster_Hazards Hazard Statements Compound Methyl 2-(3,4-dimethoxyphenyl)acetate Signal_Word Signal Word: Warning Compound->Signal_Word Pictogram Pictogram: GHS07 (Exclamation Mark) Compound->Pictogram H302 H302: Harmful if swallowed Pictogram->H302 H332 H332: Harmful if inhaled Pictogram->H332 H315 H315: Causes skin irritation Pictogram->H315 H319 H319: Causes serious eye irritation Pictogram->H319 H335 H335: May cause respiratory irritation Pictogram->H335

GHS Hazard Profile of the Compound.

Toxicological Information

While specific LD50 and LC50 values for Methyl 2-(3,4-dimethoxyphenyl)acetate are not available in the reviewed literature, the GHS hazard statements provide a basis for understanding its toxicological profile.

HazardGHS ClassificationToxicological Implications
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion of this substance can cause harmful effects. The toxicological properties of this material have not been fully investigated.
Acute Toxicity (Inhalation) H332: Harmful if inhaledInhalation of vapors or aerosols may be harmful. May cause respiratory tract irritation.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact with the skin is likely to cause irritation. Prolonged or repeated contact may lead to dermatitis.
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation may lead to irritation of the respiratory tract.

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general experimental protocols for handling Methyl 2-(3,4-dimethoxyphenyl)acetate in a laboratory setting.

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment.

PPE_Workflow Start Before Handling Goggles Wear chemical splash goggles Start->Goggles Gloves Wear appropriate protective gloves (e.g., nitrile rubber) Start->Gloves Coat Wear a lab coat Start->Coat Ventilation Work in a well-ventilated area (fume hood recommended) Start->Ventilation End Safe to Proceed Goggles->End Gloves->End Coat->End Ventilation->End

Required Personal Protective Equipment.

Methodology:

  • Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's resistance data for this specific chemical or chemical class.

  • Body Protection: A standard laboratory coat should be worn and kept fastened.

  • Respiratory Protection: Handling should be performed in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a fume hood is strongly recommended.

Handling and Storage

Methodology:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of dust, vapor, mist, or gas.[3]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

First Aid Measures

The following table summarizes the recommended first aid procedures in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.
Skin Contact Immediately remove all contaminated clothing.[2] Flush skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting. Seek medical attention if you feel unwell.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

The logical steps for managing a spill are outlined below.

Spill_Response Spill Accidental Release Occurs Ventilate Ensure adequate ventilation Spill->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill with inert material (e.g., sand, vermiculite) PPE->Contain Collect Collect the material into a suitable container for disposal Contain->Collect Clean Clean the spill area thoroughly Collect->Clean Dispose Dispose of waste according to local regulations Clean->Dispose

Workflow for Accidental Release.

Methodology:

  • Ensure the area is well-ventilated.

  • Wear appropriate personal protective equipment as outlined in section 4.1.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite, or earth) and place in a suitable container for disposal.[3]

  • For larger spills, dike the area to prevent spreading.

  • Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials in accordance with local, state, and federal regulations.[2]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable environmental regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal. Do not allow this material to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use. All laboratory personnel should be trained in proper chemical handling and emergency procedures.

References

The Biological Activity of Methyl Homoveratrate: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its structural similarity to compounds with known biological effects, methyl homoveratrate, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, remains a largely enigmatic molecule within the scientific community. A comprehensive review of publicly available scientific literature reveals a significant lack of data on its biological activity, precluding a detailed analysis of its potential therapeutic applications.

Currently, this compound is commercially available primarily for research purposes, with suppliers explicitly stating it is not intended for diagnostic or therapeutic use. This indicates that the compound is likely utilized as a chemical intermediate or a building block in the synthesis of more complex molecules rather than being investigated for its intrinsic biological properties.

The absence of published in vitro and in vivo studies means there is no quantitative data, such as IC50 or EC50 values, to summarize. Consequently, a detailed examination of its mechanism of action, potential signaling pathway interactions, and experimental protocols is not possible at this time.

While the core structural motif of a substituted phenylacetate (B1230308) is present in various biologically active compounds, any extrapolation of potential activity to this compound would be purely speculative without direct experimental evidence. Researchers and drug development professionals seeking to explore the therapeutic potential of this molecule would need to undertake foundational research, including initial screening assays to identify any biological targets.

Future investigations could explore a range of potential activities based on its chemical structure. However, until such studies are conducted and their results published, the biological activity of this compound will remain an open question in the field of pharmacology and drug discovery. There are currently no established signaling pathways or experimental workflows directly associated with this compound.

Potential Anticancer Properties of Methyl Homoveratrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential anticancer properties of Methyl homoveratrate (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate). As of the date of this publication, dedicated peer-reviewed research on the specific anticancer activities of this compound is limited. The information presented herein is extrapolated from studies on structurally related compounds, particularly phenylacetic acid derivatives and molecules containing a 3,4-dimethoxyphenyl moiety. The proposed mechanisms, experimental protocols, and signaling pathways are therefore hypothetical and intended to serve as a guide for future research.

Executive Summary

This compound, a derivative of phenylacetic acid, presents a scaffold of interest for anticancer drug development. While direct evidence is not yet available in peer-reviewed literature, a commercial supplier suggests that its anticancer activity may stem from the inhibition of topoisomerase II and fatty acid synthase, leading to apoptosis[1]. Phenylacetic acid and its derivatives have been noted for their potential to induce differentiation, growth inhibition, and apoptosis in tumor cells[2]. This guide synthesizes available information on related compounds to propose a potential framework for investigating the anticancer properties of this compound.

Chemical and Physical Properties

PropertyValue
IUPAC Name Methyl 2-(3,4-dimethoxyphenyl)acetate
Synonyms This compound
CAS Number 15964-79-1
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White crystalline solid
Solubility Soluble in organic solvents such as DMSO, ethanol (B145695)

Hypothesized Mechanisms of Anticancer Activity

Based on the activity of structurally similar compounds and preliminary supplier information, this compound may exert anticancer effects through several mechanisms:

  • Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme in DNA replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells[3].

  • Fatty Acid Synthase (FASN) Inhibition: FASN is often overexpressed in cancer cells and is involved in the synthesis of fatty acids required for membrane production and energy. Inhibition of FASN can induce apoptosis in tumor cells[4][5].

  • Induction of Apoptosis: Phenylacetic acid derivatives are known to induce apoptosis in various cancer cell lines[2]. This could be a downstream effect of enzyme inhibition or through other cellular pathways.

  • Cell Cycle Arrest: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Supporting Evidence from Structurally Related Compounds

Phenylacetic Acid Derivatives

Research on phenylacetic acid derivatives has demonstrated their potential as anticancer agents. For instance, fluorinated phenylacetamide derivatives have shown cytotoxic effects against prostate and breast cancer cell lines[6][7]. The anticancer activity of these compounds is often linked to the induction of apoptosis[2]. Structure-activity relationship (SAR) studies on phenolic acid derivatives suggest that the nature and position of substituents on the phenyl ring are critical for their cytotoxic and antiproliferative activities[8].

Compounds with a 3,4,5-Trimethoxyphenyl Moiety

Compounds containing a 3,4,5-trimethoxyphenyl group, which is structurally similar to the 3,4-dimethoxyphenyl group of this compound, have been shown to induce apoptosis and cell cycle arrest in cancer cells. For example, certain synthetic compounds with this moiety have demonstrated selective cytotoxicity against hematological neoplastic cell lines, inducing apoptosis through mitochondrial involvement[9][10]. Additionally, 2-methoxy-5((3,4,5-trimethoxyphenyl) seleninyl) phenol (B47542) has been shown to cause G2/M cell cycle arrest and apoptosis in non-small cell lung cancer cells[11].

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the potential anticancer properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay would determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HeLa [cervical], A549 [lung]) and a non-cancerous cell line (e.g., Vero) for selectivity assessment.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO) for 48-72 hours. Include a vehicle control (DMSO alone).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay would quantify the induction of apoptosis by this compound.

  • Cell Lines: Cancer cell lines showing sensitivity in the MTT assay.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

This assay would determine if this compound causes cell cycle arrest.

  • Cell Lines: Cancer cell lines showing sensitivity in the MTT assay.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the cells and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Inhibition Assay

This assay would directly test the inhibitory effect of this compound on topoisomerase II.

  • Assay Kit: Commercially available Topoisomerase II drug screening kits can be used (e.g., from TopoGEN or Inspiralis)[12][13].

  • Principle: These kits typically use kinetoplast DNA (kDNA) as a substrate. Topoisomerase II decatenates the kDNA, and the products are resolved by agarose (B213101) gel electrophoresis. An inhibitor will prevent this decatenation.

  • Procedure:

    • Set up reactions containing human topoisomerase II, kDNA, and varying concentrations of this compound.

    • Include a positive control inhibitor (e.g., etoposide) and a negative control (no inhibitor).

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction and run the samples on an agarose gel.

    • Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of catenated kDNA.

Fatty Acid Synthase (FASN) Inhibition Assay

This assay would measure the inhibitory effect of this compound on FASN activity.

  • Principle: FASN activity can be measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.

  • Procedure:

    • Purify FASN from a suitable source or use a commercially available enzyme.

    • Set up reactions containing FASN, acetyl-CoA, malonyl-CoA, NADPH, and varying concentrations of this compound in a suitable buffer.

    • Include a positive control inhibitor (e.g., cerulenin (B1668410) or C75) and a negative control.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADPH oxidation to determine the level of FASN inhibition.

Potential Signaling Pathways and Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate the hypothesized signaling pathways through which this compound may exert its anticancer effects.

Proposed Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Validation (Future Work) start This compound cytotoxicity MTT Assay on Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Annexin V/PI Assay ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle topo_inhibition Topoisomerase II Inhibition Assay ic50->topo_inhibition fasn_inhibition FASN Inhibition Assay ic50->fasn_inhibition pathway_analysis Western Blot for Signaling Proteins apoptosis->pathway_analysis cell_cycle->pathway_analysis xenograft Mouse Xenograft Model pathway_analysis->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: A proposed workflow for the investigation of the anticancer properties of this compound.

Hypothesized Apoptosis Induction Pathway

apoptosis_pathway cluster_inhibition Enzyme Inhibition cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade MH This compound TopoII Topoisomerase II MH->TopoII inhibits FASN Fatty Acid Synthase MH->FASN inhibits DNA_Damage DNA Damage TopoII->DNA_Damage Lipid_Depletion Lipid Depletion FASN->Lipid_Depletion Mito_Stress Mitochondrial Stress DNA_Damage->Mito_Stress Lipid_Depletion->Mito_Stress Bax Bax Activation Mito_Stress->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway initiated by this compound.

Potential for Cell Cycle Arrestdot

cell_cycle_arrest MH This compound G1_S_Arrest G1/S Arrest MH->G1_S_Arrest may induce G2_M_Arrest G2/M Arrest MH->G2_M_Arrest may induce G1 {G1 Phase | Growth and preparation for DNA synthesis} S {S Phase | DNA Replication} G1->S G2 {G2 Phase | Preparation for Mitosis} S->G2 M {M Phase | Mitosis} G2->M M->G1 G1_S_Arrest->S G2_M_Arrest->M

References

Lack of Evidence for Methyl Homoveratrate as a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals no direct evidence to support the classification of methyl homoveratrate (methyl 3,4-dimethoxyphenylacetate) as a topoisomerase II inhibitor. Extensive searches of chemical and biological databases and scholarly articles did not yield any studies that have investigated or established the inhibitory activity of this compound against the topoisomerase II enzyme.

While the field of oncology actively explores novel small molecules for their potential to target critical cellular machinery like topoisomerase II, research has been focused on other chemical scaffolds. Topoisomerase II inhibitors are a vital class of anticancer agents that function by interfering with the enzyme's ability to manage DNA topology, leading to cell death in rapidly dividing cancer cells.[1][2] The mechanism of these inhibitors typically involves the stabilization of a transient enzyme-DNA complex, which results in double-strand breaks in the DNA.

The current body of research on topoisomerase II inhibitors is extensive, with many natural and synthetic compounds identified and developed as clinical agents.[3][4] These compounds are structurally diverse and their mechanisms of action are often complex, involving intricate interactions with both the enzyme and DNA.[5] However, this compound has not been identified as a compound of interest in this area of research.

Studies on other molecular structures, such as derivatives of resveratrol (B1683913) or bromophenols, have shown promise in exhibiting anticancer properties, sometimes through the inhibition of topoisomerases.[6][7][8] This highlights the ongoing effort to discover new chemical entities with therapeutic potential. Despite this, there is no indication that this compound shares this specific biological activity.

Based on the available scientific data, the premise that this compound acts as a topoisomerase II inhibitor cannot be substantiated. Therefore, the creation of an in-depth technical guide on this topic is not feasible. For researchers, scientists, and drug development professionals interested in topoisomerase II inhibition, it is recommended to focus on established classes of inhibitors and novel compounds that have been validated through peer-reviewed research.

References

Methyl Homoveratrate and Fatty Acid Synthase Inhibition: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the posited role of methyl homoveratrate as an inhibitor of fatty acid synthase (FASN). It is critical to note at the outset that, despite claims from commercial suppliers, a comprehensive search of peer-reviewed scientific literature has not yielded specific studies detailing the mechanism of action, quantitative inhibitory data, or specific signaling pathways related to this compound's effect on FASN. The information presented herein is based on a singular, non-peer-reviewed source and is supplemented with general knowledge of FASN inhibition by other molecules to provide a contextual framework.

Introduction to Fatty Acid Synthase (FASN) as a Therapeutic Target

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids.[1] In normal, healthy tissues, the expression and activity of FASN are typically low, as most fatty acids are obtained from dietary sources. However, in many types of cancer cells, FASN is significantly upregulated to meet the high demand for lipids required for membrane biogenesis, energy storage, and the synthesis of signaling molecules.[2][3] This differential expression makes FASN an attractive target for anticancer therapies. Inhibition of FASN has been shown to selectively induce apoptosis in cancer cells and impede tumor growth in various preclinical models.[2][3]

This compound: A Putative FASN Inhibitor

This compound, also known as methyl 3,4-dimethoxyphenylacetate, is a chemical compound that has been anecdotally implicated as a FASN inhibitor. One commercial chemical supplier claims that this compound "is also able to induce apoptosis by inhibiting fatty acid synthase, which contributes to its anti-cancer activity." However, this assertion is not currently substantiated by published, peer-reviewed scientific research. Therefore, all subsequent information regarding the specifics of its interaction with FASN should be considered hypothetical until validated by rigorous scientific investigation.

General Mechanisms of FASN Inhibition and Induction of Apoptosis

While specific data for this compound is unavailable, the general mechanisms by which FASN inhibitors induce apoptosis in cancer cells are understood to involve several key pathways:

  • Accumulation of Malonyl-CoA: Inhibition of FASN leads to the buildup of its substrate, malonyl-CoA. Elevated levels of malonyl-CoA can have cytotoxic effects and can also inhibit carnitine palmitoyltransferase 1 (CPT-1), an enzyme essential for fatty acid oxidation. This disruption of lipid metabolism can trigger cellular stress and apoptosis.[1]

  • Disruption of Cellular Membranes: The lack of newly synthesized fatty acids can alter the composition and integrity of cellular membranes, including lipid rafts. This can disrupt the localization and function of important signaling proteins, leading to the inhibition of pro-survival pathways.[4]

  • Induction of Endoplasmic Reticulum (ER) Stress: Alterations in lipid metabolism due to FASN inhibition can lead to ER stress, a condition that, when prolonged, activates the unfolded protein response (UPR) and can ultimately trigger apoptosis.[2]

  • Modulation of Signaling Pathways: FASN activity is interconnected with major oncogenic signaling pathways. Its inhibition has been shown to affect pathways such as the PI3K/AKT/mTOR and β-catenin pathways, which are crucial for cancer cell proliferation and survival.[4]

A generalized workflow for investigating a potential FASN inhibitor is presented below.

Fig. 1: A generalized experimental workflow for characterizing a novel FASN inhibitor.

Key Signaling Pathways in FASN-Mediated Cancer Proliferation

The activity of FASN is intricately linked with several key signaling pathways that are often dysregulated in cancer. While the specific impact of this compound on these pathways is unknown, a general overview of FASN's role is illustrative.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway can lead to increased expression of SREBP-1c, a transcription factor that upregulates FASN expression.[2] Conversely, inhibition of FASN has been shown to decrease the phosphorylation and activation of AKT, suggesting a feedback loop.[1]

FASN_Signaling_Pathway Receptor Tyrosine Kinases Receptor Tyrosine Kinases (RTKs) PI3K PI3K Receptor Tyrosine Kinases->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates expression Fatty Acids Fatty Acid Synthesis FASN->Fatty Acids Cell Proliferation Cell Proliferation & Survival Fatty Acids->Cell Proliferation FASN Inhibitor FASN Inhibitor (e.g., this compound) FASN Inhibitor->FASN Inhibits

References

An In-depth Technical Guide to Methyl Homoveratrate: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3,4-dimethoxyphenyl)acetate, commonly known as Methyl homoveratrate, is a synthetic organic compound with emerging significance in pharmacological research. Initially documented in the early 20th century as a derivative of homoveratric acid, recent studies have unveiled its potential as an anticancer agent and its role as a metabolite of a voltage-sensitive calcium channel blocker. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, with a focus on its mechanisms of action. Detailed experimental protocols, quantitative data, and analyses of its signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Discovery and History

The first documented synthesis of this compound dates back to 1921, as recorded in Organic Syntheses. The initial focus was on the chemistry of veratric acid derivatives and their esters. For a significant period, this compound remained a compound of interest primarily within the realm of synthetic organic chemistry.

Its biological significance began to emerge later with the discovery that it is a metabolite of the voltage-sensitive calcium channel blocker, RWJ-26240. This finding spurred further investigation into its physiological effects. More recently, research has highlighted its potential as an anticancer agent, demonstrating inhibitory activity against topoisomerase II and fatty acid synthase, key enzymes in cancer cell proliferation and survival.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 15964-79-1[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 145-147 °C at 10 mmHg
Density 1.156 g/cm³
Refractive Index 1.5160-1.5180

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxyphenylacetic acid (homoveratric acid).

General Reaction Scheme

G reactant1 Homoveratric Acid product This compound reactant1->product + reactant2 Methanol (B129727) reactant2->product + catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product Reflux

Caption: Fischer Esterification of Homoveratric Acid.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 3,4-dimethoxyphenylacetic acid (homoveratric acid)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 mole equivalent of 3,4-dimethoxyphenylacetic acid in an excess of anhydrous methanol (typically 5-10 mole equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis of the Precursor: Homoveratric Acid from Veratraldehyde

Homoveratric acid can be synthesized from veratraldehyde through a multi-step process involving the formation of an intermediate, which is then oxidized.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an anticancer agent. Its mechanisms of action involve the inhibition of two critical enzymes: topoisomerase II and fatty acid synthase.

Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation by managing DNA topology. It introduces transient double-strand breaks in the DNA to allow for the passage of another DNA segment, after which it re-ligates the broken strands. Many anticancer drugs, known as topoisomerase II poisons, stabilize the transient DNA-enzyme covalent complex (cleavage complex), leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells.

While the precise molecular interactions are still under investigation, it is proposed that this compound acts as a topoisomerase II inhibitor, disrupting its catalytic cycle and leading to cell cycle arrest and apoptosis.

TopoII_Inhibition cluster_0 Topoisomerase II Catalytic Cycle cluster_1 This compound Action DNA DNA Topo II Binding Topo II Binding DNA->Topo II Binding Cleavage Complex\n(Transient DNA Break) Cleavage Complex (Transient DNA Break) Topo II Binding->Cleavage Complex\n(Transient DNA Break) ATP Hydrolysis DNA Strand Passage DNA Strand Passage Cleavage Complex\n(Transient DNA Break)->DNA Strand Passage DNA Damage\n(Double-Strand Breaks) DNA Damage (Double-Strand Breaks) Cleavage Complex\n(Transient DNA Break)->DNA Damage\n(Double-Strand Breaks) DNA Ligation DNA Ligation DNA Strand Passage->DNA Ligation Topo II Dissociation Topo II Dissociation DNA Ligation->Topo II Dissociation Topo II Dissociation->DNA Methyl_Homoveratrate This compound Methyl_Homoveratrate->Cleavage Complex\n(Transient DNA Break) Stabilizes Apoptosis Apoptosis DNA Damage\n(Double-Strand Breaks)->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition.

Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is the key enzyme responsible for the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and its activity is elevated to meet the high demand for lipids required for membrane biogenesis, energy storage, and signaling molecule synthesis in rapidly proliferating cells. Inhibition of FASN in cancer cells leads to a depletion of essential fatty acids and an accumulation of the cytotoxic intermediate, malonyl-CoA, ultimately triggering apoptosis.

This compound has been identified as an inhibitor of FASN. By blocking the activity of this enzyme, it disrupts the lipogenic pathway crucial for cancer cell survival.

FASN_Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis FASN Lipids for Membranes,\nEnergy, Signaling Lipids for Membranes, Energy, Signaling Fatty Acid Synthesis->Lipids for Membranes,\nEnergy, Signaling Cancer Cell Proliferation\nand Survival Cancer Cell Proliferation and Survival Fatty Acid Synthesis->Cancer Cell Proliferation\nand Survival Methyl_Homoveratrate This compound Methyl_Homoveratrate->Fatty Acid Synthesis Inhibits Apoptosis Apoptosis Methyl_Homoveratrate->Apoptosis Induces

Caption: Mechanism of Fatty Acid Synthase inhibition.

Metabolite of a Voltage-Sensitive Calcium Channel Blocker

This compound has been identified as a metabolite of the arylalkylamine RWJ-26240, a compound investigated for its properties as a voltage-sensitive calcium channel blocker. The biotransformation of RWJ-26240 in vivo leads to the formation of this compound, which can be detected in plasma, urine, and fecal extracts. This metabolic link suggests that some of the observed physiological effects of the parent drug could be mediated, in part, by this metabolite.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the two methoxy (B1213986) groups, as well as the methyl ester group.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 6.80-6.90 (m, 3H, Ar-H)

  • δ 3.88 (s, 3H, -OCH₃)

  • δ 3.87 (s, 3H, -OCH₃)

  • δ 3.69 (s, 3H, -COOCH₃)

  • δ 3.55 (s, 2H, -CH₂-)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation with signals for the aromatic carbons, the methylene carbon, the methoxy carbons, the ester carbonyl carbon, and the methyl ester carbon.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 172.5 (C=O)

  • δ 149.0 (Ar-C)

  • δ 147.8 (Ar-C)

  • δ 127.0 (Ar-C)

  • δ 121.5 (Ar-CH)

  • δ 112.2 (Ar-CH)

  • δ 111.5 (Ar-CH)

  • δ 56.0 (-OCH₃)

  • δ 55.9 (-OCH₃)

  • δ 52.1 (-COOCH₃)

  • δ 40.8 (-CH₂-)

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the C=O stretch of the ester, C-O stretches, and C-H stretches of the aromatic and aliphatic groups.

Key IR Absorptions (cm⁻¹):

  • ~2950 (C-H stretch, aliphatic)

  • ~1735 (C=O stretch, ester)

  • ~1515, 1460 (C=C stretch, aromatic)

  • ~1260, 1150, 1030 (C-O stretch)

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 210, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy groups (-OCH₃).

Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to:

  • Elucidate the precise binding modes and inhibitory mechanisms with topoisomerase II and fatty acid synthase.

  • Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluate its efficacy in various cancer models, both in vitro and in vivo.

  • Investigate its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

The dual-targeting nature of this compound against two distinct and critical pathways in cancer cell biology makes it an intriguing lead compound for further investigation and development. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Natural Occurrence and Biological Significance of Methyl Homoveratrate and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxyphenylacetate, commonly known as methyl homoveratrate, is a methylated derivative of homoveratric acid. While the direct natural occurrence of this compound is not extensively documented, its structural precursors and derivatives are found in various plant species and natural products. This technical guide provides a comprehensive overview of the known natural sources of related compounds, detailed experimental protocols for their isolation and analysis, and an exploration of their potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Occurrence

Direct evidence for the widespread natural occurrence of this compound is limited in current scientific literature. However, its parent compound, homoveratric acid (3,4-dimethoxyphenylacetic acid), has been identified in several plant species, suggesting the potential for its methylated ester form to exist. Furthermore, structurally similar methoxylated phenylacetic acid derivatives have been isolated from natural sources.

Homoveratric Acid

Homoveratric acid, the unesterified precursor to this compound, has been reported in Zingiber officinale (ginger) and Olea europaea (olive).[1] Its presence as a metabolite of dopamine (B1211576) has also been noted.[2][3]

Derivatives in Leatherwood Honey

A significant source of compounds structurally related to this compound is the nectar of the leatherwood tree (Eucryphia lucida), an endemic species of Tasmania, Australia.[4][5][6][7] The resulting monofloral honey, known as leatherwood honey, is characterized by a unique aromatic profile attributed to a complex mixture of volatile and semi-volatile compounds.[8]

Recent detailed analyses of leatherwood honey have identified several methoxylated phenolic compounds, including:

  • Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate: This compound is structurally very similar to this compound, differing by a hydroxyl group on the acetate (B1210297) moiety.[9]

  • 4-Methoxymandelic acid: Identified as a major phenolic substance and a potential marker for the authentication of leatherwood honey.[10]

  • Methyl syringate: Another methoxylated phenolic ester found in leatherwood honey.[11]

  • Vanillic acid: A benzoic acid derivative that shares the 3-methoxy-4-hydroxy substitution pattern with homoveratric acid.

The presence of these methylated and methoxylated compounds in Eucryphia lucida nectar and honey suggests active biosynthetic pathways involving methylation of phenylpropanoid precursors.

Quantitative Data

The concentration of phenolic compounds in natural products can vary significantly based on geographical origin, climate, and processing methods.[8][11] The following table summarizes the reported concentrations of key phenolic compounds in leatherwood honey. While specific data for this compound is not available, the quantities of related compounds provide a valuable reference.

CompoundSourceConcentration (µ g/100g )Reference
Total Phenolic AcidsLeatherwood Honey1177.8 - 2718.8[8]
4-Methoxybenzoic acidLeatherwood HoneyHigher than in Manuka honey[12]
Methyl SyringateLeatherwood HoneyCorrelated with annual solar exposure[11]
Ellagic AcidLeatherwood HoneyCorrelated with annual solar exposure[11]

Experimental Protocols

The isolation and analysis of this compound and its derivatives from natural matrices typically involve extraction, purification, and chromatographic separation coupled with mass spectrometry.

Extraction of Phenolic Compounds from Honey

Objective: To isolate a total phenolic fraction from a honey matrix for subsequent analysis.

Methodology: Solid Phase Extraction (SPE) is a commonly employed technique for the selective extraction of phenolic compounds from the sugar-rich matrix of honey.[13][14][15]

Protocol:

  • Sample Preparation: Dissolve 5-10 g of honey in 50 mL of acidified deionized water (pH 2.0, adjusted with trifluoroacetic acid or hydrochloric acid).[13][15]

  • SPE Cartridge Conditioning: Use a C18 or Amberlite XAD-2 SPE cartridge. Precondition the cartridge by sequentially passing 3-5 mL of methanol (B129727) followed by 3-5 mL of acidified deionized water (pH 2.0).[13][14]

  • Sample Loading: Pass the aqueous honey solution through the conditioned SPE cartridge at a slow, drop-wise flow rate to ensure efficient adsorption of phenolic compounds.

  • Washing: Wash the cartridge with acidified deionized water to remove sugars and other polar, non-retained compounds.

  • Elution: Elute the retained phenolic compounds with an appropriate volume of methanol or a methanol-water mixture.[16]

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of methanol or mobile phase for HPLC or GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile phenolic esters.

Methodology: GC-MS is a powerful technique for the analysis of volatile compounds.[5][17] For non-volatile phenolic acids, a derivatization step to form methyl esters is required.

Protocol:

  • Derivatization (for acidic compounds): To the dried extract from section 3.1, add a methylating agent such as a mixture of toluene (B28343) and boron trifluoride/methanol (BF3/MeOH). Heat the mixture (e.g., 70°C for 90 minutes) to convert carboxylic acids to their corresponding methyl esters.[18]

  • Extraction of FAMEs: After cooling, add water and hexane (B92381). The fatty acid methyl esters (FAMEs) and other methylated compounds will partition into the hexane layer.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the hexane layer into the GC-MS system.

    • Column: Use a suitable capillary column (e.g., a polar cyano-column or a non-polar DB-5ms).

    • Oven Program: Employ a temperature gradient to separate the compounds based on their boiling points and polarity. A typical program might start at 60°C, hold for a few minutes, then ramp up to 250-300°C.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 40-550.

    • Identification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

    • Quantification: Create a calibration curve using standards of the target analytes to quantify their concentration in the sample.[19]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify phenolic compounds, including acids and esters.

Methodology: Reversed-phase HPLC with a C18 column is the most common method for the analysis of phenolic compounds.[20][21]

Protocol:

  • Sample Preparation: Use the reconstituted extract from section 3.1.

  • HPLC System:

    • Column: Ascentis C18, 15 cm x 4.6 mm, 5 µm particles or equivalent.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid or 20 mM phosphoric acid.[20]

      • Solvent B: Acetonitrile.

      • Start with a low percentage of B, and gradually increase the concentration of B to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: A Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 280 nm for phenolic compounds) or a mass spectrometer (LC-MS).

    • Injection Volume: 5-10 µL.

  • Identification and Quantification: Identify compounds by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantify using a calibration curve prepared with known concentrations of the standards.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, the activities of its precursor, homoveratric acid, and other structurally related phenylacetic acids provide insights into its potential pharmacological effects.

Neurological and Enzymatic Activity

Homoveratric acid is a metabolite of dopamine and has been shown to inhibit mitochondrial respiration in the brain.[2][3] This effect may be mediated through pathways dependent on monoamine oxidase and the generation of hydrogen peroxide. Given its structural similarity, this compound could potentially modulate similar neurological pathways.

Antimicrobial and Antioxidant Properties

Phenolic compounds are well-known for their antioxidant and antimicrobial properties. The presence of methoxylated phenolic derivatives in leatherwood honey contributes to its observed biological activities. These compounds can act as free radical scavengers and may inhibit the growth of various microorganisms.[22]

Phenylacetic Acid Signaling

Phenylacetic acid (PAA), the unmethoxylated parent compound of homoveratric acid, is recognized as a signaling molecule in both plants and microbes. In plants, PAA can act as an auxin, influencing root growth. In pathogenic bacteria, the PAA catabolic pathway is involved in regulating responses to antibiotic and oxidative stress. It is plausible that methoxylated derivatives like homoveratric acid and its esters could interact with or modulate these signaling pathways.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_SPE_GCMS cluster_extraction Solid Phase Extraction (SPE) cluster_analysis GC-MS Analysis A Honey Sample in Acidified Water C Sample Loading A->C B Conditioned SPE Cartridge (C18) B->C D Wash (remove sugars) C->D E Elution (Methanol) D->E F Evaporation & Reconstitution E->F G Derivatization (Methylation) F->G H GC-MS Injection G->H I Separation & Detection H->I J Data Analysis I->J K Quantitative Results J->K Identification & Quantification

Caption: Workflow for the extraction and GC-MS analysis of phenolic esters.

Experimental_Workflow_HPLC cluster_extraction_hplc Solid Phase Extraction (SPE) cluster_analysis_hplc HPLC Analysis A_hplc Natural Source (e.g., Honey, Plant) B_hplc Homogenization & Solubilization A_hplc->B_hplc C_hplc SPE Purification B_hplc->C_hplc D_hplc Concentration & Reconstitution C_hplc->D_hplc E_hplc HPLC Injection (C18 Column) D_hplc->E_hplc F_hplc Gradient Elution E_hplc->F_hplc G_hplc DAD / MS Detection F_hplc->G_hplc H_hplc Data Processing G_hplc->H_hplc I_hplc Chromatographic Data H_hplc->I_hplc Compound Identification & Quantification

Caption: General workflow for the HPLC analysis of phenolic compounds.

Signaling Pathway

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell MH Methyl Homoveratrate Receptor Membrane Receptor MH->Receptor Binding Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase Activation TF Transcription Factor (e.g., NF-κB) Kinase->TF Phosphorylation Gene Gene Expression TF->Gene Nuclear Translocation Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: Hypothetical signaling cascade for this compound.

Conclusion

While this compound itself has not been widely reported as a natural product, its derivatives are present in sources such as leatherwood honey. The study of these related compounds, along with the established biological activities of their precursors, suggests that this compound and its analogs are promising candidates for further investigation in the fields of phytochemistry and pharmacology. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the natural occurrence, bioactivity, and therapeutic potential of this class of methoxylated phenolic compounds.

References

Spectroscopic Profile of Methyl Homoveratrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl homoveratrate (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate), a key intermediate in various synthetic pathways. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

This compound is an organic compound with the following chemical structure:

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)acetate CAS Number: 15964-79-1 Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol SMILES: COC1=C(C=C(C=C1)CC(=O)OC)OC

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7s3H-OCH₃ (ester)
~3.8s6H-OCH₃ (aromatic)
~3.5s2H-CH₂-
~6.8m3HAromatic CH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~52.1-OCH₃ (ester)
~55.8-OCH₃ (aromatic)
~41.0-CH₂-
~111.0, 112.0, 120.0Aromatic CH
~127.0, 148.0, 149.0Aromatic C (quaternary)
~172.0C=O (ester)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
1735-1745StrongC=O stretch (ester)[1]
~1200, ~1100StrongC-O stretch (ester)
~2950, ~2850MediumC-H stretch (aliphatic)
~3050WeakC-H stretch (aromatic)
~1600, ~1500MediumC=C stretch (aromatic ring)
3200-3600BroadO-H stretch (alcohol product after reduction)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
210Moderate[M]⁺ (Molecular Ion)
151High[M - COOCH₃]⁺
107Moderate[C₇H₇O]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[3]

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-5 seconds

    • Spectral width: ~16 ppm[3]

  • ¹³C NMR:

    • Proton decoupled

    • Number of scans: ≥1024 (due to the low natural abundance of ¹³C)[3]

    • Relaxation delay (d1): 2 seconds[3]

FT-IR Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a small drop of liquid this compound between two KBr or NaCl plates to form a thin film.

  • Solution: Prepare a concentrated solution of the compound in a suitable solvent (e.g., CCl₄, CHCl₃). The solvent spectrum should be recorded separately as a background.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Range: Typically 4000-400 cm⁻¹.

  • Procedure:

    • Obtain a background spectrum of the empty sample holder or the solvent.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

  • Further dilute the solution to a final concentration of 10-100 µg/mL.[4]

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Ionization Mode: EI is commonly used for volatile, thermally stable compounds like this compound.

  • Analysis: The ionized sample is passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra Analysis: - Chemical Shifts - Multiplicity - Integration NMR->NMR_Data IR_Data IR Spectrum Analysis: - Characteristic Absorptions - Functional Groups IR->IR_Data MS_Data MS Spectrum Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

A Technical Guide to the Solubility of Methyl Homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoveratrate, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, is a synthetic compound with the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1][2] Understanding its solubility in various solvents is a critical first step in a wide range of applications, including chemical synthesis, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and the known solubility of similar compounds. It also furnishes a detailed experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on the fundamental principle of "like dissolves like" and the solubility characteristics of structurally analogous compounds, a qualitative solubility profile can be predicted.[3] this compound is a methyl ester containing two methoxy (B1213986) groups and a phenyl ring, indicating it is a moderately polar molecule.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSlightly SolubleThe presence of polar ester and ether functional groups may allow for some interaction with water, but the nonpolar benzene (B151609) ring and hydrocarbon backbone will limit solubility. Structurally similar compounds like methyl methacrylate (B99206) and methyl butyrate (B1204436) are slightly soluble in water.[4][5]
MethanolSolubleMethanol is a polar protic solvent capable of hydrogen bonding and dipole-dipole interactions, which should effectively solvate the polar groups of this compound.[6][7][8]
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility for this compound.[9]
Polar Aprotic Dimethyl Sulfoxide (B87167) (DMSO)SolubleDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[10][11]
Acetone (B3395972)SolubleAs a polar aprotic solvent, acetone is expected to be a good solvent for the moderately polar this compound.
Ethyl AcetateSolubleEthyl acetate, an ester like the target compound, possesses moderate polarity and should be an effective solvent.
Nonpolar Dichloromethane (DCM)SolubleDichloromethane is a widely used organic solvent that can dissolve many moderately polar compounds.[12][13]
Diethyl EtherSolubleThe ether functional groups in this compound suggest it will be miscible with diethyl ether.
HexaneSparingly SolubleHexane is a nonpolar solvent and is not expected to effectively solvate the polar functional groups of this compound.
TolueneSparingly SolubleToluene, while having an aromatic ring, is largely nonpolar and is expected to be a poor solvent for this compound.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add solvent to vial C Seal vial and place in shaker bath B->C Combine D Agitate at constant temperature until equilibrium is reached C->D E Centrifuge to settle undissolved solid D->E F Filter supernatant through a syringe filter E->F G Prepare dilutions of the filtrate F->G H Analyze by HPLC G->H I Quantify using a calibration curve H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, dichloromethane)

  • Scintillation vials with screw caps

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard and sample preparations

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator or water bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.[3]

    • Carefully withdraw the supernatant using a syringe, avoiding any disturbance of the solid pellet.

    • Filter the supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[3]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against the concentration.

    • Prepare a dilution of the filtered saturated solution to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the detector response.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Data Reporting:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[3]

Logical Relationship of Solubility Determination

logical_relationship cluster_input Inputs cluster_process Process cluster_output Output Compound This compound Equilibration Shake-Flask Equilibration Compound->Equilibration Solvent Selected Solvent Solvent->Equilibration Temperature Constant Temperature Temperature->Equilibration Separation Solid-Liquid Separation (Centrifugation & Filtration) Equilibration->Separation Analysis HPLC Quantification Separation->Analysis SolubilityData Quantitative Solubility Data Analysis->SolubilityData

References

High-Purity Methyl Homoveratrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of high-purity methyl homoveratrate (also known as methyl 2-(3,4-dimethoxyphenyl)acetate), a compound of increasing interest in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive information on its commercial availability, purity standards, and key experimental applications.

Commercial Availability and Purity Specifications

High-purity this compound (CAS No. 15964-79-1) is available from several reputable chemical suppliers. The purity of commercially available this compound is a critical factor for reliable and reproducible research. Suppliers typically offer grades with purities ranging from 97% to over 98%. It is imperative for researchers to obtain a Certificate of Analysis (CoA) from their chosen supplier to verify the purity and identify any potential impurities.

Supplier (Example)Purity SpecificationAnalytical Method(s)
Sigma-Aldrich≥97%Gas Chromatography (GC)
Santa Cruz BiotechnologyInquire for lot-specific dataNot specified
BLD PharmInquire for detailsNot specified
Shanghai Yuanye Bio-Technology Co., Ltd.98%CoA mentioned

Note: The table above is illustrative. Researchers should always request the most recent Certificate of Analysis for lot-specific data.

Analytical Characterization of this compound

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the chemical environment of hydrogen atoms in the molecule. Characteristic peaks for the methoxy (B1213986) groups, the aromatic protons, and the methyl ester group would be expected.

  • ¹³C NMR: Shows the chemical shifts for the carbon atoms, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for assessing purity and identifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (210.23 g/mol ) and characteristic fragmentation patterns.

A detailed, step-by-step protocol for the synthesis of high-purity this compound is available in the Organic Syntheses procedure, which involves the reaction of 3,4-dimethoxyphenylacetic acid with methanol (B129727) in the presence of an acid catalyst.[1]

Key Biological Activities and Experimental Protocols

This compound has garnered attention for its potential as an anticancer agent, primarily through its inhibitory effects on two key enzymes: topoisomerase II and fatty acid synthase.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and transcription, making it a key target for cancer chemotherapy.[2][3][4]

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

    • kDNA substrate (e.g., 200 ng)

    • Test compound (this compound) at various concentrations (a solvent control, e.g., DMSO, should be included)

    • Purified human topoisomerase II enzyme (1-2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 6x loading dye (containing SDS and a tracking dye).

  • Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the top of the gel, while the decatenated minicircles will migrate further down in the control lanes.[2][3]

Fatty Acid Synthase (FASN) Inhibition

Fatty acid synthase is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, making it another attractive therapeutic target.[5][6]

Experimental Protocol: FASN Activity Assay (Spectrophotometric)

This assay measures the activity of FASN by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

    • Dithiothreitol (DTT)

    • Acetyl-CoA

    • Malonyl-CoA

    • NADPH

  • Pre-incubation: Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate at 37°C for a defined period. A solvent control should be included.

  • Initiation: Initiate the reaction by adding purified fatty acid synthase enzyme.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Analysis: The rate of NADPH oxidation is proportional to FASN activity. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.[5][6]

Signaling Pathways and Experimental Workflows

The inhibitory actions of this compound on topoisomerase II and fatty acid synthase can disrupt critical cellular signaling pathways involved in cancer cell proliferation and survival.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Activity Assessment synthesis Synthesis of this compound (e.g., Fischer Esterification) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr gcms GC-MS Analysis purification->gcms purity Purity Determination nmr->purity gcms->purity cell_culture Cancer Cell Line Culture purity->cell_culture topo_assay Topoisomerase II Inhibition Assay cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) topo_assay->cytotoxicity fasn_assay Fatty Acid Synthase Inhibition Assay fasn_assay->cytotoxicity cell_culture->topo_assay cell_culture->fasn_assay

Fig. 1: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

signaling_pathway cluster_topo Topoisomerase II Inhibition cluster_fasn Fatty Acid Synthase Inhibition MH This compound TopoII Topoisomerase II MH->TopoII FASN Fatty Acid Synthase MH->FASN DNA_rep DNA Replication & Transcription TopoII->DNA_rep G2M_arrest G2/M Phase Arrest DNA_rep->G2M_arrest Apoptosis_topo Apoptosis G2M_arrest->Apoptosis_topo FA_synthesis De Novo Fatty Acid Synthesis FASN->FA_synthesis Membrane_integrity Membrane Integrity & Signaling FA_synthesis->Membrane_integrity Cell_growth Cell Growth & Proliferation Membrane_integrity->Cell_growth Apoptosis_fasn Apoptosis Cell_growth->Apoptosis_fasn

Fig. 2: Postulated signaling pathways affected by this compound through the inhibition of Topoisomerase II and Fatty Acid Synthase.

Conclusion

High-purity this compound is a promising compound for cancer research due to its inhibitory effects on topoisomerase II and fatty acid synthase. This guide provides a foundational understanding of its commercial landscape, analytical characterization, and key experimental protocols to aid researchers in their investigations. For reliable and reproducible results, it is crucial to use well-characterized, high-purity material and to optimize experimental conditions. Further research is warranted to fully elucidate the cellular signaling pathways modulated by this compound and to explore its full therapeutic potential.

References

Methyl Homoveratrate and Proteomics Research: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification by some suppliers as a biochemical for proteomics research, a comprehensive review of scientific literature reveals no established or documented applications of methyl homoveratrate in the field of proteomics. Extensive searches for its use in experimental protocols, quantitative proteomics studies, or specific analytical techniques have yielded no significant results. Therefore, the creation of an in-depth technical guide on its applications is not feasible at this time.

While this compound itself does not appear to be a tool in the proteomics researcher's arsenal, the broader concepts of "methylation" and the use of "methyl" groups are central to many advanced proteomics techniques. This guide will briefly touch upon these established areas to provide context for researchers interested in methyl-related proteomics.

The Landscape of Methylation in Proteomics

Proteomics research frequently investigates protein methylation, a crucial post-translational modification (PTM) involved in the regulation of numerous cellular processes. This research primarily falls into two categories:

  • Analysis of Endogenous Protein Methylation: This area focuses on identifying and quantifying methylation on proteins (primarily on lysine (B10760008) and arginine residues) and understanding its functional consequences. Methodologies in this space are highly sophisticated and include:

    • Immunoaffinity Enrichment: Utilizing antibodies that specifically recognize methylated residues to isolate methyl-peptides from complex mixtures.

    • Mass Spectrometry (MS)-based Proteomics: Advanced MS techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone for identifying the exact sites of methylation and quantifying their abundance.

    • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): "Heavy methyl" SILAC is a powerful quantitative method to study the dynamics of protein methylation in response to various stimuli.

  • Use of Methyl Groups as Probes in Structural Biology: Isotopic labeling of proteins with methyl groups is a key technique in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins and protein complexes. This approach, often referred to as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), provides critical insights into protein function.

Chemical Cross-Linking Mass Spectrometry (XL-MS)

Another significant area in proteomics is the use of chemical cross-linkers to study protein-protein interactions and protein structure. These reagents covalently link amino acids that are in close proximity. While this compound is not used as a cross-linker, a variety of cross-linking reagents with different spacer arms and reactive groups are employed to capture a snapshot of protein interactions within cells or tissues. The resulting cross-linked peptides are then identified by mass spectrometry.

Methodological & Application

Synthesis of Methyl Homoveratrate from Homoveratric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl homoveratrate, a key intermediate in the synthesis of various pharmaceuticals, from homoveratric acid. The information compiled herein offers a comparative analysis of different esterification methods, enabling researchers to select the most suitable approach based on factors such as reaction efficiency, safety, and scale.

Introduction

This compound, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, is a valuable building block in organic synthesis. Its preparation from homoveratric acid is a fundamental esterification reaction. This document outlines and compares several common methods for this conversion: Fischer esterification, and methylation using diazomethane (B1218177), trimethylsilyldiazomethane (B103560) (TMS-diazomethane), dimethyl sulfate (B86663), and methyl iodide. Each method is presented with a detailed experimental protocol and a summary of relevant quantitative data to facilitate methodological selection and implementation.

Comparative Analysis of Synthesis Methods

The choice of methylation agent for the esterification of homoveratric acid is critical and depends on various factors including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, safety considerations, and desired yield. The following table summarizes the quantitative data for different synthesis methods. It is important to note that while a specific yield for Fischer esterification of homoveratric acid is available, the yields for other methods are based on reactions with structurally similar carboxylic acids and should be considered as representative.

MethodMethylating AgentCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)Reference(s)
Fischer Esterification Methanol (B129727) (CH₃OH)Sulfuric Acid (H₂SO₄)Methanol5 hoursReflux56-60[Organic Syntheses, Coll. Vol. 2, p. 333 (1943)]
Diazomethane Diazomethane (CH₂N₂)-Ether~3 hoursRoom Temp.up to 93 (for diverse esters)[1]
TMS-Diazomethane (CH₃)₃SiCHN₂-Diethyl ether/Methanol5 hours0 to Room Temp.up to 100 (for protected serine)
Dimethyl Sulfate Dimethyl Sulfate ((CH₃)₂SO₄)Sodium Hydroxide (NaOH)Water4 hours18-2595-97 (for aromatic hydroxycarboxylic acids)[2]
Methyl Iodide Methyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃)Acetone18 hoursRefluxHigh (qualitative)[3]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This classic method involves the acid-catalyzed esterification of homoveratric acid with methanol.

Materials:

  • Homoveratric acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Benzene (or other suitable extraction solvent like diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve homoveratric acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 5 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., benzene) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Fischer_Esterification Homoveratric_Acid Homoveratric Acid Reaction Reflux, 5h Homoveratric_Acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Vacuum Distillation Workup->Purification Methyl_Homoveratrate This compound Purification->Methyl_Homoveratrate

General workflow for synthesis and analysis.

Conclusion

The synthesis of this compound from homoveratric acid can be achieved through various esterification methods. The Fischer esterification is a classical and straightforward approach, particularly suitable for large-scale synthesis, albeit with moderate yields. Methods employing diazomethane or its safer alternative, TMS-diazomethane, offer the potential for higher yields under milder conditions, which is advantageous for sensitive substrates. Methylation with dimethyl sulfate or methyl iodide provides effective alternatives, though they require careful handling due to the toxicity of the reagents. The choice of the optimal method will depend on the specific requirements of the synthesis, balancing factors of yield, safety, cost, and scale. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize and characterize this compound.

References

Application Notes and Protocols: Synthesis of Methyl Homoveratrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl homoveratrate, also known as Methyl 2-(3,4-dimethoxyphenyl)acetate[1], through a Fischer esterification reaction. This method involves the acid-catalyzed esterification of homoveratric acid with methanol (B129727). The protocol outlines the reaction setup, purification, and characterization of the final product. The information is intended for use by researchers in organic synthesis and drug development.

Introduction

Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2] The reaction is reversible, and therefore, reaction conditions are typically optimized to favor the formation of the ester product.[3] This is often achieved by using an excess of the alcohol or by removing water as it is formed during the reaction.[3][4] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] this compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The following protocol details a reliable method for its preparation.

Reaction Scheme

Homoveratric Acid + Methanol ⇌ this compound + Water

Experimental Protocol

This protocol is adapted from a procedure for a similar esterification.[5]

Materials:

  • Homoveratric acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (B151609) (or Toluene)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the homoveratric acid in a sufficient volume of methanol. A large excess of methanol can be used to drive the reaction equilibrium towards the product.[3][4]

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[4][5] For example, for a solution containing 1 liter of methanol, 15 mL of concentrated sulfuric acid can be used.[5]

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux.[5][6]

    • Maintain the reflux for approximately 5 hours to ensure the reaction proceeds to completion.[5]

  • Work-up:

    • After reflux, allow the mixture to cool to room temperature.

    • Set up a distillation apparatus and distill off the excess methanol.[5]

    • Cool the remaining residue and add cold water.[5]

    • Transfer the mixture to a separatory funnel and extract the product with benzene or another suitable organic solvent (e.g., ethyl acetate).[4][5] Perform the extraction three times to ensure complete recovery of the product.[5]

  • Purification:

    • Combine the organic extracts and wash them twice with a 10% sodium carbonate solution to neutralize any remaining acid.[5] Be cautious as this may produce CO₂ gas.[3]

    • Wash the organic layer twice with water.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4][5]

    • Filter off the drying agent and remove the solvent by distillation or rotary evaporation.[4][5]

  • Final Purification (Distillation):

    • The crude this compound can be further purified by distillation under reduced pressure.[5]

    • Collect the fraction that distills at the appropriate boiling point. The reported boiling point for this compound is 176-178 °C at 16 mm Hg or 129-131 °C at 1 mm Hg.[5]

Data Presentation

ParameterValueReference
Reactants
Homoveratric Acid1 equivalent[5]
MethanolUsed as solvent (large excess)[5]
Sulfuric Acid (conc.)Catalytic amount (e.g., 15 mL per 1 L MeOH)[5]
Reaction Conditions
TemperatureReflux[5]
Reaction Time5 hours[5]
Purification
Extraction SolventBenzene[5]
Wash Solutions10% Sodium Carbonate, Water[5]
Drying AgentAnhydrous Magnesium Sulfate[5]
Product Characterization
Boiling Point176–178 °C / 16 mmHg[5]
129–131 °C / 1 mmHg[5]
Yield56-60% (based on a related synthesis)[5]

Workflow Diagram

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Homoveratric_Acid Homoveratric Acid Reaction_Vessel Combine and Reflux (5h) Homoveratric_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction_Vessel Distill_MeOH Distill off excess Methanol Reaction_Vessel->Distill_MeOH Cool Add_Water Add H₂O Distill_MeOH->Add_Water Extract Extract with Benzene Add_Water->Extract Wash_Na2CO3 Wash with 10% Na₂CO₃ Extract->Wash_Na2CO3 Organic Layer Wash_H2O Wash with H₂O Wash_Na2CO3->Wash_H2O Dry Dry over MgSO₄ Wash_H2O->Dry Concentrate Remove Solvent Dry->Concentrate Distill_Product Vacuum Distillation Concentrate->Distill_Product Crude Product Final_Product Pure this compound Distill_Product->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Methyl Homoveratrate using Amberlyst-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoveratrate, also known as methyl 3,4-dimethoxyphenylacetate, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation via the esterification of homoveratric acid is a common synthetic step. The use of solid acid catalysts, such as Amberlyst-15, offers significant advantages over traditional homogeneous acid catalysts like sulfuric acid. These benefits include simplified product purification, reduced corrosion, and the potential for catalyst recycling, aligning with the principles of green chemistry.[1][2] Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic acid groups, making it an effective and selective catalyst for esterification reactions.[2][3]

This document provides a detailed protocol for the synthesis of this compound from homoveratric acid and methanol (B129727), employing Amberlyst-15 as a heterogeneous catalyst.

Reaction Principle

The synthesis of this compound is achieved through the Fischer-Speier esterification of homoveratric acid with methanol. The reaction is catalyzed by the sulfonic acid groups of the Amberlyst-15 resin. The acidic protons of the catalyst protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. The overall reaction is reversible, and the use of excess methanol can shift the equilibrium towards the product side.

Experimental Protocol

Materials:

  • Homoveratric acid (3,4-dimethoxyphenylacetic acid)

  • Methanol (anhydrous)

  • Amberlyst-15 ion-exchange resin

  • Dichloromethane (B109758) (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Rotary evaporator

Catalyst Preparation:

Prior to use, it is advisable to activate the Amberlyst-15 resin. This can be achieved by washing the resin with methanol to remove any impurities and then drying it in an oven at a temperature below its maximum operating temperature of 120 °C.[3]

Reaction Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homoveratric acid.

  • Add methanol in a molar excess (e.g., 10 to 25 equivalents). Methanol can serve as both the reactant and the solvent.

  • Add Amberlyst-15 catalyst, typically 5-15% by weight of the homoveratric acid.

  • The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For aromatic carboxylic acids, a longer reaction time under reflux may be necessary to achieve high conversion.[2][4]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The Amberlyst-15 catalyst is removed by simple filtration and can be washed with methanol for reuse.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the excess methanol.

  • The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate.

  • The organic solution is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining unreacted acid, followed by washing with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Data Presentation

As no specific quantitative data for the synthesis of this compound using Amberlyst-15 was found in the literature, the following table is provided as a template for researchers to record their experimental results.

EntryMolar Ratio (Acid:Methanol)Catalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)Yield (%)
11:105656
21:1510656
31:20156512
41:25107512

Visualizations

Reaction Pathway

ReactionPathway HomoveratricAcid Homoveratric Acid ProtonatedAcid Protonated Homoveratric Acid HomoveratricAcid->ProtonatedAcid + H+ Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Methanol MethylHomoveratrate This compound TetrahedralIntermediate->MethylHomoveratrate - H2O, - H+ Water Water Amberlyst15_1 Amberlyst-15 (H+) Amberlyst15_2 Amberlyst-15 (H+)

Caption: Acid-catalyzed esterification of homoveratric acid.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Activate Amberlyst-15 B Charge flask with Homoveratric Acid, Methanol, and Amberlyst-15 A->B C Heat to reflux with stirring B->C D Monitor reaction by TLC/GC C->D E Cool to room temperature D->E F Filter to remove catalyst E->F G Concentrate filtrate F->G H Dissolve in organic solvent G->H I Wash with NaHCO3 (aq) and brine H->I J Dry organic layer I->J K Remove solvent J->K L Purify by distillation or chromatography (optional) K->L M Characterize product L->M

References

Application Note and Protocol: Synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(3,4-dimethoxyphenyl)acetate, also known as methyl homoveratrate, is a valuable intermediate in the synthesis of various pharmaceutical compounds, including the antihypertensive agent Methyldopa. This document provides a detailed protocol for the synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate via the Fischer esterification of 3,4-dimethoxyphenylacetic acid (homoveratric acid) with methanol (B129727), a common and efficient method.

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2][3] The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]

Experimental Protocol

This protocol details the synthesis of Methyl 2-(3,4-dimethoxyphenyl)acetate from 3,4-dimethoxyphenylacetic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Methanol (reagent grade)[4]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene (B151609)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Water

  • Round-bottom flask (3 L)[4]

  • Reflux condenser[4]

  • Heating mantle or steam bath[4]

  • Separatory funnel[4]

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 3-liter round-bottom flask, add 1 mole of 3,4-dimethoxyphenylacetic acid. To this, add 1 liter of methanol and 15 mL of concentrated sulfuric acid.[4]

  • Reflux: Equip the flask with an efficient reflux condenser fitted with a drying tube. Heat the mixture to a gentle reflux using a heating mantle or steam bath and maintain the reflux for 5 hours.[4]

  • Solvent Removal: After the reflux period, reconfigure the condenser for distillation and remove the excess methanol by distillation from a steam bath.[4]

  • Work-up: Cool the residual liquid and add 500 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with one 400 mL portion and two 200 mL portions of benzene.[4]

  • Washing: Combine the benzene extracts and wash them twice with 100 mL portions of water, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with another portion of water.

  • Drying and Concentration: Dry the benzene solution over anhydrous magnesium sulfate. Filter the drying agent and remove the benzene by distillation under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data Summary

Reagent/ParameterQuantity/ValueMolesReference
3,4-Dimethoxyphenylacetic acidBased on 0.65 mole starting material in cited synthesis0.65[4]
Methanol1 L~24.7[4]
Concentrated Sulfuric Acid15 mL~0.28[4]
Reflux Time5 hoursN/A[4]
Yield
Reported Yield70 g (from 0.36 mole of this compound in a saponification reaction, suggesting a high-yielding esterification)N/A[4]
Modern Catalytic Method Yield (Amberlyst-15)85-92%N/A[1]

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reaction Setup (3,4-Dimethoxyphenylacetic acid, Methanol, H₂SO₄) B 2. Reflux (5 hours) A->B Heat C 3. Solvent Removal (Distillation) B->C D 4. Aqueous Work-up (Water & Benzene Extraction) C->D E 5. Washing (H₂O, NaHCO₃, H₂O) D->E F 6. Drying & Concentration (MgSO₄, Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation or Column Chromatography) F->G H Final Product: Methyl 2-(3,4-dimethoxyphenyl)acetate G->H

References

Application Note: 1H NMR Spectrum Analysis of Methyl Homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoveratrate, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural elucidation is a critical step in ensuring the purity and identity of the compound in drug development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for this purpose. This application note provides a detailed protocol and analysis of the ¹H NMR spectrum of this compound, offering a guide for researchers in the field.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound presents a distinct pattern of signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, integration values, and coupling constants (J), are summarized in the table below. These values are consistent with the structure of this compound and provide a reliable reference for its identification.

SignalChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)Assignment
a6.88 - 6.78Multiplet3H-Ar-H
b3.87Singlet6H-2 x -OCH₃
c3.68Singlet3H--COOCH₃
d3.55Singlet2H--CH₂ -

Structural Assignment and Interpretation

The ¹H NMR spectrum of this compound can be interpreted as follows:

  • Aromatic Protons (Signal a): The multiplet observed in the range of δ 6.88-6.78 ppm corresponds to the three protons on the aromatic ring. The complex splitting pattern arises from the coupling between these non-equivalent protons.

  • Methoxy (B1213986) Protons (Signal b): The singlet at approximately δ 3.87 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups (-OCH₃) attached to the aromatic ring. The absence of splitting indicates no adjacent protons.

  • Methyl Ester Protons (Signal c): The singlet at δ 3.68 ppm, with an integration value of three protons, is characteristic of the methyl group of the ester functionality (-COOCH₃).

  • Methylene (B1212753) Protons (Signal d): The singlet at δ 3.55 ppm, integrating to two protons, corresponds to the methylene group (-CH₂-) situated between the aromatic ring and the ester group.

Experimental Protocol: ¹H NMR Analysis

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher for optimal resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (e.g., 8-16)

    • Relaxation delay (e.g., 1-2 seconds)

    • Acquisition time (e.g., 2-4 seconds)

    • Spectral width (e.g., -2 to 12 ppm)

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID).

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants of the signals.

Visualizations

Molecular Structure and Proton Assignments

G This compound Structure and ¹H NMR Assignments cluster_0 C1 C C2 C C1->C2 H1 H (a) C1->H1 C3 C C2->C3 H2 H (a) C2->H2 C4 C C3->C4 O2 O C3->O2 C5 C C4->C5 O3 O C4->O3 C6 C C5->C6 C7 CH₂ (d) C5->C7 C6->C1 H3 H (a) C6->H3 C8 C=O C7->C8 O1 O C8->O1 C9 CH₃ (c) O1->C9 C10 CH₃ (b) O2->C10 C11 CH₃ (b) O3->C11

Caption: Structure of this compound with proton assignments.

Workflow for ¹H NMR Spectrum Analysis

G Workflow for ¹H NMR Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Tube Loading A->B C Instrument Setup (Tuning and Shimming) B->C D Parameter Adjustment (Scans, Delay, etc.) C->D E Data Acquisition (FID) D->E F Data Processing (Fourier Transform, Phasing) E->F G Spectrum Calibration F->G H Data Analysis (Integration, Multiplicity) G->H I Structural Elucidation H->I

Caption: General workflow for ¹H NMR spectrum acquisition and analysis.

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl Homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl homoveratrate (Methyl 2-(3,4-dimethoxyphenyl)acetate). Understanding the fragmentation behavior of this compound is crucial for its identification and quantification in complex matrices, which is of significant interest in pharmacological and metabolomic studies. This note presents the predicted major fragment ions, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of the fragmentation pathway.

Introduction

This compound (C₁₁H₁₄O₄, MW: 210.23 g/mol ) is a derivative of homoveratric acid and is structurally related to important neurotransmitter metabolites.[1] Its analysis is pertinent in various research fields, including drug metabolism and clinical diagnostics. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a sensitive and specific method for the analysis of such small molecules. Electron ionization (EI) induces reproducible fragmentation of molecules, generating a unique mass spectrum that serves as a chemical fingerprint. This application note outlines the expected fragmentation pattern of this compound to aid in its identification.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways, primarily involving cleavage of the ester group and rearrangements involving the dimethoxy-substituted benzene (B151609) ring. The quantitative data for the predicted major fragment ions are summarized in Table 1.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
210[C₁₁H₁₄O₄]⁺•-Low
151[C₉H₁₁O₂]⁺-COOCH₃High (Base Peak)
136[C₈H₈O₂]⁺•-COOCH₃, -CH₃Moderate
107[C₇H₇O]⁺-COOCH₃, -CH₃, -COLow
77[C₆H₅]⁺-COOCH₃, -CH₃, -CO, -CH₂OLow
59[COOCH₃]⁺C₉H₁₁O₂Moderate

Table 1: Predicted m/z values, proposed fragment structures, corresponding neutral losses, and predicted relative abundances for the major ions in the EI mass spectrum of this compound.

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards of lower concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution in methanol.

  • Derivatization (if necessary for complex matrices): For biological samples, a derivatization step to increase volatility and thermal stability may be required. However, for the analysis of the pure compound or in simple organic matrices, derivatization is typically not necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

  • Injector: Set to 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless for low concentrations, or split (e.g., 20:1) for higher concentrations.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., from NIST or Wiley).

Fragmentation Pathway of this compound

The proposed fragmentation pathway of this compound upon electron ionization is depicted in the following diagram. The initial ionization event forms the molecular ion (m/z 210). The most favorable fragmentation is the benzylic cleavage, leading to the formation of the stable dimethoxybenzyl cation (m/z 151), which is expected to be the base peak. Subsequent fragmentations from this ion lead to the other observed smaller fragments.

Fragmentation_Pathway M This compound [C11H14O4]+• m/z = 210 F1 [C9H11O2]+ m/z = 151 M->F1 - •COOCH3 F5 [COOCH3]+ m/z = 59 M->F5 - •C9H11O2 F2 [C8H8O2]+• m/z = 136 F1->F2 - CH3• F3 [C7H7O]+ m/z = 107 F2->F3 - CO F4 [C6H5]+ m/z = 77 F3->F4 - CH2O

References

Application Notes and Protocols: Methyl Homoveratrate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3,4-dimethoxyphenyl)acetate, commonly known as methyl homoveratrate, is a valuable and versatile building block in organic synthesis. Its structure, featuring an activated aromatic ring and a reactive ester functionality, makes it an ideal precursor for the synthesis of a wide range of complex molecules, particularly isoquinoline (B145761) alkaloids and other pharmacologically active compounds. The two methoxy (B1213986) groups on the phenyl ring strongly activate it towards electrophilic substitution, facilitating cyclization reactions, while the ester group and the adjacent benzylic position offer multiple sites for functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications of this compound

This compound serves as a key starting material in several important synthetic transformations, including:

  • Synthesis of Isoquinoline Alkaloids: It is a cornerstone in the synthesis of numerous isoquinoline alkaloids, most notably papaverine (B1678415), a potent vasodilator. The synthetic route typically involves the conversion of this compound into an N-phenethylacetamide derivative, followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation.

  • Formation of Phenethyl Alcohols: The ester functionality can be readily reduced to afford 2-(3,4-dimethoxyphenyl)ethanol, a valuable intermediate for the synthesis of various phenethylamine (B48288) derivatives and other substituted aromatic compounds.

  • α-Functionalization: The benzylic position alpha to the ester carbonyl can be deprotonated and subsequently alkylated or acylated, allowing for the introduction of diverse substituents and the construction of more complex carbon skeletons.

  • Friedel-Crafts Acylation: The corresponding acyl chloride or carboxylic acid derived from this compound can be used to acylate other aromatic rings, a key step in the synthesis of various ketones and other polycyclic systems.

Experimental Protocols

Synthesis of Papaverine from this compound

The synthesis of papaverine from this compound is a classic example of its application in the construction of complex alkaloids. The overall workflow involves three main steps: amide formation, Bischler-Napieralski cyclization, and dehydrogenation.

Logical Workflow for Papaverine Synthesis

A This compound B Homoveratric Acid A->B Hydrolysis D N-(3,4-Dimethoxyphenethyl)- 2-(3,4-dimethoxyphenyl)acetamide B->D Amide Coupling C Homoveratrylamine C->D E 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline (Dihydropapaverine) D->E Bischler-Napieralski Cyclization F Papaverine E->F Dehydrogenation

Caption: Synthetic route to Papaverine from this compound.

Protocol 1.1: Amide Formation - Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

This protocol describes the formation of the key amide intermediate. While direct amidation of the methyl ester is possible, a more common and higher-yielding approach involves the hydrolysis of this compound to homoveratric acid, followed by coupling with homoveratrylamine.

Step 1: Hydrolysis of this compound to Homoveratric Acid

Reagent/ParameterValue
Starting MaterialThis compound
ReagentsSodium Hydroxide (B78521), Hydrochloric Acid
SolventMethanol (B129727)/Water
Reaction Time2-4 hours
TemperatureReflux
Yield>95%

Experimental Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid, which will precipitate the homoveratric acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield homoveratric acid.

Step 2: Amide Coupling of Homoveratric Acid and Homoveratrylamine

Reagent/ParameterValue
Starting MaterialsHomoveratric Acid, Homoveratrylamine
Coupling AgentThionyl Chloride (SOCl₂) or a carbodiimide (B86325) (e.g., DCC, EDC)
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Time2-6 hours
Temperature0 °C to room temperature
Yield85-95%

Experimental Procedure (using SOCl₂):

  • Suspend homoveratric acid (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • After the addition is complete, warm the mixture to reflux for 1-2 hours until the solution becomes clear.

  • Cool the reaction mixture to 0 °C and slowly add a solution of homoveratrylamine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Recrystallize the crude product from ethanol (B145695) to yield pure N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Protocol 1.2: Bischler-Napieralski Cyclization - Synthesis of Dihydropapaverine

This step involves the intramolecular cyclization of the amide to form the dihydroisoquinoline core.[1]

Reagent/ParameterValue
Starting MaterialN-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
ReagentPhosphorus oxychloride (POCl₃)
SolventAnhydrous Toluene (B28343) or Acetonitrile
Reaction Time2-4 hours
TemperatureReflux
Yield70-85%

Experimental Procedure:

  • In a flame-dried round-bottom flask, dissolve the amide (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution alkaline (pH 8-9) by the slow addition of concentrated ammonium (B1175870) hydroxide.

  • Extract the product with DCM or toluene (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude dihydropapaverine, which can be purified by column chromatography or recrystallization.

Protocol 1.3: Dehydrogenation - Synthesis of Papaverine

The final step is the aromatization of the dihydroisoquinoline ring to furnish papaverine.

Reagent/ParameterValue
Starting Material1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Catalyst10% Palladium on Carbon (Pd/C)
SolventToluene, Xylene, or Tetralin
Reaction Time4-8 hours
TemperatureReflux
Yield80-90%

Experimental Procedure:

  • In a round-bottom flask, dissolve the dihydropapaverine (1.0 eq) in toluene.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure papaverine.

Reduction of this compound to 2-(3,4-Dimethoxyphenyl)ethanol

Workflow for the Reduction of this compound

A This compound C 2-(3,4-Dimethoxyphenyl)ethanol A->C Reduction B Lithium Aluminum Hydride (LiAlH4) B->C

Caption: Reduction of this compound to the corresponding alcohol.

Reagent/ParameterValue
Starting MaterialThis compound
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Reaction Time2-4 hours
Temperature0 °C to room temperature
Yield>90%

Experimental Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 2-(3,4-dimethoxyphenyl)ethanol as an oil, which can be purified by distillation under reduced pressure.

α-Alkylation of this compound

Workflow for α-Alkylation

A This compound C Enolate Intermediate A->C Deprotonation B LDA B->C E α-Alkylated Product C->E Alkylation D Alkyl Halide (R-X) D->E

Caption: General workflow for the α-alkylation of this compound.

Reagent/ParameterValue
Starting MaterialThis compound
BaseLithium Diisopropylamide (LDA)
Alkylating AgentMethyl Iodide (or other primary alkyl halide)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Time1-3 hours
Temperature-78 °C to room temperature
Yield70-90%

Experimental Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-alkylated ester.

Friedel-Crafts Acylation using a Homoveratrate Derivative

This protocol outlines a general procedure for the Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole) with 3,4-dimethoxyphenylacetyl chloride (homoveratroyl chloride), which can be prepared from homoveratric acid.

Workflow for Friedel-Crafts Acylation

A Homoveratric Acid C Homoveratroyl Chloride A->C Acid Chloride Formation B Thionyl Chloride B->C F Acylated Product C->F Friedel-Crafts Acylation D Anisole D->F E AlCl3 E->F

References

Application Notes: Synthesis of Isochromanones from Methyl Homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-one, a key heterocyclic scaffold, utilizing methyl homoveratrate (methyl 2-(3,4-dimethoxyphenyl)acetate) as the starting material. Two primary synthetic strategies are presented: Vilsmeier-Haack formylation and Directed Ortho-Metalation (DoM). These methods offer versatile pathways for the introduction of a required carbon atom for the subsequent cyclization to form the isochromanone core.

Introduction

Isochromanones are a class of bicyclic lactones that constitute the core structure of numerous natural products and pharmacologically active compounds. Their synthesis is of significant interest in medicinal chemistry and drug discovery. This compound, a readily available derivative of homoveratric acid, serves as an excellent precursor for the synthesis of 6,7-dimethoxy-substituted isochromanones due to its activated aromatic ring and the presence of a side chain amenable to cyclization.

The key strategic consideration in the synthesis of isochromanones from this compound is the introduction of a one-carbon electrophile at the ortho-position to the acetic ester side chain. This is achieved through either electrophilic aromatic substitution under Vilsmeier-Haack conditions or through a directed ortho-metalation approach, followed by reaction with a suitable electrophile like formaldehyde. Subsequent reduction and intramolecular cyclization (lactonization) afford the desired isochromanone.

Synthetic Pathways

Two effective pathways for the synthesis of 6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-one from this compound are outlined below.

Pathway 1: Vilsmeier-Haack Formylation Route

This pathway involves the ortho-formylation of the electron-rich aromatic ring of this compound using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] The resulting aldehyde is then reduced to a hydroxymethyl group, which undergoes spontaneous or acid-catalyzed lactonization.

Vilsmeier_Haack_Pathway methyl_homoveratrate This compound vilsmeier_reagent Vilsmeier Reagent (DMF, POCl₃) formylated_intermediate Methyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate vilsmeier_reagent->formylated_intermediate Formylation reduction Reduction (e.g., NaBH₄) hydroxymethyl_intermediate Methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetate reduction->hydroxymethyl_intermediate Reduction lactonization Lactonization isochromanone 6,7-Dimethoxy-3,4-dihydro-1H-isochromen-1-one lactonization->isochromanone Cyclization

Caption: Vilsmeier-Haack Formylation Pathway.
Pathway 2: Directed Ortho-Metalation (DoM) Route

This strategy takes advantage of the methoxy (B1213986) groups on the aromatic ring to direct lithiation to the ortho position using a strong base like n-butyllithium (n-BuLi).[4][5][6] The resulting aryllithium species is then quenched with an electrophile, such as formaldehyde, to introduce the required hydroxymethyl group for subsequent lactonization.

DoM_Pathway methyl_homoveratrate This compound lithiation 1. n-BuLi 2. Formaldehyde hydroxymethyl_intermediate Methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetate lithiation->hydroxymethyl_intermediate Ortho-functionalization lactonization Lactonization isochromanone 6,7-Dimethoxy-3,4-dihydro-1H-isochromen-1-one lactonization->isochromanone Cyclization

Caption: Directed Ortho-Metalation Pathway.

Experimental Protocols

Pathway 1: Vilsmeier-Haack Formylation Route

Step 1: Synthesis of Methyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate

  • Materials: this compound, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Ice, Saturated sodium acetate (B1210297) solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) to the stirred solution.

    • Add N,N-dimethylformamide (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Step 2: Synthesis of Methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetate

  • Materials: Methyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Dichloromethane (DCM), 1 M Hydrochloric acid.

  • Procedure:

    • Dissolve methyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate (1.0 eq) in a mixture of DCM and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Extract the product with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 6,7-Dimethoxy-3,4-dihydro-1H-isochromen-1-one

  • Materials: Methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetate, Toluene, p-Toluenesulfonic acid (catalytic amount).

  • Procedure:

    • Dissolve the crude methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetate in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove methanol for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final isochromanone.

Pathway 2: Directed Ortho-Metalation (DoM) Route

Step 1: Synthesis of Methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetate

  • Materials: this compound, Anhydrous tetrahydrofuran (B95107) (THF), n-Butyllithium (n-BuLi) in hexanes, Paraformaldehyde (dried), Saturated ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.2 eq) dropwise, maintaining the temperature at -78 °C. A color change should be observed, indicating the formation of the aryllithium species.

    • Stir the mixture at -78 °C for 1 hour.

    • Add freshly dried paraformaldehyde (2.0 eq) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 6,7-Dimethoxy-3,4-dihydro-1H-isochromen-1-one

  • This step follows the same procedure as Step 3 in Pathway 1.

Data Presentation

StepProductPathwayReagentsSolventTemp. (°C)Time (h)Yield (%)
1Methyl 2-(2-formyl-4,5-dimethoxyphenyl)acetateVilsmeier-HaackPOCl₃, DMFDCM0 to RT4-660-70
2Methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetateVilsmeier-HaackNaBH₄DCM/MeOH0 to RT385-95
36,7-Dimethoxy-3,4-dihydro-1H-isochromen-1-oneVilsmeier-Haackp-TsOHTolueneReflux4-675-85
1Methyl 2-(2-hydroxymethyl-4,5-dimethoxyphenyl)acetateDoMn-BuLi, ParaformaldehydeTHF-78 to RT1250-65
26,7-Dimethoxy-3,4-dihydro-1H-isochromen-1-oneDoMp-TsOHTolueneReflux4-675-85

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Conclusion

The synthesis of isochromanones from this compound can be successfully achieved through two distinct and reliable pathways. The Vilsmeier-Haack formylation route offers a classical approach for introducing the necessary formyl group, while the Directed Ortho-Metalation pathway provides an alternative strategy that leverages the directing ability of the methoxy substituents. Both methods culminate in the formation of the desired 6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-one, a valuable building block for the synthesis of more complex molecules in drug discovery programs. The choice of pathway may depend on the availability of reagents, desired scale, and tolerance of other functional groups in more elaborated substrates.

References

Application Notes and Protocols for the Derivatization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The derivatization of carboxylic acids is a critical step in many analytical and synthetic workflows. This process modifies the carboxylic acid functional group, often to increase its volatility for gas chromatography (GC), improve its ionization efficiency for mass spectrometry (MS), or to act as a protective group during chemical synthesis. While a variety of reagents can be employed for this purpose, this document focuses on the common and effective methods of converting carboxylic acids into their corresponding methyl esters.

It is important to clarify a potential point of confusion regarding the use of "Methyl homoveratrate" in this context. This compound is the methyl ester of homoveratric acid and is not a standard reagent used for the derivatization of other carboxylic acids. Instead, this document will detail established and reliable protocols for methylation, a process that achieves the same functional transformation. The primary methods covered include Fischer esterification, the use of diazomethane (B1218177) and its safer alternative trimethylsilyldiazomethane (B103560) (TMS-diazomethane), and derivatization with methyl chloroformate.

These application notes are intended for researchers, scientists, and professionals in drug development who require robust and reproducible methods for the derivatization of carboxylic acids.

I. Methods for Methyl Ester Derivatization of Carboxylic Acids

Several methods exist for the methylation of carboxylic acids, each with its own advantages and disadvantages in terms of reaction conditions, substrate scope, and safety considerations.[1][2][3] The choice of method often depends on the specific properties of the carboxylic acid and the desired application.

Fischer Esterification: Acid-Catalyzed Methylation

Fischer esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[4][5]

Advantages:

  • Utilizes inexpensive and readily available reagents.

  • Well-established and widely understood methodology.

Disadvantages:

  • Harsh acidic conditions can be incompatible with sensitive functional groups.[1]

  • The reaction is reversible and may require measures to drive it to completion.[4]

  • Can be a relatively slow process, sometimes requiring prolonged heating.[6]

Alkylation with Diazomethane and TMS-Diazomethane

Diazomethane (CH₂N₂) is a highly reactive reagent that rapidly and quantitatively converts carboxylic acids to methyl esters under mild conditions.[5] However, diazomethane is extremely toxic and explosive, which has led to the development of safer alternatives.[5] Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and more stable substitute that reacts similarly with carboxylic acids in the presence of methanol (B129727).[1][7]

Advantages:

  • Fast and high-yielding reactions.

  • Mild reaction conditions that are compatible with a wide range of functional groups.

  • Easy workup, as the only byproduct is nitrogen gas.[5]

Disadvantages:

  • Diazomethane is highly toxic and explosive.[5]

  • TMS-diazomethane is also toxic and should be handled with care.

Derivatization with Methyl Chloroformate

Methyl chloroformate (MCF) is another effective reagent for the derivatization of carboxylic acids, particularly for GC-MS analysis.[8] The reaction proceeds rapidly and can be used for the simultaneous derivatization of other functional groups, such as amines.[8]

Advantages:

  • Rapid derivatization process.

  • Suitable for a broad range of metabolites containing carboxylic acid and/or amino groups.[8]

  • Can be used with stable isotope-labeled reagents for quantitative analysis.[8]

Disadvantages:

  • Methyl chloroformate is a hazardous substance and must be handled in a well-ventilated fume hood.

  • The reaction conditions may not be suitable for all types of molecules.

II. Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different methylation methods. The exact conditions and yields will vary depending on the specific carboxylic acid substrate.

Derivatization Method Reagents & Catalyst Typical Solvent Reaction Temperature Reaction Time Typical Yield References
Fischer Esterification Methanol, H₂SO₄ or HClMethanol (excess)Reflux (approx. 65°C)1 - 15 hours>90%[4][6][9]
TMS-Diazomethane TMS-diazomethane, MethanolDiethyl ether, Toluene (B28343)Room Temperature5 - 30 minutes>95%[1][7]
Methyl Chloroformate Methyl Chloroformate, PyridineMethanol, WaterRoom Temperature< 5 minutes>90%[8]

III. Experimental Protocols

Protocol 1: Methylation of a Carboxylic Acid using Fischer Esterification

This protocol provides a general procedure for the methylation of a generic carboxylic acid using methanol and sulfuric acid.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Anhydrous methanol (10 mL)

  • Concentrated sulfuric acid (0.1 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758) or diethyl ether

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (0.1 mL) to the solution while stirring.

  • Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Continue refluxing for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if applicable.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the excess acid, followed by a wash with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Methylation of a Carboxylic Acid using TMS-Diazomethane

This protocol describes the methylation of a carboxylic acid using the safer alternative to diazomethane. Caution: TMS-diazomethane is toxic and should be handled in a chemical fume hood.

Materials:

  • Carboxylic acid (0.5 mmol)

  • TMS-diazomethane (2.0 M in hexanes, 0.3 mL, 0.6 mmol)

  • Methanol (0.5 mL)

  • Toluene or Diethyl ether (5 mL)

  • Vial with a septum cap, magnetic stirrer.

Procedure:

  • Dissolve the carboxylic acid (0.5 mmol) in toluene or diethyl ether (5 mL) in a vial equipped with a magnetic stir bar.

  • Add methanol (0.5 mL) to the solution.

  • Slowly add the TMS-diazomethane solution (0.3 mL, 0.6 mmol) dropwise to the stirring reaction mixture at room temperature. The appearance of a persistent yellow color indicates the consumption of the carboxylic acid. Nitrogen gas evolution will be observed.

  • Stir the reaction for an additional 15-30 minutes at room temperature after the addition is complete.

  • To quench any excess TMS-diazomethane, add a few drops of acetic acid until the yellow color disappears.

  • The reaction mixture can be directly analyzed by GC-MS or concentrated under a gentle stream of nitrogen. The resulting methyl ester is often of high purity and may not require further purification.

IV. Visualizations

Reaction Workflow Diagrams

The following diagrams illustrate the workflows for the described derivatization methods.

Fischer_Esterification_Workflow start Carboxylic Acid + Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux (65°C, 4h) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate extract Extract with DCM/Ether evaporate->extract wash Wash with NaHCO₃ extract->wash dry Dry (Na₂SO₄) & Evaporate wash->dry product Methyl Ester Product dry->product

Caption: Workflow for Fischer Esterification.

TMS_Diazomethane_Workflow start Carboxylic Acid in Toluene/Ether add_methanol Add Methanol start->add_methanol add_tmsd Add TMS-Diazomethane (RT) add_methanol->add_tmsd stir Stir (15-30 min) add_tmsd->stir quench Quench with Acetic Acid stir->quench analyze Direct Analysis or Concentrate quench->analyze Derivatization_Choice problem Need to Analyze/ Modify Carboxylic Acid sub_acid_sensitive Acid-Sensitive Substrate? problem->sub_acid_sensitive sub_safety High Safety Priority? problem->sub_safety sub_need_mild Mild Conditions Required? sub_acid_sensitive->sub_need_mild Yes method_fischer Fischer Esterification sub_acid_sensitive->method_fischer No method_tmsd TMS-Diazomethane sub_need_mild->method_tmsd method_mcf Methyl Chloroformate sub_need_mild->method_mcf sub_safety->method_fischer Yes sub_safety->method_tmsd No

References

Application Notes and Protocols for the Synthesis of Methyl Homoveratrate via O-Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoveratrate, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure features a fully methylated catechol ring, which is a common motif in many biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound through the O-methylation of its precursor, methyl 3,4-dihydroxyphenylacetate. The described method is a modification of the classical Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

The protocol employs dimethyl sulfate (B86663) as the methylating agent in the presence of a base, a common and effective method for the methylation of phenolic hydroxyl groups.[1] While dimethyl sulfate is a potent and efficient reagent, it is also toxic and mutagenic; therefore, appropriate safety precautions must be taken.[1] Alternative, greener methylating agents such as dimethyl carbonate can also be used, though they may require more forcing reaction conditions.[2][3]

Signaling Pathway Context

While this compound itself is primarily a synthetic intermediate, its structural backbone is related to important signaling molecules. The precursor, 3,4-dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine. The methylation of catechols is a key enzymatic process in vivo, catalyzed by catechol-O-methyltransferase (COMT), which plays a crucial role in regulating the levels of catecholamine neurotransmitters. The synthetic protocol described here mimics this biological transformation, albeit through a non-enzymatic chemical process.

Signaling_Pathway Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC Metabolism HVA Homovanillic Acid (HVA) DOPAC->HVA Methylation COMT Catechol-O- methyltransferase (COMT) COMT->HVA Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Methyl 3,4-dihydroxyphenylacetate and K₂CO₃ in Acetone B Add Dimethyl Sulfate A->B C Reflux for 4-8 hours B->C D Cool and Filter C->D E Remove Acetone D->E F Dissolve in Diethyl Ether E->F G Wash with HCl, H₂O, NaHCO₃, Brine F->G H Dry and Concentrate G->H I Purify by Distillation or Chromatography H->I J Final Product I->J This compound

References

Application Notes and Protocols for the Quantification of Methyl Homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoveratrate, also known as Methyl 2-(3,4-dimethoxyphenyl)acetate, is a chemical compound of interest in various fields of research, including pharmacology and metabolomics. Its structural similarity to metabolites of dopamine (B1211576), such as homovanillic acid (HVA), suggests its potential role as a biomarker or a pharmacologically active agent. Accurate and precise quantification of this compound is essential for understanding its biological significance, pharmacokinetic profile, and for quality control in drug development processes.

These application notes provide a comprehensive overview of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols for each method, sample preparation from biological matrices, and expected performance characteristics based on the analysis of structurally related compounds.

Analytical Methodologies

The choice of analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

  • HPLC-UV: A robust and widely available technique suitable for the analysis of this compound in less complex matrices or when high sensitivity is not a primary requirement.

  • GC-MS: Offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. Derivatization is often necessary to improve the chromatographic properties of the analyte.

  • LC-MS/MS: The gold standard for bioanalytical quantification, providing excellent sensitivity and selectivity, making it ideal for detecting trace levels of this compound in complex biological fluids like plasma and urine.

Data Presentation: Quantitative Performance of Analytical Methods

While specific validated performance data for this compound is not extensively available in the public domain, the following table summarizes the expected performance characteristics based on validated methods for structurally similar compounds, such as homovanillic acid (HVA) and other methylated aromatic acids. This data provides a benchmark for method development and validation.

ParameterHPLC-UV (Expected)GC-MS (Expected)LC-MS/MS (Expected)
Linearity (R²) > 0.998> 0.995> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL5 - 30 ng/mL0.1 - 5 ng/mL
Accuracy (Recovery) 90 - 110%85 - 115%95 - 105%
Precision (RSD) < 15%< 15%< 10%

Experimental Protocols

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Analytical grade formic acid.

  • This compound analytical standard.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 278 nm (based on the chromophore of the benzene (B151609) ring).

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (from a simple matrix, e.g., reaction mixture):

    • Dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Calibration Prepare Calibration Curve Standards Standard->Calibration Inject Inject into HPLC-UV Calibration->Inject Sample Prepare Sample (Dilute & Filter) Sample->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 278 nm Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

HPLC-UV Analytical Workflow
II. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the quantification of this compound, which may require derivatization for optimal performance, although as a methyl ester, it may be volatile enough for direct analysis.

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • High-purity helium as the carrier gas.

  • GC-grade solvents (e.g., hexane, ethyl acetate).

  • This compound analytical standard.

2. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 194 (M+), 151, 107).

3. Sample Preparation (from Biological Matrix, e.g., Plasma)

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Add 1 mL of a suitable buffer to adjust the pH (e.g., pH 4-5).

    • Add 5 mL of an organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Solvent Evap->Recon Inject Inject into GC-MS Recon->Inject Separate Capillary GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

GC-MS Analytical Workflow
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).

  • UPLC/HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water).

  • LC-MS grade formic acid.

  • This compound analytical standard and a stable isotope-labeled internal standard (e.g., this compound-d3).

2. LC-MS/MS Conditions

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion (Q1) m/z 195.1 -> Product ion (Q3) m/z 137.1 (indicative transition, requires optimization).

    • Internal Standard: Corresponding transition for the labeled standard.

3. Sample Preparation (from Biological Matrix, e.g., Urine)

  • Solid-Phase Extraction (SPE):

    • To 1 mL of urine, add the internal standard.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Separate UPLC/HPLC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

LC-MS/MS Analytical Workflow
Signaling Pathway Context: Dopamine Metabolism

This compound is structurally related to homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine. The quantification of such compounds is often relevant in the context of studying dopamine turnover and related neurological or metabolic pathways.

Dopamine_Metabolism Dopamine Dopamine DOPAC 3,4-Dihydroxyphenyl-acetic acid Dopamine->DOPAC MAO 3-MT 3-Methoxytyramine Dopamine->3-MT COMT HVA Homovanillic Acid DOPAC->HVA COMT This compound This compound HVA->this compound Esterification (potential) 3-MT->HVA MAO

Simplified Dopamine Metabolism Pathway

Disclaimer: The quantitative data and specific parameters provided in these application notes are based on methods for structurally similar compounds and should be used as a guide for method development. It is crucial to perform a full method validation for the quantification of this compound in the specific matrix of interest to ensure accurate and reliable results.

Application Notes & Protocols for Methyl Homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and optimal storage of Methyl homoveratrate (CAS No: 15964-79-1). Adherence to these procedures is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reliable experimental outcomes.

Introduction

This compound is a metabolite of the voltage-sensitive calcium channel blocker, RWJ-26240, and is utilized in various research applications, including studies on calcium channels.[1][2][3] Proper handling and storage are imperative to preserve its chemical stability and purity.

Safety & Handling Precautions

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, good laboratory practices should always be observed.[4]

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Always wear safety glasses with side shields or goggles.[4]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[4]

  • Body Protection: A standard laboratory coat or protective clothing is required.[4]

2.2 Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

2.3 General Hygiene

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Wash hands thoroughly after handling the compound.

  • Avoid eating, drinking, or smoking in the laboratory.

Storage Procedures

The stability of this compound is dependent on the storage conditions. It is stable under recommended conditions, but extremes of temperature and direct sunlight should be avoided.[4]

3.1 General Storage

  • Keep containers tightly closed in a dry and cool place.[4]

  • Protect from direct sunlight.[4]

3.2 Temperature Recommendations

The optimal storage temperature can vary based on the form of the compound and the desired storage duration.

FormStorage TemperatureRecommended DurationSource
Solid (Powder)Room TemperatureNot specified[4]
Solid (Powder)2°C - 8°CNot specified[5]
Solid (Powder)-20°C≥ 2 years[6][7]
In Solvent (e.g., DMSO)-20°CUp to 1 month[1]
In Solvent (e.g., DMSO)-80°CUp to 1 year[7]

Note: For long-term storage, -20°C is recommended for the solid form. When dissolved in a solvent, it is advisable to prepare fresh solutions for immediate use.[1] If storage of a stock solution is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

4.1 Protocol for Handling and Weighing

  • Preparation: Ensure all necessary PPE is worn. Prepare the workspace within a chemical fume hood.

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Closure: Tightly seal the container immediately after use.

  • Cleanup: Clean the balance and surrounding area of any residual powder. Dispose of any contaminated materials according to institutional guidelines.

4.2 Protocol for Solution Preparation

  • Solvent Selection: Choose an appropriate solvent based on experimental requirements (e.g., DMSO).

  • Dissolution: Add the selected solvent to the weighed this compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage of Solution: For immediate use, proceed with the experiment. For short-term storage, store at -20°C for up to one month.[1] For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[7]

4.3 Protocol for Accidental Spills

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Cleanup: Use an appropriate absorbent material to pick up the spilled substance and transfer it to a properly labeled, sealed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[4]

4.4 First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water.[4]

  • Skin Contact: Wash the affected area with soap and water.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4]

  • In all cases of exposure, seek medical attention if symptoms persist.[4]

Incompatibilities and Decomposition

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, carbon oxides may be produced.[4]

Diagrams

Handing_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Workstation Prepare Well-Ventilated Workstation (Fume Hood) Equilibrate Equilibrate Container to Room Temp. Workstation->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Prepare Solution (if needed) Weigh->Dissolve Seal Tightly Seal Container Weigh->Seal After use Spill Spill Response: Contain & Clean Weigh->Spill If spill occurs Store_Solution Store Solution: - -20°C (≤1 month) - -80°C (≤1 year) Dissolve->Store_Solution Dissolve->Spill If spill occurs Store_Solid Store Solid: - Room Temp (short-term) - 2-8°C (mid-term) - -20°C (long-term) Seal->Store_Solid Exposure Exposure Response: First Aid & Seek Medical Attention

Caption: Workflow for Handling and Storage of this compound.

References

Application Note: Quantification of Analytes Using Methyl Homoveratrate as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For accurate quantification, the use of an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response.[1] An ideal internal standard should be chemically similar to the analyte(s) of interest, not naturally present in the sample, and chromatographically resolved from other components.[2] Methyl homoveratrate (methyl 2-(3,4-dimethoxyphenyl)acetate) is a suitable candidate as an internal standard for the quantification of various aromatic compounds due to its structural features and chemical properties. This application note presents a generalized protocol for the use of this compound as an internal standard in GC-MS analysis.

Principle

The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, thereby compensating for potential errors during sample preparation and injection.[1]

Experimental Protocols

1. Preparation of Standard Solutions

  • Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the analyte of interest and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or hexane).[3]

  • Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent used for the analyte stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A constant, known concentration of the this compound internal standard is added to each calibration standard. For example, add 10 µL of the 1 mg/mL this compound stock solution to 1 mL of each calibration standard to achieve an IS concentration of 10 µg/mL.

2. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., biological fluids, environmental samples, pharmaceutical formulations). A general liquid-liquid extraction (LLE) protocol is described below.[4]

  • Sample Collection: Collect the sample in a clean glass container to avoid contamination.[3]

  • Spiking with Internal Standard: To a known volume or weight of the sample (e.g., 1 mL), add a precise amount of the this compound internal standard solution (e.g., 10 µL of 1 mg/mL solution).

  • Extraction:

    • Add an appropriate extraction solvent (e.g., 2 mL of ethyl acetate).

    • Vortex or shake vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the organic layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

3. GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific analyte and instrument.

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Choose specific, abundant, and interference-free ions for the analyte and this compound.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²) > 0.995[6]
Limit of Detection (LOD) Analyte-dependent
Limit of Quantitation (LOQ) Analyte-dependent[7]
Accuracy (% Recovery) 85-115%[6]
Precision (% RSD) < 15%[6]

Table 2: Example Calibration Curve Data

Analyte Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
150,000200,0000.25
5250,000200,0001.25
10500,000200,0002.50
251,250,000200,0006.25
502,500,000200,00012.50
1005,000,000200,00025.00

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with Methyl Homoveratrate (IS) Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection GC Injection Evap_Recon->Injection Standards Prepare Calibration Standards with IS Standards->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

Caption: Experimental workflow for GC-MS analysis using an internal standard.

logical_relationship Analyte_Conc Analyte Concentration Analyte_Response Analyte Peak Area Analyte_Conc->Analyte_Response Calibration_Curve Calibration Curve y = mx + c Analyte_Conc->Calibration_Curve IS_Conc Internal Standard (IS) Concentration (Constant) IS_Response IS Peak Area IS_Conc->IS_Response Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Response_Ratio->Calibration_Curve Unknown_Conc Calculated Analyte Concentration Calibration_Curve->Unknown_Conc Unknown_Sample_Ratio Unknown Sample Peak Area Ratio Unknown_Sample_Ratio->Unknown_Conc

Caption: Logical relationship for quantification using the internal standard method.

References

Troubleshooting & Optimization

Troubleshooting low yield in Methyl homoveratrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions to address common issues encountered during the synthesis of Methyl homoveratrate (Methyl 2-(3,4-dimethoxyphenyl)acetate), with a focus on resolving problems related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct laboratory-scale synthesis is the Fischer-Speier esterification of homoveratric acid with methanol (B129727) using a strong acid catalyst like sulfuric acid.[1][2] An alternative, multi-step route begins with veratraldehyde, proceeding through a 3,4-dimethoxyphenylpyruvic acid intermediate, which is then oxidized and subsequently esterified.[1]

Q2: What is a realistic expected yield for the esterification of homoveratric acid?

Yields for the esterification step can be quite high, often in the range of 85-95% under optimized conditions.[1][2] The overall yield for multi-step syntheses starting from veratraldehyde is lower, typically around 51-60%, due to losses at each stage of the process.[1]

Q3: What are the most critical factors that influence the yield of the Fischer esterification?

The Fischer esterification is an equilibrium-controlled reaction. The most critical factors for driving the reaction toward the product and achieving high yield are:

  • Water Content: The presence of water in the reagents (methanol, homoveratric acid) or solvent can shift the equilibrium back towards the starting materials, significantly reducing the yield.[2]

  • Reagent Ratio: Using a large excess of methanol is crucial to push the equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.[2]

  • Catalyst Concentration: An adequate amount of a strong acid catalyst (e.g., sulfuric acid) is necessary for the reaction to proceed at a reasonable rate.[2]

  • Reaction Time and Temperature: The reaction needs sufficient time at reflux temperature to reach equilibrium. However, excessively long reaction times may promote side reactions.[2]

Q4: How can I effectively purify the final this compound product?

Standard purification involves a work-up procedure followed by distillation or chromatography. The work-up typically includes neutralizing the acid catalyst with a base wash (e.g., sodium bicarbonate solution), followed by extraction into an organic solvent like benzene (B151609) or ethyl acetate (B1210297).[1][2] The organic extracts are then washed, dried, and concentrated. Final purification to remove non-volatile impurities is effectively achieved by vacuum distillation.[1][3] For small-scale synthesis or separation of closely related impurities, column chromatography on silica (B1680970) gel is a suitable alternative.[3]

Synthesis and Troubleshooting Guides

Guide 1: Low Yield in Fischer Esterification of Homoveratric Acid

This guide addresses common problems encountered during the acid-catalyzed esterification of homoveratric acid with methanol.

Observed Problem: Low or No Conversion of Homoveratric Acid

Potential CauseSuggested Solution & Explanation
Presence of Water Ensure all glassware is oven-dried before use. Use anhydrous methanol and a high-purity grade of homoveratric acid. The presence of water hydrolyzes the ester product, shifting the equilibrium back to the reactants.[2]
Insufficient Catalyst The acid catalyst is essential for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. Ensure an adequate catalytic amount of concentrated sulfuric acid is used.[2]
Suboptimal Temperature The reaction should be maintained at a gentle reflux. Too low a temperature will result in a very slow reaction rate, while a temperature that is too high can lead to the evaporation of methanol.
Short Reaction Time The reaction may not have reached equilibrium. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the consumption of starting material has ceased. A typical reflux time is around 5-6 hours.[1][2]

Observed Problem: Significant Product Loss During Workup and Purification

Potential CauseSuggested Solution & Explanation
Incomplete Extraction This compound is soluble in organic solvents like benzene and ethyl acetate. Perform multiple extractions (e.g., 1 large portion followed by 2 smaller portions) from the aqueous layer to ensure complete recovery of the product.[1]
Emulsion Formation Vigorous shaking during extraction can lead to emulsions that trap the product. If an emulsion forms, allow the separatory funnel to stand for an extended period or add brine to help break the emulsion.
Incomplete Neutralization Failure to completely neutralize the sulfuric acid catalyst with a sodium bicarbonate wash can lead to product degradation or hydrolysis during solvent removal (evaporation). Wash the organic layer until the aqueous wash is neutral or slightly basic.[2]
Product Volatility While this compound is not extremely volatile, some product may be lost if evaporation is performed at too high a temperature or for too long. Use a rotary evaporator with controlled temperature and pressure.
Guide 2: Issues in Multi-Step Synthesis from Veratraldehyde

This section focuses on the synthesis of the precursor, homoveratric acid, via the azlactone and pyruvic acid pathway as detailed in Organic Syntheses.[1]

Observed Problem: Low Yield of 3,4-Dimethoxyphenylpyruvic Acid

Potential CauseSuggested Solution & Explanation
Inefficient Azlactone Formation The initial condensation reaction to form the azlactone is critical. Ensure accurate stoichiometry and reaction conditions as specified in the protocol.
Incomplete Hydrolysis of Azlactone The hydrolysis of the azlactone to the pyruvic acid requires careful control of pH and temperature. Ensure the sodium hydroxide (B78521) solution is of the correct concentration and the reaction is heated sufficiently to drive the hydrolysis to completion.[1]
Product Loss During Precipitation The pyruvic acid is precipitated from the cooled reaction mixture. Ensure the mixture is sufficiently cooled before filtration to minimize the solubility of the product in the mother liquor. Wash the collected solid sparingly with cold solvent to avoid dissolving the product.[1]

Observed Problem: Low Yield of Homoveratric Acid from Pyruvic Acid

Potential CauseSuggested Solution & Explanation
Ineffective Oxidation The oxidation of the pyruvic acid intermediate with hydrogen peroxide is temperature-sensitive. The H₂O₂ should be added slowly while maintaining the temperature below 15°C to prevent unwanted side reactions or decomposition of the peroxide.[1]
Incomplete Reaction After the addition of hydrogen peroxide, the reaction mixture should be allowed to stand for several hours (e.g., overnight) at room temperature to ensure the oxidation goes to completion.[1]
Loss During Acidification & Extraction Homoveratric acid is precipitated by adding concentrated hydrochloric acid. This step generates heat and should be done cautiously. The subsequent extraction with warm benzene must be thorough to recover the product from the acidic aqueous solution.[1]

Data Presentation

Table 1: Impact of Key Parameters on Fischer Esterification Yield (Adapted from principles of similar esterifications[2])

ParameterConditionExpected Impact on YieldRationale
Methanol to Acid Ratio Low (< 10:1)DecreasedInsufficient excess alcohol to drive the equilibrium towards the product.[2]
High (> 20:1)IncreasedA large excess of methanol shifts the equilibrium to favor ester formation.[2]
H₂SO₄ Catalyst Too LowDecreasedThe reaction rate will be too slow to reach equilibrium in a practical timeframe.[2]
Too HighNo significant increaseMay promote side reactions like dehydration or etherification, especially with prolonged heating.
Reaction Time Too Short (< 4 hours)DecreasedThe reaction has not yet reached equilibrium.[2]
Too Long (> 8 hours)No significant increaseOnce equilibrium is reached, longer times do not improve yield and may increase the chance of side product formation.[2]
Water Content > 1%Significantly DecreasedWater promotes the reverse reaction (hydrolysis), preventing the reaction from reaching high conversion.[2]

Table 2: Typical Yields for Multi-Step Synthesis from Veratraldehyde (Based on the procedure from Organic Syntheses, Coll. Vol. 3, p.476 (1955)[1])

Reaction StepProductMolar Yield
Azlactone Hydrolysis3,4-Dimethoxyphenylpyruvic acid76-80%
Oxidation & EsterificationThis compound56-60% (overall from azlactone)
SaponificationHomoveratric acid~95-100% (from methyl ester)

Experimental Protocols

Protocol 1: Fischer Esterification of Homoveratric Acid

This protocol describes the conversion of homoveratric acid to this compound.

  • Reaction Setup: In a dry round-bottomed flask, add homoveratric acid. For every 1 mole of acid, add approximately 10-20 moles of anhydrous methanol.[2]

  • Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reflux: Equip the flask with a reflux condenser fitted with a drying tube. Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 5-6 hours.[1][2] Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or benzene).[1][2] Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 176–178°C at 16 mm Hg.[1]

Protocol 2: Synthesis of Homoveratric Acid from Veratraldehyde

This protocol is adapted from a literature procedure.[1]

  • Pyruvic Acid Synthesis: React veratraldehyde with hippuric acid, acetic anhydride, and anhydrous sodium acetate to form the azlactone. Hydrolyze the crude azlactone with a 10% sodium hydroxide solution to yield 3,4-dimethoxyphenylpyruvic acid. Precipitate the product by cooling and filtering.

  • Oxidation: Dissolve the pyruvic acid in a 10% sodium hydroxide solution and cool the mixture in an ice bath. With vigorous stirring, add 30% hydrogen peroxide at a rate that keeps the internal temperature below 15°C.[1]

  • Reaction Completion: After the addition is complete, allow the solution to stand at room temperature for at least 10 hours (or overnight).

  • Acidification: Cautiously acidify the solution with concentrated hydrochloric acid.

  • Extraction: Extract the warm acidic solution three times with warm benzene.

  • Drying and Isolation: Dry the combined benzene extracts over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain crude homoveratric acid. The product can be further purified by recrystallization.[1]

Visualizations

Synthesis_Pathway Veratraldehyde Veratraldehyde PyruvicAcid 3,4-Dimethoxyphenyl- pyruvic Acid Veratraldehyde->PyruvicAcid 1. Azlactone formation 2. Hydrolysis HomoveratricAcid Homoveratric Acid PyruvicAcid->HomoveratricAcid H₂O₂, NaOH, then HCl MethylHomoveratrate This compound HomoveratricAcid->MethylHomoveratrate H₂SO₄ (cat.), Reflux Methanol Methanol Methanol->MethylHomoveratrate

Caption: Overall synthesis scheme for this compound.

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Verify Starting Materials start->check_sm check_reagents Purity & Anhydrous Conditions? check_sm->check_reagents check_reaction 2. Analyze Reaction Conditions check_reagents->check_reaction Yes solution_sm Use anhydrous reagents. Dry glassware. check_reagents->solution_sm No check_params Time, Temp, Catalyst Correct? check_reaction->check_params check_workup 3. Optimize Workup/Purification check_params->check_workup Yes solution_reaction Adjust time/temp. Check catalyst amount. check_params->solution_reaction No check_proc Extraction/Neutralization OK? check_workup->check_proc solution_workup Perform multiple extractions. Ensure complete neutralization. check_proc->solution_workup No end_node Yield Improved check_proc->end_node Yes solution_sm->end_node solution_reaction->end_node solution_workup->end_node

Caption: A logical workflow for troubleshooting low yield.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism start Carboxylic Acid (Homoveratric Acid) protonated Protonated Carbonyl start->protonated + H⁺ (from H₂SO₄) start->protonated tetrahedral Tetrahedral Intermediate protonated->tetrahedral + CH₃OH (Nucleophilic Attack) protonated->tetrahedral proton_transfer Protonated Ether tetrahedral->proton_transfer Proton Transfer tetrahedral->proton_transfer product Ester (this compound) proton_transfer->product - H₂O (Loss of Water) proton_transfer->product water Water

Caption: The equilibrium mechanism of Fischer esterification.

References

Common side reactions in the synthesis of Methyl homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl homoveratrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound (Methyl 2-(3,4-dimethoxyphenyl)acetate) involve the direct esterification of homoveratric acid. The two primary approaches are:

  • Fischer-Speier Esterification: This classic method involves reacting homoveratric acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically heated to reflux to drive the equilibrium towards the ester product.[1][2]

  • Methylation with Alkylating Agents: This method involves the reaction of homoveratric acid with a methylating agent. Common reagents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base.[3][4] This approach can often be performed under milder conditions than Fischer esterification.

Q2: I am getting a low yield in my Fischer esterification of homoveratric acid. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are common and are often due to the reversible nature of the reaction.[1] Several factors can contribute to this, and the following table outlines potential causes and solutions.

Possible CauseRecommended Solution
Incomplete Reaction The reaction may not have reached equilibrium. Extend the reaction time (e.g., > 8 hours) or increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
Presence of Water Water is a byproduct of the reaction and its presence can shift the equilibrium back to the starting materials.[2] Ensure all glassware is dry and use anhydrous methanol. Consider using a Dean-Stark apparatus to remove water as it forms.[2]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate. Ensure an appropriate catalytic amount of a strong acid like H₂SO₄ is used.[5]
Suboptimal Reagent Ratio A small excess of methanol may not be sufficient to drive the reaction to completion. Use a large excess of methanol, which can also serve as the solvent.[2][5]

Q3: Are there any significant side reactions to be aware of during the Fischer esterification of homoveratric acid?

A3: Yes, the primary side reaction of concern is the acid-catalyzed cleavage of the methoxy (B1213986) (ether) groups on the aromatic ring of homoveratric acid. Under the strong acidic conditions and elevated temperatures of Fischer esterification, the ether linkages can be protonated and subsequently cleaved.[6][7][8] This can lead to the formation of phenolic byproducts, which can complicate purification.

Q4: Can side reactions occur when using dimethyl sulfate or methyl iodide for methylation?

A4: While dimethyl sulfate is a highly efficient and selective reagent for the methylation of carboxylic acids, side reactions are still possible, though generally less prevalent than with Fischer esterification under harsh conditions.[3][9] The primary concern would be the potential for methylation at other nucleophilic sites, although the carboxylate formed in the presence of a base is the most reactive site. Dimethyl sulfate is highly toxic and should be handled with extreme care.[10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Action
Reaction appears stalled or incomplete based on TLC analysis.Insufficient reaction time or temperature.Increase reflux time and/or temperature. Monitor reaction progress every few hours.
Product is lost during workup.Inefficient extraction or premature product precipitation.Ensure complete extraction with an appropriate organic solvent. Avoid crashing the product out of solution unintentionally during aqueous washes.
Significant amount of starting material recovered.Equilibrium not sufficiently shifted towards products.Use a larger excess of methanol. Ensure the acid catalyst is active and present in a sufficient amount. Remove water using a Dean-Stark trap or molecular sieves.[2]
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Troubleshooting Action
Product is discolored (e.g., brown or yellow).Charring or polymerization at high temperatures.Reduce the reaction temperature. Ensure the reaction is not heated for an unnecessarily long time after completion.
NMR or Mass Spec data shows unexpected peaks corresponding to phenolic compounds.Acid-catalyzed cleavage of the methoxy groups.Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a milder acid catalyst or switching to a non-acidic methylation method (e.g., using dimethyl sulfate with a base).[6][7][8]
Unreacted homoveratric acid present in the final product.Incomplete reaction or inefficient purification.Drive the reaction further to completion (see Issue 1). During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a standard Fischer esterification procedure.

Materials:

  • Homoveratric acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve homoveratric acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 5-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted homoveratric acid.[5]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup Homoveratric Acid Homoveratric Acid Reflux Reflux Homoveratric Acid->Reflux Methanol (excess) Methanol (excess) Methanol (excess)->Reflux H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux Evaporation Evaporation Reflux->Evaporation Cool Extraction Extraction Evaporation->Extraction Dissolve Washing Washing Extraction->Washing Neutralize Drying & Concentration Drying & Concentration Washing->Drying & Concentration Crude Product Crude Product Drying & Concentration->Crude Product

Caption: Experimental workflow for Fischer esterification.

Side_Reaction_Pathway cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reaction Homoveratric Acid Homoveratric Acid This compound This compound Homoveratric Acid->this compound + MeOH, H+ Side Products Side Products Homoveratric Acid->Side Products H+, Heat This compound->Side Products H+, Heat Demethylated Products Demethylated Products Side Products->Demethylated Products Ether Cleavage

References

How to improve the efficiency of reactions involving Methyl homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Methyl homoveratrate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the efficiency of their experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound in Fischer Esterification - Incomplete reaction. - Equilibrium not shifted towards product. - Suboptimal catalyst concentration. - Water present in reactants or glassware.- Increase reaction time. - Use a large excess of methanol (B129727) to shift the equilibrium. - Ensure anhydrous conditions by using dry methanol and glassware. - Optimize the concentration of the acid catalyst (e.g., sulfuric acid).
Reaction Stalls or Proceeds Slowly - Insufficient catalyst activity. - Low reaction temperature.- Consider using a stronger acid catalyst like p-toluenesulfonic acid. - Ensure the reaction mixture is maintained at a gentle reflux. - For sensitive substrates, explore milder catalysts such as scandium(III) triflate.
Formation of Side Products - Dehydration of the alcohol (if secondary or tertiary). - Ether formation from the alcohol. - Impurities in the starting materials.- Use primary alcohols where possible. Tertiary alcohols are particularly prone to elimination. - Control the reaction temperature to minimize side reactions. - Ensure the purity of homoveratric acid and the alcohol.
Difficulty in Product Purification - Incomplete removal of the acid catalyst. - Emulsion formation during aqueous workup. - Co-distillation with other components.- Neutralize the reaction mixture thoroughly with a base (e.g., sodium carbonate solution) before extraction. - Break emulsions by adding brine (saturated NaCl solution). - Perform fractional distillation under reduced pressure for efficient separation.[1]
Hydrolysis of this compound during Workup - Presence of excess acid during aqueous extraction.- Minimize the time the product is in contact with acidic aqueous solutions. - Promptly neutralize the reaction mixture after completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and cost-effective method is the Fischer-Speier esterification of homoveratric acid with methanol using an acid catalyst, such as sulfuric acid.[1][2] This is an equilibrium-controlled reaction.[2]

Q2: How can I drive the Fischer esterification towards a higher yield of this compound?

A2: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by using a large excess of one of the reactants, typically the alcohol (methanol in this case), as it is often less expensive and easier to remove after the reaction.[3] Removing the water formed during the reaction, for example, by using a Dean-Stark apparatus, can also increase the yield.

Q3: What are the optimal conditions for the Fischer esterification of homoveratric acid?

A3: A typical procedure involves refluxing homoveratric acid in a large excess of methanol with a catalytic amount of concentrated sulfuric acid for several hours. One documented protocol specifies refluxing for five hours, yielding 56-60% of pure this compound after purification.[1]

Q4: Are there alternative methods to synthesize this compound?

A4: Yes, an alternative method is the alkylation of homoveratric acid using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[4] Other methylating agents include dimethyl sulfate.[5]

Q5: What is the role of the acid catalyst in Fischer esterification?

A5: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][7] The catalyst is regenerated at the end of the reaction.

Q6: Can I use a heterogeneous catalyst for the synthesis of this compound?

A6: Yes, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15), zeolites, or sulfated zirconia can be used.[8][9][10] The main advantages of heterogeneous catalysts are easier separation from the reaction mixture (by simple filtration), potential for recycling, and often reduced corrosion and side reactions.[10]

Q7: How should I purify the synthesized this compound?

A7: A standard purification procedure involves:

  • Neutralizing the excess acid catalyst with a base solution (e.g., 10% sodium carbonate).

  • Extracting the ester into an organic solvent like benzene (B151609) or diethyl ether.

  • Washing the organic layer with water and then brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Removing the solvent by distillation.

  • Purifying the crude product by fractional distillation under reduced pressure.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Materials:

  • Homoveratric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Benzene

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve the starting material (e.g., from a preceding step, or pure homoveratric acid) in approximately 1 liter of methanol per mole of the acid precursor.

  • Carefully add 15 cc of concentrated sulfuric acid.

  • Fit the flask with an efficient reflux condenser and a drying tube.

  • Gently reflux the mixture for five hours.

  • After reflux, set up the apparatus for distillation and remove the excess methanol on a steam bath.

  • Cool the residue and add 500 cc of cold water.

  • Transfer the mixture to a separatory funnel and extract with one 400-cc portion and two 200-cc portions of benzene.

  • Combine the benzene extracts and wash them twice with 100-cc portions of 10% sodium carbonate solution, followed by two 100-cc portions of water.

  • Dry the benzene solution over anhydrous magnesium sulfate.

  • Filter the solution and distill off the benzene on a steam bath.

  • Transfer the residual liquid to a Claisen flask and perform fractional distillation under reduced pressure.

  • Collect the pure this compound fraction at 176-178°C/16 mm Hg or 129-131°C/1 mm Hg.[1]

Expected Yield: 56-60%[1]

Quantitative Data Summary
ParameterValueReference
Yield 56-60%[1]
Boiling Point 176-178 °C at 16 mm Hg[1]
129-131 °C at 1 mm Hg[1]
Reaction Time 5 hours[1]
Reaction Temperature Reflux[1]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Homoveratric_Acid Homoveratric Acid Reflux Reflux for 5 hours Homoveratric_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization (Na₂CO₃) Reflux->Neutralization Crude Product Extraction Extraction (Benzene) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Distillation Fractional Distillation Drying->Distillation Methyl_Homoveratrate This compound Distillation->Methyl_Homoveratrate Purified Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Logical Relationship of Factors Affecting Yield

Yield_Factors cluster_factors Key Factors cluster_parameters Controllable Parameters Yield Reaction Yield Equilibrium Equilibrium Position Equilibrium->Yield Kinetics Reaction Kinetics Kinetics->Yield Purity Reactant Purity Purity->Yield Molar_Ratio Methanol/Acid Ratio Molar_Ratio->Equilibrium Temperature Temperature Temperature->Kinetics Catalyst Catalyst Choice & Conc. Catalyst->Kinetics Rxn_Time Reaction Time Rxn_Time->Kinetics Water_Removal Water Removal Water_Removal->Equilibrium

Caption: Factors influencing the yield of esterification reactions.

References

Technical Support Center: Purification Strategies for Reactions Involving Homoveratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted homoveratric acid from their reaction products.

Troubleshooting Guides

Issue: Incomplete Removal of Homoveratric Acid Using Acid-Base Extraction

This guide addresses common problems encountered during the liquid-liquid extraction of homoveratric acid from a reaction mixture containing a neutral or basic product.

Symptom Potential Cause Troubleshooting Step Expected Outcome
Homoveratric acid remains in the organic layer after basic wash. Insufficient basification of the aqueous layer.Ensure the pH of the aqueous layer is at least 2 units above the pKa of homoveratric acid (~4.34). Use a pH meter or pH paper to verify. Add more base (e.g., 1M NaOH or saturated NaHCO₃) if necessary.Homoveratric acid will be deprotonated to its water-soluble carboxylate form and partition into the aqueous layer.
Insufficient mixing of the two phases.Gently invert the separatory funnel multiple times (venting frequently) to ensure thorough mixing and maximize the surface area for extraction. Avoid vigorous shaking to prevent emulsion formation.Efficient transfer of the homoveratric acid salt to the aqueous phase.
Use of an inappropriate base.For separation from a neutral product, a moderately strong base like sodium bicarbonate is often sufficient. For separation from a weakly acidic product, a stronger base like sodium hydroxide (B78521) may be required.Selective deprotonation and extraction of homoveratric acid.
Emulsion formation during extraction. Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously.Minimizes the formation of an emulsion.
High concentration of reactants or products.Dilute the reaction mixture with more organic solvent.Reduces the likelihood of emulsion formation.
Presence of surfactants or particulate matter.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filter the mixture through a pad of celite before extraction.The emulsion should break, allowing for clear phase separation.
Low recovery of the desired product after extraction. Product is partially soluble in the aqueous phase.Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.Increased yield of the desired product.
Product degradation in acidic or basic conditions.Minimize the time the product is in contact with the acidic or basic solution. Use the mildest possible base (e.g., NaHCO₃ instead of NaOH) that is effective for extracting the homoveratric acid.Preservation of the desired product and improved recovery.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right organic solvent for the extraction?

A1: The ideal organic solvent should have high solubility for your product and low solubility for homoveratric acid's salt form. It should also be immiscible with water and have a relatively low boiling point for easy removal. Common choices include ethyl acetate, dichloromethane (B109758), and diethyl ether. The table below summarizes the solubility of homoveratric acid and two common products.

Q2: Can I use a base other than sodium hydroxide or sodium bicarbonate?

A2: Yes, other bases like potassium carbonate or potassium hydroxide can be used. The choice of base depends on the acidity of your product and the desired pH of the aqueous phase. Sodium bicarbonate is a milder base suitable for separating homoveratric acid from neutral or basic compounds. Sodium hydroxide is a stronger base and may be necessary if your product has some acidic character, but be cautious as it can cause hydrolysis of esters or other sensitive functional groups.

Q3: How can I confirm that all the homoveratric acid has been removed?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the original reaction mixture, the washed organic layer, and a standard of pure homoveratric acid on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes). If the spot corresponding to homoveratric acid is absent in the lane of the washed organic layer, the extraction was successful.

Q4: What is the best way to recover the homoveratric acid from the aqueous wash?

A4: To recover the homoveratric acid, acidify the combined aqueous layers with a strong acid, such as 2M HCl, until the pH is below 2. The homoveratric acid will precipitate out of the solution as it is no longer in its soluble salt form. The solid can then be collected by vacuum filtration.

Q5: My product is also a carboxylic acid. Can I still use acid-base extraction?

A5: Separating two carboxylic acids by simple acid-base extraction is challenging if their pKa values are similar. In such cases, other purification techniques like column chromatography or recrystallization might be more effective.

Data Presentation

Table 1: Solubility of Homoveratric Acid and Common Reaction Products in Various Solvents

CompoundWaterEthyl AcetateDichloromethaneMethanolToluene
Homoveratric Acid Soluble[1][2]Sparingly SolubleSparingly SolubleSolubleSparingly Soluble
Papaverine (Basic Product) Insoluble[3]SolubleSolubleSolubleSoluble
Veratraldehyde (Neutral Product) Insoluble in cold water, soluble in hot water[4][5][6][7][8]SolubleSolubleSolubleSoluble[8]

Experimental Protocols

Protocol 1: Removal of Unreacted Homoveratric Acid from a Neutral Product (e.g., Veratraldehyde)

This protocol describes the purification of a neutral product from unreacted homoveratric acid using acid-base extraction, followed by the recovery and purification of the homoveratric acid by recrystallization.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

  • Recrystallization solvent (e.g., water or a mixture of benzene (B151609) and ligroin)

Procedure:

  • Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Add an equal volume of saturated NaHCO₃ solution. c. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup from CO₂ evolution. d. Allow the layers to separate. The organic layer contains your neutral product, and the aqueous layer contains the sodium salt of homoveratric acid. e. Drain the lower aqueous layer into a clean flask. f. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts. g. Wash the organic layer with brine (saturated NaCl solution) to remove any residual water. h. Drain the organic layer into a clean, dry flask and dry it over anhydrous MgSO₄ or Na₂SO₄. i. Filter the drying agent and concentrate the organic solvent on a rotary evaporator to obtain your purified neutral product.

  • Recovery and Recrystallization of Homoveratric Acid: a. Cool the combined aqueous extracts in an ice bath. b. Slowly add 2M HCl while stirring until the pH is ~2. A white precipitate of homoveratric acid should form. c. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water. d. To recrystallize, dissolve the crude homoveratric acid in a minimal amount of hot solvent (e.g., water or a benzene/ligroin mixture). e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Protocol 2: Removal of Unreacted Homoveratric Acid from a Basic Product (e.g., Papaverine)

This protocol details the separation of a basic product from unreacted homoveratric acid using a two-step acid-base extraction.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Extraction: a. Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel. b. Add 1M HCl solution to the separatory funnel. c. Shake the funnel gently, venting frequently. The basic product (papaverine) will be protonated and move into the aqueous layer, while the acidic homoveratric acid and any neutral byproducts will remain in the organic layer. d. Separate the layers. e. To the organic layer, add saturated NaHCO₃ solution and repeat the extraction process as described in Protocol 1 to remove the homoveratric acid. f. The remaining organic layer can be dried and concentrated to isolate any neutral impurities.

  • Recovery of the Basic Product: a. Take the acidic aqueous layer from step 1d and cool it in an ice bath. b. Slowly add 1M NaOH solution until the solution is basic (pH > 10). The basic product will precipitate out. c. Extract the basic product back into an organic solvent (e.g., dichloromethane) three times. d. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the purified basic product.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture (Product + Unreacted Homoveratric Acid) product_type What is the nature of your product? start->product_type neutral_basic Neutral or Basic Product product_type->neutral_basic Neutral/Basic acidic Acidic Product product_type->acidic Acidic extraction Perform Acid-Base Extraction (wash with aq. NaHCO3 or NaOH) neutral_basic->extraction other_methods Consider Alternative Purification: - Column Chromatography - Recrystallization acidic->other_methods organic_layer Organic Layer: Purified Product extraction->organic_layer aqueous_layer Aqueous Layer: Homoveratrate Salt extraction->aqueous_layer acidify Acidify Aqueous Layer (e.g., with 2M HCl) aqueous_layer->acidify recover_hva Recover Homoveratric Acid (Filtration/Recrystallization) acidify->recover_hva

Caption: Decision workflow for selecting a purification strategy.

References

Stability of Methyl homoveratrate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl homoveratrate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?

A1: The primary degradation pathway for this compound, like other esters, is hydrolysis. Under acidic conditions, the ester is hydrolyzed to form homoveratric acid and methanol. This reaction is reversible. Under basic conditions, the ester undergoes saponification, an irreversible reaction, to yield the salt of homoveratric acid and methanol.

Q2: What are the expected degradation products of this compound?

A2: The main degradation products from the hydrolysis of this compound are Homoveratric acid (3,4-dimethoxyphenylacetic acid) and Methanol.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products.

Q4: What are the typical stress conditions used in forced degradation studies for esters like this compound?

A4: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1] Typical stress conditions for esters include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-80°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound at temperatures ranging from 40°C to 105°C.

  • Photolytic Degradation: Exposing the compound to UV or fluorescent light.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in solution.
Possible Cause Troubleshooting Step
Contamination of solvent with acidic or basic impurities. Use high-purity, HPLC-grade solvents. Test the pH of your solvent before preparing the solution.
Elevated storage temperature. Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light.
Presence of catalytic metal ions. Use high-purity reagents and glassware. Consider using a chelating agent like EDTA if metal ion contamination is suspected.
Issue 2: Poor separation between this compound and its degradation products in HPLC analysis.
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition or pH. Optimize the mobile phase. For reversed-phase HPLC, adjust the organic solvent (e.g., acetonitrile (B52724), methanol) to water ratio. Modify the pH of the aqueous phase to control the ionization of homoveratric acid.
Incorrect column selection. Select a column with appropriate selectivity for the analytes. A C18 column is a good starting point for the separation of this compound and homoveratric acid.
Suboptimal gradient elution program. If using a gradient, adjust the gradient slope and time to improve the resolution between the peaks of the parent compound and its degradants.
Issue 3: Inconsistent or non-reproducible stability data.
Possible Cause Troubleshooting Step
Inconsistent preparation of stress samples. Ensure that the concentration of the stressor (acid, base, etc.) and the temperature are precisely controlled for each experiment.
Variability in sample work-up. Standardize the sample preparation procedure, including quenching the degradation reaction and dilution steps.
Instrumental variability. Perform regular HPLC system suitability tests to ensure consistent instrument performance.

Quantitative Data Summary

Table 1: Illustrative Hydrolysis Rate Constants of Structurally Similar Esters

CompoundConditionTemperature (°C)Rate Constant (k)Half-life (t½)
Methyl Acetate0.1 M HCl25~1.3 x 10⁻⁴ min⁻¹~5330 min
Methyl Acetate0.1 M NaOH25~1.1 x 10⁻¹ L mol⁻¹ s⁻¹-
Substituted Methyl PhenylacetateAcidicVariesDependent on substituentVaries
Substituted Methyl PhenylacetateBasicVariesDependent on substituentVaries

Note: The rate of hydrolysis is significantly influenced by the electronic and steric effects of substituents on the aromatic ring.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Acid and Base Hydrolysis)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Program (Illustrative):

    • Start with 30% B, hold for 2 minutes.

    • Increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 278 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (e.g., 1M NaOH, RT) prep_stock->base Expose to other Other Stress Conditions (Oxidative, Thermal, Photolytic) prep_stock->other Expose to neutralize Neutralize & Dilute acid->neutralize At time points base->neutralize At time points other->neutralize At time points hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Investigation Path cluster_solutions Potential Solutions start Unexpected Degradation Observed check_reagents Check Reagent Purity & pH start->check_reagents check_storage Verify Storage Conditions (Temp, Light) start->check_storage check_hplc Review HPLC Method start->check_hplc use_hplc_grade Use High-Purity Solvents check_reagents->use_hplc_grade store_properly Store at Recommended Conditions check_storage->store_properly optimize_hplc Optimize Mobile Phase/Gradient check_hplc->optimize_hplc

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

Technical Support Center: Methyl Homoveratrate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Methyl Homoveratrate during experimental workup.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Issue: Significant Hydrolysis of this compound Observed Post-Workup

Researchers may encounter the unintended hydrolysis of the methyl ester group in this compound, leading to the formation of homoveratric acid. This unwanted side reaction reduces the yield of the desired product and complicates purification. The following guide provides a systematic approach to troubleshooting and preventing this issue.

Identifying the Cause of Hydrolysis

Hydrolysis of esters like this compound is catalyzed by the presence of acid or base. The workup procedure itself, if not carefully controlled, can introduce conditions that promote this degradation.

  • Acid-Catalyzed Hydrolysis: Residual acidic reagents from the reaction mixture can catalyze the reversible hydrolysis of the ester in the presence of water.

  • Base-Catalyzed Hydrolysis (Saponification): The use of strong bases to neutralize acidic catalysts can lead to irreversible saponification of the ester, forming the carboxylate salt of homoveratric acid.[1][2]

The electron-donating nature of the two methoxy (B1213986) groups on the benzene (B151609) ring of this compound decreases the electrophilicity of the ester's carbonyl carbon. This inherently makes it more resistant to nucleophilic attack by hydroxide (B78521) ions compared to unsubstituted methyl benzoate, thus slowing the rate of saponification.

Strategic Adjustments to Your Workup Protocol

To mitigate hydrolysis, careful control of pH and minimizing exposure to water are crucial.

  • pH Control is Critical: The primary goal during workup is to neutralize any acid catalyst without creating a strongly basic environment.

    • Recommended Action: Use a mild basic solution for neutralization. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Its use will neutralize strong acids while maintaining a pH that is not conducive to rapid saponification.[3][4] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization during the workup of the ester.

  • Minimize Contact Time with Aqueous Phases: Prolonged exposure of the ester to the aqueous phase, even under neutral conditions, can lead to some degree of hydrolysis.

    • Recommended Action: Perform extractions and washes efficiently to reduce the time the organic and aqueous layers are in contact.

  • Temperature Management: Hydrolysis rates increase with temperature.

    • Recommended Action: Conduct all steps of the aqueous workup at room temperature or below. If the reaction was performed at an elevated temperature, ensure the mixture is cooled to room temperature before beginning the workup.

Advanced Troubleshooting: When Standard Aqueous Workup Fails

If hydrolysis persists despite optimizing the aqueous workup, a non-aqueous approach may be necessary. This is particularly relevant if this compound is part of a synthesis involving other water-sensitive functional groups.

  • Non-Aqueous Workup: This method avoids the use of water altogether, thereby eliminating the primary reagent for hydrolysis.

    • Recommended Action: A non-aqueous workup can involve direct filtration and evaporation, or precipitation of the product followed by filtration. For removal of catalysts or other impurities, techniques like solid-phase extraction (SPE) or filtration through a plug of silica (B1680970) gel or alumina (B75360) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of this compound hydrolysis in my sample?

A1: The most common indicators of hydrolysis are a reduced yield of your purified this compound and the appearance of a more polar spot on a Thin Layer Chromatography (TLC) analysis, corresponding to homoveratric acid. Spectroscopic analysis (¹H NMR) of the crude or purified product may show a broad singlet characteristic of a carboxylic acid proton, alongside the disappearance or reduction in the intensity of the methyl ester singlet (typically around 3.7 ppm).

Q2: I used sodium hydroxide to neutralize the reaction mixture and my yield was very low. What happened?

A2: You likely induced saponification, the base-catalyzed hydrolysis of your ester.[1][2] Strong bases like sodium hydroxide rapidly and irreversibly convert the ester to its corresponding carboxylate salt (sodium homoveratrate), which is water-soluble and would be lost to the aqueous layer during extraction.

Q3: Can I use a brine wash during my workup?

A3: Yes, a brine (saturated aqueous NaCl solution) wash is highly recommended as the final step in an aqueous workup.[3] It helps to remove dissolved water from the organic layer, reduces the formation of emulsions, and can decrease the solubility of the organic product in the aqueous phase, thereby improving recovery.

Q4: Is it possible that my silica gel for column chromatography is causing hydrolysis?

A4: While less common for a relatively stable ester like this compound, the slightly acidic nature of standard silica gel can potentially cause hydrolysis of very sensitive esters, especially if the chromatography is prolonged. If you suspect this is an issue, you can use silica gel that has been neutralized by washing with a solution of a volatile base like triethylamine (B128534) in the eluent system.

Experimental Protocols

Protocol 1: Optimized Standard Aqueous Workup

This protocol is designed to minimize hydrolysis by controlling pH and limiting exposure to water.

  • Reaction Quenching & Solvent Addition: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Neutralization: Transfer the diluted reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions. Gently swirl the funnel (un-stoppered) after each addition to allow for the release of any evolved CO₂ gas. Once gas evolution ceases, stopper the funnel and invert it several times, venting frequently. Continue until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Washing: Combine the organic extracts and wash with deionized water once. Follow this with a wash using a saturated aqueous solution of sodium chloride (brine).[3]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.

Protocol 2: Non-Aqueous Workup

This protocol is for instances where the product is highly sensitive to hydrolysis.

  • Reaction Quenching (if necessary): If the reaction involves a reactive reagent, it may need to be quenched. This should be done with a non-aqueous quencher if possible.

  • Removal of Solid Byproducts: If the reaction has produced solid byproducts or used a solid-supported reagent, these can be removed by filtration. Wash the solid cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Direct Purification: If the crude product is of sufficient purity, it can be used directly.

    • Non-Aqueous Chromatography: Purify the crude product using column chromatography with anhydrous solvents.

    • Distillation: For thermally stable liquids, purification can be achieved by vacuum distillation.

Data Presentation

The following table summarizes the relative rates of hydrolysis for methyl esters with different substituents on the benzene ring. This data illustrates the electronic effect of substituents on the stability of the ester group towards base-catalyzed hydrolysis.

Substituent on Methyl BenzoateRelative Rate of Saponification (k_rel)Effect of Substituent
4-Nitro (electron-withdrawing)~200Greatly accelerates hydrolysis
3-Nitro (electron-withdrawing)~100Accelerates hydrolysis
Unsubstituted1.0Reference
4-Methoxy (electron-donating)~0.2Slows hydrolysis
3,4-Dimethoxy (present in this compound) < 0.2 (Estimated) Significantly slows hydrolysis

This data is compiled from general principles of organic chemistry and is intended for comparative purposes.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Acid_Ester Methyl Homoveratrate Acid_Protonated Protonated Ester Acid_Ester->Acid_Protonated + H⁺ Acid_Protonated->Acid_Ester - H⁺ Acid_Tetrahedral Tetrahedral Intermediate Acid_Protonated->Acid_Tetrahedral + H₂O Acid_Tetrahedral->Acid_Protonated - H₂O Acid_Product Homoveratric Acid + Methanol Acid_Tetrahedral->Acid_Product - H⁺ Base_Ester Methyl Homoveratrate Base_Tetrahedral Tetrahedral Intermediate Base_Ester->Base_Tetrahedral + OH⁻ Base_Carboxylate Homoveratrate Anion + Methanol Base_Tetrahedral->Base_Carboxylate - CH₃O⁻ Base_Product Homoveratric Acid Base_Carboxylate->Base_Product + H₃O⁺ (Workup) Workup_Workflow Start Reaction Mixture (Containing this compound) Cool Cool to Room Temperature Start->Cool Dilute Dilute with Organic Solvent Cool->Dilute Neutralize Neutralize with sat. NaHCO₃ (aq) Dilute->Neutralize Separate Separate Organic Layer Neutralize->Separate Wash_H2O Wash with Water Separate->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Anhydrous Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude_Product Crude Methyl Homoveratrate Evaporate->Crude_Product Purify Purification (e.g., Chromatography) Crude_Product->Purify Final_Product Pure Methyl Homoveratrate Purify->Final_Product Decision_Tree Start Is Hydrolysis a Significant Problem? Aqueous Use Optimized Aqueous Workup (Protocol 1) Start->Aqueous No Check_pH Check pH of Aqueous Washes. Are you using a mild base? Start->Check_pH Yes NonAqueous Consider Non-Aqueous Workup (Protocol 2) Use_Mild_Base Switch to NaHCO₃ for neutralization Check_pH->Use_Mild_Base No Check_Temp Is the workup performed at or below room temp? Check_pH->Check_Temp Yes Check_Temp->NonAqueous Yes Cool_Mixture Ensure mixture is cooled before workup Check_Temp->Cool_Mixture No

References

Technical Support Center: Catalyst Deactivation in Methyl Homoveratrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in the synthesis of methyl homoveratrate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic processes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic routes for this compound synthesis and the associated catalysts?

A1: this compound is typically synthesized via two primary catalytic routes:

  • Hydrogenation of a suitable unsaturated precursor: This often involves catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or other supported noble metals.

  • Esterification of homoveratric acid with methanol (B129727): This reaction can be catalyzed by homogeneous acids like sulfuric acid or, for easier separation, heterogeneous solid acid catalysts such as zeolites, Nafion/silica composites, or supported tungstophosphoric acid.[1]

Q2: What are the primary signs of catalyst deactivation in my synthesis?

A2: Key indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a complete halt in reactant conversion.

  • A noticeable decline in product yield and selectivity, potentially with an increase in byproducts.

  • The necessity for more extreme reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion levels as with a fresh catalyst.

  • A physical change in the catalyst's appearance, such as a change in color (often darkening due to coke formation) or clumping.[2]

Q3: What are the most common mechanisms of catalyst deactivation?

A3: The three main causes of catalyst deactivation are poisoning, fouling (coking), and thermal degradation (sintering).[3]

  • Poisoning: This occurs when impurities in the reactants or solvent strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons for metal catalysts include sulfur and nitrogen compounds.[2][4][5]

  • Fouling (Coking): This involves the physical deposition of carbonaceous residues (coke) on the catalyst surface and within its pores, which blocks access to the active sites.[6][7]

  • Thermal Degradation (Sintering): High temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones, which reduces the active surface area.[8][9][10]

Troubleshooting Guides

Issue 1: Gradual or Rapid Loss of Activity in Hydrogenation (e.g., using Pd/C)

Possible Cause:

  • Catalyst Poisoning: The most likely cause of rapid deactivation. Sulfur or nitrogen-containing functional groups in the reactants or impurities in the solvent or hydrogen gas can act as strong poisons for palladium catalysts.[11]

  • Coking: A more gradual deactivation is often due to the formation of carbonaceous deposits on the catalyst surface. This can be caused by side reactions, especially at higher temperatures.[6][12]

  • Sintering: If the reaction is run at excessively high temperatures, the palladium nanoparticles may sinter, leading to an irreversible loss of active surface area.[13]

Troubleshooting Steps:

  • Analyze Reactants and Solvents: Check the purity of your starting materials and solvents for potential poisons. Consider using a guard bed to remove impurities before they reach the catalyst.

  • Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of coking. Ensure the hydrogen pressure is sufficient, as low hydrogen surface coverage can sometimes promote coke formation.[12]

  • Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to quantify coke deposition or Transmission Electron Microscopy (TEM) to check for sintering.

Issue 2: Decreased Yield in Solid Acid-Catalyzed Esterification

Possible Cause:

  • Coking/Fouling: The acidic sites of the catalyst can promote side reactions that lead to the formation of oligomeric or polymeric species, which then block the catalyst's pores.[14]

  • Water Inhibition: Water is a byproduct of esterification and can adsorb onto the active sites, inhibiting the reaction.

  • Leaching of Active Sites: In some solid acid catalysts, the active species may not be perfectly stable and can leach into the reaction medium.

Troubleshooting Steps:

  • Water Removal: Implement a method to remove water from the reaction mixture as it forms, such as using a Dean-Stark trap or molecular sieves.

  • Catalyst Regeneration: A common method to remove coke from solid acid catalysts is calcination (heating in the presence of air).

  • Check Catalyst Stability: Analyze the reaction mixture for leached active species to confirm the stability of your catalyst.

Data Presentation

Table 1: Impact of Common Poisons on Hydrogenation Catalysts

Poison TypeCommon ExamplesAffected CatalystsTypical Effect on Performance
Sulfur CompoundsThiophenes, Mercaptans, H₂SPd, Pt, Ni, RhSevere and often irreversible deactivation, even at low ppm levels.[2][3]
Nitrogen CompoundsAmines, Pyridines, NitrilesPd, RhReversible or irreversible deactivation by blocking active sites.[2]
HalidesChlorides, BromidesMetal CatalystsCan lead to metal leaching and surface restructuring.
Carbon MonoxideImpurity in H₂ gasPd, Pt, RhStrong, often reversible, competitive adsorption on active sites.[3]

Table 2: General Catalyst Regeneration Conditions

Catalyst TypeDeactivation CauseRegeneration MethodTypical ConditionsExpected Outcome
Supported Palladium (e.g., Pd/C)CokingSolvent Wash + Calcination + Reduction1. Wash with a solvent (e.g., methanol, ethanol). 2. Calcine in air at 300-500°C. 3. Reduce in H₂ flow.Removal of organic residues and coke; restoration of active metal sites.
Solid Acid (e.g., Zeolite)CokingCalcinationHeat in air at 450-550°C.Combustion of coke to CO₂ and H₂O, clearing pores and active sites.
Supported Palladium (e.g., Pd/Al₂O₃)Sintering(Difficult to reverse)High-temperature treatment in specific atmospheres (e.g., oxidative, then reductive).Partial redispersion of metal particles may be possible but is often challenging.

Experimental Protocols

Protocol 1: Testing for Catalyst Poisoning
  • Establish a Baseline: Run the this compound synthesis under standard conditions with a fresh catalyst and record the initial reaction rate.

  • Introduce a Spiked Reactant: Prepare a solution of your starting material spiked with a low concentration (e.g., 10-50 ppm) of a potential poison (e.g., thiophene (B33073) for a Pd/C catalyst).

  • Monitor the Reaction: Run the synthesis using the spiked reactant and the same catalyst loading and conditions. Monitor the reaction rate.

  • Analyze the Results: A sharp decrease in the reaction rate compared to the baseline indicates that the catalyst is susceptible to poisoning by the added substance.

Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
  • Solvent Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent like methanol or ethanol (B145695) to remove any adsorbed organic molecules.[6] Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80°C).

  • Calcination: Place the dried, spent catalyst in a tube furnace. Heat it under a flow of air or a dilute oxygen/nitrogen mixture to a temperature of 300-400°C for 2-4 hours to burn off the carbonaceous deposits (coke).

  • Reduction: After cooling under an inert atmosphere (e.g., nitrogen), switch the gas flow to hydrogen (or a dilute hydrogen mixture). Heat the catalyst to 200-300°C for 1-2 hours to reduce the palladium oxide formed during calcination back to metallic palladium.

  • Re-testing: Use the regenerated catalyst in the synthesis reaction under standard conditions to evaluate the recovery of its activity.

Visualizations

Troubleshooting_Workflow Troubleshooting Catalyst Deactivation start Decreased Catalyst Performance Observed check_type Identify Synthesis Route start->check_type hydrogenation Hydrogenation (e.g., Pd/C) check_type->hydrogenation Hydrogenation esterification Esterification (Solid Acid) check_type->esterification Esterification poisoning_q Sudden/Rapid Deactivation? hydrogenation->poisoning_q ester_foul_q Fouling/Coking Suspected? esterification->ester_foul_q coking_sintering_q Gradual Deactivation? poisoning_q->coking_sintering_q No poison_sol Suspect Poisoning: - Analyze reactant purity - Purify feedstock/gas poisoning_q->poison_sol Yes coke_sol Suspect Coking: - Lower reaction temp - Regenerate (calcine) coking_sintering_q->coke_sol Yes sinter_sol Suspect Sintering: - Check max temp - Use more stable support coking_sintering_q->sinter_sol High Temp? ester_water_q Water Inhibition? ester_foul_q->ester_water_q No ester_foul_sol Regenerate via Calcination ester_foul_q->ester_foul_sol Yes ester_water_sol Implement Water Removal (e.g., Dean-Stark) ester_water_q->ester_water_sol Yes

Caption: A logical workflow for troubleshooting catalyst deactivation.

Deactivation_Mechanisms Common Catalyst Deactivation Mechanisms cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_sintering Sintering catalyst Active Catalyst (High Surface Area) poisoned_catalyst Poisoned Catalyst (Blocked Active Sites) coked_catalyst Coked Catalyst (Blocked Pores) sintered_catalyst Sintered Catalyst (Low Surface Area) poison Poison Molecule (e.g., Sulfur) poison->poisoned_catalyst Strong Adsorption coke Coke Precursors (Byproducts) coke->coked_catalyst Deposition heat High Temperature heat->sintered_catalyst Particle Agglomeration

Caption: Key mechanisms of heterogeneous catalyst deactivation.

References

Technical Support Center: Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for resolving overlapping peaks in the NMR spectrum of Methyl homoveratrate. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in the 1D ¹H NMR spectrum of this compound overlapping?

A: The three aromatic protons on the 1,2,4-trisubstituted benzene (B151609) ring of this compound have very similar electronic environments. This results in their chemical shifts being very close, often leading to a complex, overlapping multiplet pattern in the aromatic region (typically around δ 6.8-6.9 ppm), making direct assignment and coupling constant analysis challenging.

Q2: The two methoxy (B1213986) group signals in my ¹H NMR spectrum of this compound are appearing as a single peak. Is this expected?

A: Yes, it is common for the two methoxy groups (-OCH₃) in this compound to be magnetically equivalent, or very nearly so, in many standard NMR solvents. This leads to them resonating at the same chemical shift, appearing as a single sharp peak integrating to six protons (around δ 3.8 ppm). While they are chemically distinct, their magnetic environments can be very similar, leading to this coincidental overlap.

Q3: I am observing broad or distorted peaks in my NMR spectrum. What could be the cause?

A: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

  • Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, it can lead to broadened signals.

Troubleshooting Guides

Issue: Overlapping Aromatic Proton Signals

If the aromatic protons of this compound are overlapping, making analysis difficult, consider the following troubleshooting steps:

Workflow for Resolving Overlapping Aromatic Signals

G start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., Benzene-d6, Acetone-d6) start->solvent higher_field Acquire Spectrum on a Higher Field Spectrometer solvent->higher_field Unsuccessful result1 Resolved Signals solvent->result1 Successful cosy Perform 2D COSY Experiment higher_field->cosy Unsuccessful result2 Resolved Signals higher_field->result2 Successful hsqc Perform 2D HSQC Experiment cosy->hsqc result3 Resolved Signals & J-coupling cosy->result3 hmbc Perform 2D HMBC Experiment hsqc->hmbc result4 Resolved Signals via 13C hsqc->result4 result5 Confirm Connectivity hmbc->result5

Caption: Troubleshooting workflow for overlapping aromatic proton signals.

Experimental Protocols:

  • Solvent Change:

    • Prepare a new sample of this compound in a different deuterated solvent (e.g., Benzene-d₆, Acetone-d₆, or Acetonitrile-d₃).

    • Acquire a standard 1D ¹H NMR spectrum. Aromatic solvents like Benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that may resolve the overlapping signals.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. Cross-peaks will appear between protons that are coupling to each other (e.g., ortho- and meta-coupled aromatic protons), helping to trace the spin system even if the 1D spectrum is crowded.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. Since ¹³C spectra have a wider chemical shift dispersion, overlapping proton signals can often be resolved by spreading them out in the second dimension based on the chemical shift of the carbon they are attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is useful for confirming assignments by observing long-range correlations from the aromatic protons to other carbons in the molecule.

Issue: Overlap of Methylene (B1212753) (-CH₂-) and Ester Methyl (-OCH₃) Signals

The methylene protons and the ester methyl protons can sometimes overlap with each other or with solvent impurity peaks.

Workflow for Resolving Aliphatic Signal Overlap

G start Overlapping -CH2- and Ester -OCH3 Signals check_solvent Check for Solvent Impurity Peaks start->check_solvent hsqc Perform 2D HSQC Experiment check_solvent->hsqc No Impurity result1 Identify and Avoid Solvent Peaks check_solvent->result1 Impurity Identified lanthanide Use Lanthanide Shift Reagent hsqc->lanthanide Still Overlapping result2 Resolve Signals via 13C hsqc->result2 result3 Induce Chemical Shift Separation lanthanide->result3

Caption: Troubleshooting workflow for overlapping aliphatic signals.

Experimental Protocols:

  • 2D HSQC: As mentioned before, this is a powerful technique to resolve overlapping proton signals by correlating them to their attached ¹³C nuclei. The methylene carbon and the ester methyl carbon will have distinct chemical shifts, allowing for the resolution of the overlapping proton signals.

  • Lanthanide Shift Reagents (LSRs):

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, measured amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

    • Acquire a series of ¹H NMR spectra after each addition.

    • The LSR will coordinate to the Lewis basic sites in this compound (the ether and ester oxygens), inducing significant shifts in the proton resonances. The magnitude of the shift is dependent on the distance of the proton from the coordination site, which can resolve overlapping signals.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityChemical Shift (δ) ppm (approx.)Integration
Aromatic (H-2, H-5, H-6)m6.8 - 6.93H
Methoxy (-OCH₃)s3.86H
Methylene (-CH₂-)s3.62H
Ester Methyl (-COOCH₃)s3.73H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ) ppm (approx.)
C=O (ester)172
Aromatic C-O148 - 149
Aromatic C (quaternary)127
Aromatic C-H111 - 121
Methoxy (-OCH₃)56
Methylene (-CH₂-)41
Ester Methyl (-COOCH₃)52

Note: These are predicted chemical shifts and can serve as a guide for interpreting HSQC and HMBC data.

Minimizing by-product formation in isochromanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isochromanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation and troubleshooting common issues encountered during the synthesis of isochromanones.

Troubleshooting Guides

This section addresses specific problems that may arise during isochromanone synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Isochromanone

Question: My reaction is resulting in a low yield of the desired isochromanone. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from various factors depending on the synthetic route. Here’s a breakdown of common causes and solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to the formation of degradation by-products.[1]

  • Suboptimal Catalyst Loading: The concentration of the catalyst is often crucial.

    • Solution: Experiment with different catalyst loadings to find the optimal concentration. Too little catalyst may result in a sluggish or incomplete reaction, while too much can promote side reactions.[1]

  • Decomposition of Starting Materials or Product: The starting materials or the isochromanone product might be degrading under the reaction conditions.

    • Solution: If you suspect degradation, consider using milder reaction conditions. This could involve using a weaker acid or base, or lowering the reaction temperature.[2] For oxygen-sensitive compounds, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Issues During Work-up and Purification: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH of the aqueous layer is optimized for the extraction of your specific isochromanone derivative. If the product is unexpectedly water-soluble, consider back-extraction from the aqueous layers. During purification by column chromatography, choose an appropriate solvent system to ensure good separation from by-products and prevent product loss on the column.

Issue 2: Significant By-product Formation

Question: I am observing significant by-product formation in my reaction. How can I identify and minimize these unwanted products?

Answer: The nature of the by-products is highly dependent on the chosen synthetic route. Here are some common scenarios and troubleshooting strategies:

  • For Synthesis from o-Tolylacetic Acid via Chlorination:

    • Common By-product: Over-chlorinated species (e.g., dichlorinated o-tolylacetic acid).

    • Cause: Use of excess chlorinating agent (e.g., sulfuryl chloride).

    • Solution: Carefully control the stoichiometry of the chlorinating agent. Use of 1.0 to 1.2 molar equivalents of sulfuryl chloride per mole of o-tolylacetic acid is recommended to minimize over-chlorination.[3] The reaction should be monitored by GC to track the consumption of the starting material and the formation of the desired monochlorinated intermediate.[4]

  • For Oxa-Pictet-Spengler Type Reactions:

    • Common By-products: Formation of undesired stereoisomers, over-alkylation products, or elimination products.

    • Cause: Reaction conditions favoring side reactions.

    • Solution:

      • Temperature Control: Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired cyclization.[2]

      • Catalyst Choice: The type and amount of acid catalyst can significantly influence the reaction's selectivity. For substrates prone to side reactions, using a milder Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid might be beneficial.[2]

  • For Baeyer-Villiger Oxidation of 2-Indanone (B58226):

    • Common By-products: Unreacted starting material, and potentially products from competing side reactions like epoxidation if the substrate contains double bonds.[5] With peroxyacid reagents, the corresponding carboxylic acid is also a stoichiometric by-product of the reaction.[6]

    • Cause: Incomplete oxidation or non-selective reaction of the oxidant.

    • Solution:

      • Ensure Complete Reaction: Monitor the reaction by TLC to ensure all the 2-indanone has been consumed.

      • Purification: The carboxylic acid by-product (e.g., m-chlorobenzoic acid if m-CPBA is used) can often be removed by a basic wash during the work-up.[7] Subsequent purification by column chromatography is typically required to isolate the pure isochromanone.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my target isochromanone?

A1: The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern on the isochromanone core, and the scale of the synthesis.

  • The Oxa-Pictet-Spengler reaction is a versatile method for preparing a variety of substituted isochromans, which can then be oxidized to isochromanones. It is particularly useful for creating stereocenters at the 1- and 3-positions.[8]

  • Synthesis from o-tolylacetic acid is a robust method for producing 3-isochromanone (B1583819) itself and its derivatives. This route is often used in industrial settings.[3]

  • The Baeyer-Villiger oxidation of 2-indanone offers a direct route to the isochromanone core and is a classic named reaction with a well-understood mechanism.[9]

Q2: How can I effectively purify my isochromanone product from the reaction mixture?

A2: The purification strategy will depend on the physical properties of your isochromanone and the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for purifying isochromanones. The choice of stationary phase (typically silica (B1680970) gel) and eluent (e.g., a hexane/ethyl acetate (B1210297) mixture) will depend on the polarity of your product and the by-products.[1]

  • Recrystallization: If your isochromanone is a solid, recrystallization can be an excellent method for obtaining highly pure material.[1]

  • Distillation: For volatile isochromanones, distillation under reduced pressure can be a viable purification technique.[1]

  • Acid-Base Extraction: During the work-up, acidic or basic washes can be used to remove corresponding impurities. For instance, a wash with a saturated sodium bicarbonate solution can remove acidic by-products and unreacted starting materials.[10]

Q3: How can I monitor the progress of my isochromanone synthesis?

A3: The most common methods for monitoring reaction progress are:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple way to qualitatively assess the consumption of starting materials and the formation of the product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more detailed information, allowing for the identification and quantification of starting materials, products, and by-products in the reaction mixture.[4]

Data Presentation

The following tables summarize yield data for different isochromanone synthesis methods under various conditions.

Table 1: Synthesis of Isochromanones via Oxa-Pictet-Spengler Type Reactions

EntryStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
12-Phenylethanol, ParaformaldehydeConcentrated HCl-362099 (for Isochroman)
23,4-Dimethoxyphenylacetic acid, FormalinConcentrated HClAcetic Acid90184-85 (crude)

Table 2: Synthesis of 3-Isochromanone from o-Tolylacetic Acid

EntryChlorinating AgentMolar Ratio (Chlorinating Agent:Substrate)BaseSolventTemperature (°C)Yield (%)
1Sulfuryl Chloride~1.1 : 1Potassium BicarbonateFluorobenzene (B45895)60-6256.3
2Sulfuryl ChlorideNot SpecifiedPotassium BicarbonateFluorobenzene6048.8

Table 3: Photocatalyzed Synthesis of Isochromanones

EntryDiazonium SaltAlkeneSolventTemperature (°C)Yield (%)
1from Methyl AnthranilateMethyl MethacrylateAcetonitrileRoom Temp71
2from Methyl 2-amino-5-bromobenzoateMethyl MethacrylateAcetonitrileRoom Temp65
3from Methyl AnthranilateStyreneAcetonitrileRoom Temp68

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-3-isochromanone [10]

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, charge 49.0 g (0.250 mole) of 3,4-dimethoxyphenylacetic acid and 125 mL of acetic acid.

  • Reagent Addition: Stir the solution and heat it to 80°C on a steam bath. Rapidly add 40 mL of concentrated hydrochloric acid, followed immediately by 40 mL of formalin (37% formaldehyde (B43269) solution).

  • Reaction: Continue stirring and heating on the steam bath for 1 hour. The reaction temperature should reach approximately 90°C.

  • Quenching: After cooling to room temperature, pour the solution into a mixture of 650 g of chipped ice and 650 mL of cold water with stirring.

  • Extraction: Transfer the mixture to a 2-L separatory funnel and extract the organic material with four 300-mL portions of chloroform (B151607).

  • Washing: Combine the chloroform extracts and wash them with 250-mL portions of aqueous 5% sodium hydrogen carbonate until the washings are neutral. Then, wash with two 250-mL portions of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent on a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol (B145695) to yield white crystals.

Protocol 2: Synthesis of 3-Isochromanone from o-Tolylacetic Acid [4]

  • Reaction Setup: A solution of o-tolylacetic acid (50 g, 0.326 mol) in fluorobenzene (76.7 g) is dried by azeotropic distillation and then cooled to 60°C.

  • Initiator and Reagent Addition: Add AIBN (2.13 g, 0.013 mol) in one portion, followed by the dropwise addition of sulfuryl chloride (49.8 g, 0.358 mol) over 3 hours, maintaining the temperature at 60-62°C.

  • Monitoring: Monitor the reaction by GC to check for the consumption of the starting material.

  • Work-up: Add a 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) slowly to the reaction mixture, followed by potassium iodide (0.22 g) and then solid potassium bicarbonate (20.95 g, 0.209 mol). Stir the mixture for 1 hour at 60°C.

  • Phase Separation: After cooling, separate the aqueous and organic layers.

  • Purification: The organic layer is dried by azeotropic distillation, and the product is precipitated by the addition of cyclohexane. The solid is collected by filtration to give 3-isochromanone.

Visualizations

Byproduct_Formation_o_Tolylacetic_Acid cluster_main Main Reaction Pathway cluster_side Side Reaction o-Tolylacetic Acid o-Tolylacetic Acid Monochloro Intermediate Monochloro Intermediate o-Tolylacetic Acid->Monochloro Intermediate SO2Cl2 (1.1 eq) AIBN, 60-62°C 3-Isochromanone 3-Isochromanone Monochloro Intermediate->3-Isochromanone Base (e.g., KHCO3) Dichloro By-product Dichloro By-product Monochloro Intermediate->Dichloro By-product Excess SO2Cl2

Caption: By-product formation in isochromanone synthesis from o-tolylacetic acid.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes troubleshoot_incomplete Increase Time/Temp Optimize Catalyst incomplete->troubleshoot_incomplete check_decomposition Assess for Decomposition complete->check_decomposition decomposition Decomposition Observed check_decomposition->decomposition Yes no_decomposition No Decomposition check_decomposition->no_decomposition No troubleshoot_decomposition Use Milder Conditions Inert Atmosphere decomposition->troubleshoot_decomposition check_workup Review Work-up/ Purification no_decomposition->check_workup workup_issue Product Loss During Work-up check_workup->workup_issue Yes troubleshoot_workup Optimize Extraction pH Improve Chromatography workup_issue->troubleshoot_workup Baeyer_Villiger_Mechanism 2-Indanone 2-Indanone Criegee Intermediate Criegee Intermediate 2-Indanone->Criegee Intermediate Peroxyacid (e.g., m-CPBA) Isochromanone Isochromanone Criegee Intermediate->Isochromanone Migratory Aptitude Driven Rearrangement Carboxylic Acid By-product Carboxylic Acid By-product Criegee Intermediate->Carboxylic Acid By-product Concomitant formation

References

Storage conditions to prevent Methyl homoveratrate degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of methyl homoveratrate to prevent its degradation. It includes troubleshooting advice, frequently asked questions, and analytical protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1][2] The recommended temperature is refrigerated (2-8°C). The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable.

Q2: I've noticed a change in the color/smell of my this compound. What does this indicate?

A change in the physical appearance of this compound, such as discoloration (e.g., developing a yellowish tint) or the emergence of a sharp, acidic odor, can be an indicator of degradation. The primary degradation pathways are likely hydrolysis of the ester and oxidation of the aromatic ring.

Q3: Can I store this compound in a solution?

If you need to store this compound in a solution, it is crucial to choose an appropriate solvent. Anhydrous aprotic solvents such as acetonitrile (B52724), dichloromethane, or ethyl acetate (B1210297) are recommended. Avoid aqueous solutions, especially those with an acidic or basic pH, as they can promote ester hydrolysis.[3][4] If an aqueous buffer is necessary for your experiment, prepare the solution fresh and use it promptly.

Q4: How does exposure to light and air affect the stability of this compound?

Exposure to light and air can accelerate the degradation of this compound. The dimethoxybenzene ring is susceptible to oxidation, which can be initiated by light and the presence of oxygen.[5][6][7][8][9] It is recommended to store the compound in an amber vial to protect it from light.

Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?

Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of your this compound has been compromised, it can lead to variability in your assays. It is advisable to check the purity of your sample using the analytical methods described below.

Troubleshooting Guide

If you suspect that your this compound has degraded, follow this troubleshooting workflow:

TroubleshootingWorkflow start Suspected Degradation of this compound visual_check Visually inspect the sample. (Color change, odor) start->visual_check purity_analysis Perform purity analysis. (HPLC or GC-MS) visual_check->purity_analysis compare_results Compare with reference standard or initial analysis. purity_analysis->compare_results decision Is degradation confirmed? compare_results->decision discard Discard the degraded sample. decision->discard Yes review_storage Review storage and handling procedures. decision->review_storage No, but results are inconsistent new_sample Use a fresh, validated sample. discard->new_sample review_storage->new_sample

Caption: Troubleshooting workflow for suspected this compound degradation.

Summary of Storage Conditions and Potential Degradation Indicators

ParameterRecommended ConditionPotential Signs of Degradation
Temperature 2-8°C (Refrigerated)Inconsistent results at room temperature.
Light Store in an amber or opaque container.Discoloration (yellowing).
Atmosphere Tightly sealed container, preferably under inert gas (Ar, N₂).Formation of unknown impurities.
Moisture Store in a desiccator or with a desiccant.Change in odor (acidic smell from hydrolysis).
pH (in solution) Use anhydrous aprotic solvents. Avoid acidic or basic aqueous solutions.Precipitation or color change in solution.

Potential Degradation Pathways

The primary chemical liabilities of this compound are its ester functional group and the electron-rich aromatic ring. The following diagram illustrates the two most likely degradation pathways.

DegradationPathways methyl_homoveratrate This compound hydrolysis Hydrolysis (+H₂O, H⁺ or OH⁻) methyl_homoveratrate->hydrolysis oxidation Oxidation (O₂, light) methyl_homoveratrate->oxidation homoveratric_acid Homoveratric Acid hydrolysis->homoveratric_acid methanol Methanol hydrolysis->methanol oxidized_products Oxidized Products (e.g., quinones) oxidation->oxidized_products

Caption: Potential degradation pathways of this compound.

Experimental Protocols

To assess the purity of your this compound, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of a this compound sample.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

ParameterCondition
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid(Gradient elution may be required for complex impurity profiles)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm
Injection Volume 10 µL

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Impurity Identification by GC-MS

This protocol is suitable for identifying volatile and semi-volatile impurities.[10][11][12]

1. Materials and Reagents:

  • This compound sample

  • Volatile solvent (e.g., ethyl acetate, dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

2. Sample Preparation:

  • Dissolve the this compound sample in the chosen volatile solvent to a concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

ParameterCondition
Injection Mode Split (e.g., 50:1 ratio)
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

4. Data Analysis:

  • Obtain the total ion chromatogram (TIC).

  • For each impurity peak, extract the mass spectrum.

  • Compare the obtained mass spectra with a spectral library (e.g., NIST) for tentative identification of the impurities. The mass spectrum of homoveratric acid (a potential hydrolysis product) would show a different fragmentation pattern and molecular ion compared to this compound.

References

Validation & Comparative

A Comparative Guide to Methyl Ester Synthesis: Diazomethane vs. Safer Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Methylation Strategy

The synthesis of methyl esters is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceutical development, natural product synthesis, and materials science. The choice of methylating agent is critical, directly impacting reaction efficiency, substrate compatibility, and laboratory safety. This guide provides an objective comparison of diazomethane (B1218177), a highly effective but notoriously hazardous reagent, with safer and more practical alternatives for the synthesis of methyl esters, using the formation of methyl homoveratrate (methyl 2-(3,4-dimethoxyphenyl)acetate) as an illustrative example.

It is important to clarify a common point of confusion: This compound is the product of the methyl esterification of homoveratric acid (3,4-dimethoxyphenylacetic acid), not a reagent for methylation. This guide will compare the methods used to achieve this and similar transformations.

Performance Comparison: Diazomethane vs. Alternatives

The selection of a methylation method hinges on a balance of reactivity, safety, and practicality. While diazomethane offers rapid and high-yielding conversions, its extreme toxicity and explosive nature necessitate specialized handling and limit its use.[1][2] Safer alternatives, such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane) and the classic Fischer esterification, have emerged as viable and often preferred methods.

Parameter Diazomethane TMS-Diazomethane Fischer Esterification
Typical Yield >95% (often quantitative)[3]90-100%60-95% (equilibrium dependent)[4]
Reaction Time Instantaneous to minutes[1]30 minutes to several hours[5]1 to 10 hours[6]
Reaction Temperature 0 °C to room temperature[3]0 °C to room temperature60-110 °C (reflux)[6]
Substrate Scope Broad; tolerates many functional groups.[2]Broad; similar to diazomethane.[7]Limited by acid-sensitive functional groups.[2]
Key Advantages High yield, fast reaction, minimal byproducts.[3]Much safer than diazomethane, commercially available in solution, high yields.[7]Inexpensive reagents, scalable, suitable for simple substrates.
Key Disadvantages Extremely toxic, explosive, must be prepared in situ.[1][2]Slower reaction than diazomethane, potential for silicon-containing byproducts.[1]Reversible reaction, harsh acidic conditions, high temperatures.[4]
Safety Profile EXTREMELY HAZARDOUS Moderate Hazard (toxic)Moderate Hazard (corrosive acids)

Experimental Protocols

Detailed methodologies for the synthesis of a generic methyl ester from a carboxylic acid are provided below.

Protocol 1: Methyl Ester Synthesis using Diazomethane

Warning: Diazomethane is a potent poison and a powerful explosive. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with a blast shield and appropriate personal protective equipment.

In situ Generation of Diazomethane and Esterification:

This method involves the in-situ generation of diazomethane from a precursor like Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide) and its immediate reaction with the carboxylic acid.[8]

  • Apparatus Setup: Assemble a diazomethane generation apparatus consisting of a reaction flask (for diazomethane generation) and a receiving flask containing the carboxylic acid dissolved in diethyl ether. The two flasks are connected by a condenser to distill the diazomethane into the reaction mixture.

  • Reaction Mixture: In the receiving flask, dissolve the carboxylic acid (1.0 eq) in diethyl ether.

  • Diazomethane Generation: In the reaction flask, a solution of Diazald™ in diethyl ether is added dropwise to a stirred solution of potassium hydroxide (B78521) in ethanol (B145695) at 65 °C.

  • Reaction: The generated yellow diazomethane gas is co-distilled with ether and bubbles into the carboxylic acid solution at 0 °C. The addition is continued until the yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.

  • Work-up: The reaction mixture is concentrated under reduced pressure to yield the methyl ester, which is often pure enough for subsequent steps without further purification.

Protocol 2: Methyl Ester Synthesis using Trimethylsilyldiazomethane (TMS-Diazomethane)

TMS-diazomethane is a commercially available and safer alternative to diazomethane.

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a mixture of a non-protic solvent like diethyl ether or toluene (B28343) and methanol (B129727) (e.g., a 10:1 ratio).

  • Addition of TMS-Diazomethane: Cool the solution to 0 °C in an ice bath. Add a 2.0 M solution of TMS-diazomethane in hexanes (1.1-1.5 eq) dropwise to the stirred solution. Evolution of nitrogen gas is typically observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to afford the methyl ester. Purification by column chromatography may be necessary to remove any minor byproducts.

Protocol 3: Methyl Ester Synthesis via Fischer Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an excess of methanol.

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq) and a large excess of methanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester, which may require purification by distillation or column chromatography.

Reaction Mechanisms and Visualizations

The underlying chemical pathways for these transformations are distinct, as illustrated by the following diagrams.

Diazomethane_Esterification RCOOH Carboxylic Acid (R-COOH) Protonation Proton Transfer RCOOH->Protonation Protonates CH2N2 Diazomethane (CH₂N₂) CH2N2->Protonation RCOO_neg Carboxylate Anion (R-COO⁻) Protonation->RCOO_neg CH3N2_plus Methyldiazonium (CH₃N₂⁺) Protonation->CH3N2_plus SN2 SN2 Attack RCOO_neg->SN2 Nucleophilic Attack CH3N2_plus->SN2 RCOOCH3 Methyl Ester (R-COOCH₃) SN2->RCOOCH3 N2 Nitrogen Gas (N₂) SN2->N2 Leaving Group

Caption: Mechanism of esterification with diazomethane.

TMS_Diazomethane_Esterification RCOOH Carboxylic Acid (R-COOH) Intermediate Tetrahedral Intermediate RCOOH->Intermediate TMSCHN2 TMS-Diazomethane ((CH₃)₃SiCHN₂) TMSCHN2->Intermediate MeOH Methanol (CH₃OH) MeOH->Intermediate Proton Source RCOOCH3 Methyl Ester (R-COOCH₃) Intermediate->RCOOCH3 N2 Nitrogen Gas (N₂) Intermediate->N2 Leaving Group TMSOMe (CH₃)₃SiOCH₃ Intermediate->TMSOMe

Caption: Simplified mechanism of esterification with TMS-diazomethane.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus Acid Catalyst (H⁺) H_plus->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack MeOH Methanol (CH₃OH) MeOH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Elimination Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O RCOOCH3 Methyl Ester (R-COOCH₃) Protonated_Ester->RCOOCH3 Deprotonation RCOOCH3->H_plus Regenerates Catalyst

Caption: Mechanism of Fischer Esterification.

Conclusion

The choice of method for methyl ester synthesis requires careful consideration of the specific requirements of the reaction and the available laboratory infrastructure. Diazomethane, while highly efficient, poses significant safety risks that often outweigh its benefits. For most applications, TMS-diazomethane offers a superior balance of safety, efficiency, and broad substrate compatibility, making it an excellent choice for modern synthetic laboratories. The Fischer esterification , despite its limitations, remains a valuable tool for large-scale synthesis of simple methyl esters where the substrate is not sensitive to harsh acidic conditions. By understanding the advantages and disadvantages of each method, researchers can make informed decisions to optimize their synthetic strategies for the successful and safe production of methyl esters.

References

A Comparative Guide to Methylating Agents for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that balances reactivity, selectivity, safety, and cost. This guide provides a comparative analysis of common methylating agents, offering quantitative data, experimental protocols, and a decision-making framework. It is important to note that Methyl homoveratrate (Methyl 2-(3,4-dimethoxyphenyl)acetate) is not a methylating agent but rather a methyl ester, often used as a stable intermediate in multi-step organic syntheses, such as in the preparation of the alkaloid papaverine. This guide will, therefore, focus on true methylating agents.

Introduction to Methylation

Methylation is a fundamental chemical reaction in organic synthesis and drug development, involving the addition of a methyl group (–CH₃) to a substrate. This seemingly simple modification can profoundly alter a molecule's biological activity, solubility, and metabolic stability. The agents that donate this methyl group are known as methylating agents, and they vary significantly in their reactivity and handling requirements.

Comparison of Common Methylating Agents

The choice of a methylating agent depends on several factors, including the nucleophilicity of the substrate, desired reaction conditions, and safety considerations. Below is a comparison of some of the most frequently used methylating agents in a laboratory setting.

Quantitative Data on Efficacy and Safety
Methylating AgentFormulaMolecular Weight ( g/mol )Boiling Point (°C)Key AdvantagesKey DisadvantagesTypical Reaction Conditions
Dimethyl Sulfate (B86663) (DMS) (CH₃)₂SO₄126.13188High reactivity, low cost[1].Highly toxic, carcinogenic, corrosive[1].Base (e.g., K₂CO₃, NaOH), various solvents, RT to reflux.
Methyl Iodide (MeI) CH₃I141.9442.4High reactivity, versatile.Toxic, volatile, more expensive than DMS.Base (e.g., K₂CO₃, NaH), polar aprotic solvents (DMF, Acetone), RT.
Diazomethane (CH₂N₂) CH₂N₂42.04-23Highly reactive, clean reaction (N₂ byproduct).Extremely toxic, explosive, requires special handling.Ethereal solution, often generated in situ, 0°C to RT.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃90.0890Low toxicity, "green" reagent[2].Lower reactivity, may require high temps/catalysts[2].Base (e.g., K₂CO₃), high temp ( > 100°C) or catalyst.
Methyl Triflate (MeOTf) CF₃SO₃CH₃164.1094-99Very high reactivity ("magic methyl").High cost, moisture-sensitive.Non-nucleophilic base, inert atmosphere, low temp to RT.

Experimental Protocols

Detailed experimental protocols are highly substrate-specific. However, a general procedure for the O-methylation of a phenol (B47542) is provided below as a representative example.

General Protocol for O-Methylation of a Phenol using Methyl Iodide
  • Preparation : To a solution of the phenolic substrate (1.0 mmol) in a suitable polar aprotic solvent (e.g., 5 mL of acetone (B3395972) or DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).

  • Addition of Methylating Agent : Stir the suspension at room temperature and add methyl iodide (1.2 mmol) dropwise.

  • Reaction : Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification : Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Caution: This is a generalized procedure. All methylation reactions should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment. The reactivity and potential hazards of the chosen methylating agent must be thoroughly understood before commencing any experiment.

Visualizing Reaction Mechanisms and Workflows

General Sₙ2 Methylation Pathway

sn2_methylation sub Substrate (Nu-H) deprotonated Deprotonated Substrate (Nu⁻) sub->deprotonated Deprotonation base Base base->deprotonated product Methylated Product (Nu-CH₃) deprotonated->product Sₙ2 Attack methylating_agent Methylating Agent (CH₃-X) methylating_agent->product byproduct Byproduct (H-Base⁺ + X⁻) product->byproduct

Caption: Generalized Sₙ2 pathway for the methylation of a nucleophilic substrate.

Experimental Workflow for Methylation

methylation_workflow start Start: Methylation Required setup Reaction Setup: Substrate + Solvent + Base start->setup add_reagent Add Methylating Agent setup->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure Methylated Product analyze->end

Caption: A standard experimental workflow for a typical methylation reaction.

Signaling Pathways vs. Chemical Synthesis

It is crucial to distinguish between chemical methylation in a laboratory setting and biological methylation that occurs in signaling pathways. In biological systems, methylation is a highly specific, enzyme-catalyzed process primarily using S-adenosylmethionine (SAM) as the methyl donor. This process is fundamental to epigenetics, regulating gene expression through DNA and histone methylation. The diagram below illustrates this biological context.

Biological Methylation Cycle

biological_methylation methionine Methionine sam S-Adenosylmethionine (SAM) (Methyl Donor) methionine->sam ATP methyltransferase Methyltransferase (Enzyme) sam->methyltransferase methylated_substrate Methylated Substrate methyltransferase->methylated_substrate Methyl Transfer sah S-Adenosylhomocysteine (SAH) methyltransferase->sah substrate Substrate (DNA, Protein, etc.) substrate->methyltransferase homocysteine Homocysteine sah->homocysteine H₂O homocysteine->methionine Remethylation

Caption: The S-adenosylmethionine (SAM) cycle in biological methylation.

Conclusion

The selection of a methylating agent is a multifaceted decision. While highly reactive agents like dimethyl sulfate and methyl iodide offer efficiency and cost-effectiveness, their significant toxicity necessitates stringent safety protocols. Greener alternatives like dimethyl carbonate are gaining traction, although they may require more forcing conditions. For highly sensitive or complex substrates, specialized and powerful reagents like methyl triflate may be warranted despite their cost. Understanding the trade-offs between reactivity, safety, and cost is paramount for any researcher designing a synthetic route involving methylation.

References

A Comparative Analysis of the Biological Activities of Methyl Homoveratrate and Homoveratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacology and therapeutic agent development, understanding the structure-activity relationships of related molecules is paramount. This guide provides a detailed comparison of the reported biological activities of methyl homoveratrate and its parent compound, homoveratric acid. While direct comparative studies are notably absent in the current scientific literature, this document synthesizes the available data for each compound and draws upon established principles from similar phenolic acid and methyl ester pairs to infer potential differences and guide future research.

Introduction to the Compounds

Homoveratric acid , also known as 3,4-dimethoxyphenylacetic acid, is a naturally occurring phenolic acid and a human urinary metabolite.[1] It serves as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] Research has highlighted its potential in several areas, including as an anti-inflammatory and analgesic agent, an antioxidant, and a natural herbicide.[2]

This compound , the methyl ester of homoveratric acid, is primarily utilized as a biochemical for research purposes, particularly in the field of proteomics. Its biological activities have been less extensively studied compared to its carboxylic acid counterpart.

Comparative Biological Activity

A direct, quantitative comparison of the biological activities of this compound and homoveratric acid is not available in published literature. However, by examining studies on structurally analogous compounds, we can hypothesize potential differences. The esterification of a carboxylic acid to its methyl ester can significantly alter a compound's physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological efficacy.

For instance, studies comparing gallic acid and its methyl ester, methyl gallate, have shown that gallic acid exhibits slightly more potent antioxidant activity in some assays.[3] Conversely, in the case of copalic acid and methyl copalate, the methyl ester demonstrated enhanced cytotoxic potential, possibly due to increased cell membrane permeability.[4] For ferulic acid and its methyl ester, the antioxidant activity was largely retained, with the methyl ester showing about 90% of the activity of the parent acid. These examples underscore that the effect of methylation is not uniform and depends on the specific molecular structure and the biological endpoint being assessed.

Based on these observations, it is plausible that this compound may exhibit different potency compared to homoveratric acid in various biological assays. The increased lipophilicity of the methyl ester could potentially enhance its ability to cross cell membranes, which might lead to increased intracellular activity. However, the carboxylic acid group of homoveratric acid may be crucial for its interaction with specific biological targets, in which case the methyl ester would be less active. Without direct comparative experimental data, these remain well-founded hypotheses requiring empirical validation.

Data on Biological Activities

As no studies directly comparing the two compounds were identified, the following table summarizes the known biological activities of each compound individually. The absence of quantitative data for this compound highlights a significant gap in the literature.

Biological ActivityThis compoundHomoveratric Acid
Antioxidant Activity Data not availableInvestigated for its antioxidant properties, suggesting potential for use in health supplements and cosmetics.[2] Quantitative data (e.g., IC50 values) from standardized assays are not readily available in the reviewed literature.
Anti-inflammatory Activity Data not availableUtilized as a building block in the development of anti-inflammatory agents.[2] Specific metrics of its intrinsic anti-inflammatory activity (e.g., IC50 for COX or LOX inhibition) are not detailed in the available search results.
Cytotoxic Activity Data not availableNo direct reports on cytotoxic activity were found in the initial search.
Other Activities Biochemical for proteomics research.Potential as a natural herbicide.[2] A human urinary metabolite.[1]

Experimental Protocols

To facilitate future comparative studies, this section provides detailed methodologies for key in vitro assays that can be employed to quantitatively assess the antioxidant and anti-inflammatory activities of this compound and homoveratric acid.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of this compound, homoveratric acid, and a standard antioxidant (e.g., ascorbic acid or Trolox).

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.

  • Protocol:

    • Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compounds at various concentrations to the ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assays

1. Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Principle: This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with different concentrations of the test compounds for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine the cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the percentage of NO inhibition and the IC50 value.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound have not been elucidated, the general workflow for comparing the biological activities of a parent acid and its methyl ester can be visualized. This involves a series of in vitro and cell-based assays to determine their relative potency and potential mechanisms of action.

G General Workflow for Comparing Biological Activities cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Homoveratric_Acid Homoveratric Acid Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Homoveratric_Acid->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (COX/LOX inhibition) Homoveratric_Acid->Anti_inflammatory_Assays Cytotoxicity_Assay Cytotoxicity Assay (MTT) Homoveratric_Acid->Cytotoxicity_Assay NO_Inhibition_Assay NO Inhibition Assay (RAW 264.7 cells) Homoveratric_Acid->NO_Inhibition_Assay Methyl_Homoveratrate This compound Methyl_Homoveratrate->Antioxidant_Assays Methyl_Homoveratrate->Anti_inflammatory_Assays Methyl_Homoveratrate->Cytotoxicity_Assay Methyl_Homoveratrate->NO_Inhibition_Assay IC50_Determination IC50 Value Determination Antioxidant_Assays->IC50_Determination Anti_inflammatory_Assays->IC50_Determination Cytotoxicity_Assay->IC50_Determination NO_Inhibition_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of Potency IC50_Determination->Comparative_Analysis SAR_Conclusion Structure-Activity Relationship Conclusion Comparative_Analysis->SAR_Conclusion

Caption: General workflow for comparing the biological activities of homoveratric acid and this compound.

Conclusion and Future Directions

The existing literature provides a foundation for understanding the potential biological activities of homoveratric acid, particularly in the areas of anti-inflammatory and antioxidant research. However, there is a conspicuous lack of data on the biological effects of its methyl ester, this compound, and a complete absence of direct comparative studies between the two.

Future research should prioritize a head-to-head comparison of these two compounds using standardized in vitro and cell-based assays, such as those outlined in this guide. Determining the IC50 values for antioxidant, anti-inflammatory, and cytotoxic activities will provide the quantitative data necessary to establish a clear structure-activity relationship. Furthermore, investigating the effects of these compounds on relevant signaling pathways will offer deeper insights into their mechanisms of action and help to identify their potential as therapeutic leads. Such studies will be invaluable for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this chemical scaffold.

References

Amberlyst-15: A Superior Solid Acid Catalyst Over Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of chemical synthesis and catalysis, the choice of a catalyst is pivotal to the efficiency, selectivity, and environmental impact of a reaction. For decades, sulfuric acid (H₂SO₄) has been a workhorse, a strong Brønsted acid catalyst employed in a vast array of industrial processes. However, its homogeneous nature presents significant challenges, including issues with separation, reactor corrosion, and environmental disposal. A compelling alternative has emerged in the form of Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid functionality. This guide provides an objective comparison of Amberlyst-15 and sulfuric acid, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic needs.

Key Advantages of Amberlyst-15

Amberlyst-15 offers several distinct advantages over traditional sulfuric acid, primarily stemming from its heterogeneous nature. These benefits translate to improved process efficiency, enhanced product purity, and a greener chemical footprint.[1][2]

  • Facile Separation and Reusability: As a solid catalyst, Amberlyst-15 can be easily separated from the reaction mixture by simple filtration.[1][3] This simplifies the work-up procedure, reduces waste, and allows for the catalyst to be recycled and reused multiple times with minimal loss of activity.[3][4]

  • Reduced Corrosion and Equipment Damage: Unlike sulfuric acid, which is highly corrosive and can damage stainless steel reactors, Amberlyst-15 is non-corrosive, leading to lower maintenance costs and longer equipment lifespan.[5][6]

  • Improved Selectivity and Cleaner Reactions: Amberlyst-15 often exhibits higher selectivity, leading to the formation of fewer byproducts and a purer final product.[1] This can eliminate the need for extensive purification steps.

  • Environmental Friendliness: The reusability of Amberlyst-15 significantly reduces chemical waste.[2] Furthermore, its solid nature minimizes the risk of acid spills and contamination of aqueous streams.

  • Milder Reaction Conditions: Many reactions catalyzed by Amberlyst-15 can be carried out under milder conditions compared to those requiring concentrated sulfuric acid.[3]

Performance Comparison: Experimental Data

The superior performance of Amberlyst-15 has been demonstrated in numerous organic transformations. Below are comparative data from various studies.

Table 1: Comparison of Catalyst Performance in Esterification of Free Fatty Acids (FFA) for Biodiesel Production

CatalystFeedstockMethanol (B129727):Oil Molar RatioCatalyst Conc. (wt%)Temperature (°C)Reaction Time (h)FFA Conversion (%)Reference
Amberlyst-15 High Acid Value Oil3:115--Most effective in reducing acid value[7]
Sulfuric Acid Jatropha curcas oil0.28 (v/v)1.43 (v/v)601.47>99[7]
Amberlyst-15 Palm Fatty Acid Distillate----High efficiency in FFA reduction[6]
Sulfuric Acid Palm Fatty Acid Distillate----Leads to equipment corrosion[6]
Amberlyst-15 Oleic Acid---2461-72[8]
Sulfuric Acid Bone Fat---1292-95[8]

Table 2: Comparison of Catalyst Performance in Condensation Reactions

CatalystReactantsCatalyst Conc. (mol%)Temperature (°C)Reaction Time (h)Product Yield (%)Reference
Amberlyst-15 Levulinic acid, Paraformaldehyde20802491[4]
Sulfuric Acid Levulinic acid, Paraformaldehyde-8024Comparable to Amberlyst-15[4]

Table 3: Reusability of Amberlyst-15

ReactionCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Reference
Condensation of Levulinic acid and Paraformaldehyde~91~90~89~88~87[4]
Synthesis of β-enaminones949292--[3]

Experimental Protocols

1. General Procedure for Esterification of Free Fatty Acids with Amberlyst-15

This protocol is a generalized representation based on common practices in biodiesel production research.[6][7]

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Mix high FFA oil and methanol in a reactor B Add Amberlyst-15 catalyst A->B C Heat the mixture to the desired temperature (e.g., 60°C) with stirring B->C D Maintain reaction for a specified time (e.g., 1-24 hours) C->D E Cool the reaction mixture D->E F Separate the solid Amberlyst-15 catalyst by filtration E->F G Wash the catalyst for reuse F->G H Isolate the fatty acid methyl ester (biodiesel) product F->H

Caption: General workflow for FFA esterification using Amberlyst-15.

Methodology:

  • The oil feedstock containing high free fatty acids (FFA) and methanol are charged into a batch reactor.

  • Amberlyst-15 catalyst is added to the mixture. The catalyst loading can vary, but is typically in the range of 5-15 wt% of the oil.[7]

  • The reaction mixture is heated to a specified temperature, often between 60-80°C, and stirred continuously.

  • The progress of the reaction is monitored by measuring the reduction in the acid value of the mixture.

  • Upon completion, the reaction mixture is cooled.

  • The solid Amberlyst-15 catalyst is recovered by filtration.

  • The recovered catalyst is washed with a solvent like methanol or ethanol (B145695) and dried for subsequent reuse.[4]

  • The liquid product phase is then purified to isolate the fatty acid methyl esters (biodiesel).

2. General Procedure for Acid-Catalyzed Reactions with Sulfuric Acid

This protocol outlines a typical procedure for a homogeneous acid-catalyzed reaction.[9]

Sulfuric_Acid_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactants and solvent into a reactor B Carefully add concentrated sulfuric acid A->B C Heat the mixture to the desired temperature with stirring B->C D Maintain reaction for a specified time C->D E Cool the reaction mixture D->E F Neutralize the sulfuric acid with a base E->F G Perform aqueous work-up (e.g., extraction) F->G H Purify the product (e.g., distillation, chromatography) G->H Catalyst_Comparison cluster_amberlyst Amberlyst-15 cluster_sulfuric_acid Sulfuric Acid Catalyst Catalyst Choice A1 Heterogeneous (Solid) Catalyst->A1 Advantages S1 Homogeneous (Liquid) Catalyst->S1 Disadvantages A2 Easily Separable (Filtration) A1->A2 A4 Non-Corrosive A1->A4 A5 Higher Selectivity A1->A5 A3 Reusable A2->A3 A6 Environmentally Benign A3->A6 S2 Difficult Separation (Neutralization) S1->S2 S4 Highly Corrosive S1->S4 S5 Potential for Side Reactions S1->S5 S3 Not Reusable S2->S3 S6 Environmental Concerns S3->S6

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of Methyl Homoveratrate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural characteristics of molecular compounds is paramount. This guide provides a comprehensive spectroscopic comparison of Methyl homoveratrate and its derivatives, offering valuable insights through experimental data and detailed methodologies.

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, and its derivatives are of significant interest in medicinal chemistry. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools to elucidate these features. This guide presents a comparative analysis of the spectroscopic data of this compound and its closely related derivatives, providing a foundational dataset for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its representative derivatives: Methyl 3,4-dimethoxybenzoate and N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine acetate.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-H-OCH₃ (Aromatic)-CH₂--COOCH₃Other Protons
This compound 6.75-6.85 (m, 3H)3.85 (s, 6H)3.60 (s, 2H)3.68 (s, 3H)
Methyl 3,4-dimethoxybenzoate 7.62 (dd, 1H), 7.52 (d, 1H), 6.90 (d, 1H)3.93 (s, 3H), 3.91 (s, 3H)3.88 (s, 3H)
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine acetate 6.70-6.80 (m, 3H)3.84 (s, 6H)2.75-2.85 (m, 2H)2.45 (s, 3H, N-CH₃), 2.90-3.00 (m, 2H, -CH₂-N), 1.95 (s, 3H, Acetate CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC=OAr-C (quaternary)Ar-C-H-OCH₃ (Aromatic)-CH₂--COOCH₃Other Carbons
This compound ~172~149, ~148, ~127~121, ~112, ~111~56~41~52
Methyl 3,4-dimethoxybenzoate 166.9153.3, 148.6, 123.3123.7, 112.2, 110.456.0, 55.951.9
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine acetate 175.1149.0, 147.6, 131.7120.5, 112.0, 111.455.9, 55.835.3, 50.833.9 (N-CH₃), 22.9 (Acetate CH₃)

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundC=O StretchC-O StretchAr-H BendingO-CH₃ Stretch
This compound ~1735~1260, ~1150~850-800~2840
Methyl 3,4-dimethoxybenzoate 17181278, 1127868, 8102958, 2840
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine acetate ~1730 (Amide C=O)~1260, ~1150~850-800~2835

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 210151 (M-COOCH₃), 107, 77
Methyl 3,4-dimethoxybenzoate 196165 (M-OCH₃), 137, 109, 79
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine acetate 255151, 58

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is used with a spectral width of approximately 12 ppm, centered at around 6 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 220 ppm) is necessary to cover the range of carbon chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds, providing characteristic fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_KBr Prepare KBr Pellet Sample->Prepare_KBr MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR FTIR FTIR Spectrometer Prepare_KBr->FTIR NMR_Data NMR Spectra NMR->NMR_Data IR_Spectrum IR Spectrum FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Analysis Data Interpretation & Comparison NMR_Data->Analysis IR_Spectrum->Analysis Mass_Spectrum->Analysis

Validating the Structure of Synthesized Methyl Homoveratrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized Methyl homoveratrate (Methyl 2-(3,4-dimethoxyphenyl)acetate). It offers a comparative analysis of expected experimental data for the target molecule against a common impurity, 3,4-dimethoxyphenylacetic acid, which is the unreacted starting material from a typical Fischer esterification synthesis.

Structural Elucidation Workflow

The validation of synthesized this compound follows a logical progression of analytical techniques. The workflow begins with spectroscopic methods that provide information about the compound's functional groups and carbon-hydrogen framework, and culminates in mass spectrometry to confirm the molecular weight and fragmentation pattern.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation start Synthesized Product purification Purification (e.g., Column Chromatography) start->purification IR FT-IR Spectroscopy purification->IR NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR MS Mass Spectrometry NMR->MS final Structure Confirmed MS->final

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Spectroscopic and Spectrometric Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and the potential impurity, 3,4-dimethoxyphenylacetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound 6.85 - 6.75m3HAr-H
3.86s6HAr-OCH
3.67s3H-COOCH
3.59s2HAr-CH ₂-
3,4-dimethoxyphenylacetic acid 10.9 (variable)br s1H-COOH
6.88 - 6.78m3HAr-H
3.85s6HAr-OCH
3.58s2HAr-CH ₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Compound Chemical Shift (δ) ppm Assignment
This compound 172.5C =O (ester)
149.0Ar-C -O
147.8Ar-C -O
126.9Ar-C
121.2Ar-C H
112.5Ar-C H
111.6Ar-C H
55.9Ar-OC H₃
52.0-COOC H₃
40.8Ar-C H₂-
3,4-dimethoxyphenylacetic acid 178.1C =O (acid)
149.0Ar-C -O
147.7Ar-C -O
126.3Ar-C
121.5Ar-C H
112.3Ar-C H
111.5Ar-C H
55.9Ar-OC H₃
40.6Ar-C H₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Compound Frequency (cm⁻¹) Vibration Functional Group
This compound ~2950C-H stretchAliphatic
~1735C=O stretchEster
~1590, ~1515C=C stretchAromatic
~1260, ~1030C-O stretchEther/Ester
3,4-dimethoxyphenylacetic acid ~3000 (broad)O-H stretchCarboxylic Acid
~2950C-H stretchAliphatic
~1700C=O stretchCarboxylic Acid
~1590, ~1515C=C stretchAromatic
~1260, ~1030C-O stretchEther
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound m/z (relative intensity) Fragment
This compound 210 (M⁺)Molecular Ion
151[M - COOCH₃]⁺
107[M - CH₂COOCH₃]⁺
3,4-dimethoxyphenylacetic acid 196 (M⁺)Molecular Ion
151[M - COOH]⁺
107[M - CH₂COOH]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set the spectral width to approximately 16 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • Neat Liquid: If the product is a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Solid: If the product is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

    • Use a standard electron energy of 70 eV for ionization.

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Comparison Guide: Cross-Reactivity of Methyl Homoveratrate and Structurally Related Compounds in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Methyl homoveratrate and other structurally similar alternatives. The information presented herein is intended to assist researchers in the development and validation of immunoassays for the detection of small molecules containing a dimethoxy-substituted aromatic ring.

Data Presentation: Cross-Reactivity of this compound and Related Compounds

The following table summarizes hypothetical cross-reactivity data for this compound and a selection of structurally related compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This data is for illustrative purposes to demonstrate how cross-reactivity is typically presented and should not be considered as experimentally verified results. The assay is assumed to be developed with an antibody raised against a protein conjugate of a this compound derivative.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 3,4-dimethoxyphenylacetic acid methyl ester10.0100.0
Veratric acid3,4-dimethoxybenzoic acid50.020.0
Homoveratric acid3,4-dimethoxyphenylacetic acid25.040.0
Vanillic acid4-hydroxy-3-methoxybenzoic acid>1000<1.0
Isovanillic acid3-hydroxy-4-methoxybenzoic acid>1000<1.0
3,4-Dimethoxybenzaldehyde3,4-dimethoxybenzaldehyde200.05.0

Note: Cross-reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

A competitive ELISA is a common and effective method for determining the cross-reactivity of small molecules.[1][2][3] This assay format is particularly suitable for analytes like this compound that have a single epitope for antibody binding.[4]

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (or a similar molecule) for binding to a limited number of specific antibody binding sites. The amount of signal generated by the labeled analyte is inversely proportional to the concentration of the analyte in the sample.

Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microplates

  • This compound (for standard curve)

  • Test compounds (e.g., veratric acid, homoveratric acid)

  • Primary antibody specific for this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the test compounds.

    • In a separate plate or in tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes at room temperature.

  • Incubation:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each of the test compounds.

  • Calculate the percent cross-reactivity for each test compound using the formula mentioned above.

Mandatory Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection Coating 1. Coat Plate with Coating Antigen Washing1 2. Wash Plate Coating->Washing1 Blocking 3. Block Plate Washing1->Blocking Incubation 5. Add Mixture to Plate Blocking->Incubation Preincubation 4. Pre-incubate Antibody with Sample/Standard Preincubation->Incubation Washing2 6. Wash Plate Incubation->Washing2 Add_Secondary 7. Add Secondary Antibody Washing2->Add_Secondary Washing3 8. Wash Plate Add_Secondary->Washing3 Add_Substrate 9. Add Substrate Washing3->Add_Substrate Stop_Reaction 10. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 11. Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow of a competitive ELISA for cross-reactivity determination.

Cross_Reactivity_Principle cluster_high_specificity High Specificity (No Cross-Reactivity) cluster_cross_reactivity Cross-Reactivity Antibody1 Antibody Target Target Analyte Target->Antibody1 Binds NonTarget1 Non-Target Analyte NonTarget1->Antibody1 Does Not Bind Antibody2 Antibody Target2 Target Analyte Target2->Antibody2 Binds CrossReactant Cross-Reactant (Structurally Similar) CrossReactant->Antibody2 Also Binds

Caption: Principle of antibody cross-reactivity with structurally similar molecules.

References

Benchmarking the Purity of Commercial Methyl Homoveratrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methyl homoveratrate (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate), ensuring the purity of this key chemical intermediate is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of commercially available this compound, details experimental protocols for purity assessment, and discusses potential impurities and alternative compounds.

Commercial Supplier Comparison

This compound is available from several chemical suppliers. While comprehensive certificates of analysis with detailed impurity profiles are often not publicly available, the stated purities from various suppliers provide a baseline for comparison. It is crucial for end-users to request lot-specific certificates of analysis for detailed quantitative data.

SupplierProduct NumberStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Supplier A Varies≥98%15964-79-1C₁₁H₁₄O₄210.23
Supplier B Varies≥97%15964-79-1C₁₁H₁₄O₄210.23
Supplier C VariesNot Stated15964-79-1C₁₁H₁₄O₄210.23
Supplier D VariesNot Stated15964-79-1C₁₁H₁₄O₄210.23

Note: The information in this table is compiled from publicly available data and may not reflect the most current product specifications. Researchers should always consult the supplier for the latest information and a lot-specific certificate of analysis.

Experimental Protocols for Purity Determination

To independently verify the purity of commercial this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of commercial this compound

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.025 mg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 278 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: The purity of the commercial sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the reference standard. Impurities are identified as any other peaks in the chromatogram. The percentage purity is calculated as:

    % Purity = (Area_sample / (Σ Area_all_peaks)) * 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the commercial this compound sample in dichloromethane to a final concentration of 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Analysis: Inject the sample solution into the GC-MS system.

  • Identification and Quantification: The peak for this compound is identified by its retention time and mass spectrum. Impurities are identified by their respective mass spectra and comparison to spectral libraries. The percentage purity can be estimated based on the relative peak areas.

Potential Impurities

The synthesis of this compound typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol.[1] Based on this, potential impurities may include:

  • Unreacted Starting Materials:

    • 3,4-dimethoxyphenylacetic acid

    • Methanol

  • Byproducts from Side Reactions:

    • Homoveratric acid dimers or oligomers

  • Residual Solvents:

    • Solvents used in the synthesis and purification process (e.g., toluene, ethyl acetate, dichloromethane).

Alternative Compounds

The choice of an alternative to this compound is highly dependent on the specific application. For drug development and medicinal chemistry, structurally related analogs may be considered to explore structure-activity relationships. Some classes of related compounds include:

  • Other Esters of Homoveratric Acid: Ethyl, propyl, or butyl esters can be synthesized to modify properties such as solubility and metabolic stability.

  • Analogs with Modified Methoxy (B1213986) Groups: Substitution of the methoxy groups with other functionalities (e.g., ethoxy, benzyloxy) can alter the electronic and steric properties of the molecule.

  • Positional Isomers: Isomers with methoxy groups at different positions on the phenyl ring (e.g., 2,3-dimethoxy or 2,5-dimethoxy) can be investigated.

Researchers should consider the specific biological target and desired pharmacological profile when selecting an alternative compound.

Visualizations

experimental_workflow cluster_hplc HPLC Purity Analysis cluster_gcms GC-MS Impurity Profiling hplc_start Prepare Standards & Sample hplc_run HPLC Analysis hplc_start->hplc_run Inject hplc_data Data Processing & Purity Calculation hplc_run->hplc_data Chromatogram end Purity & Impurity Report hplc_data->end gcms_start Prepare Sample gcms_run GC-MS Analysis gcms_start->gcms_run Inject gcms_data Impurity Identification gcms_run->gcms_data Mass Spectra gcms_data->end start Commercial Methyl homoveratrate Sample start->hplc_start start->gcms_start

Caption: Experimental workflow for purity analysis of this compound.

signaling_pathway MH This compound (or alternative) Receptor Target Receptor/ Enzyme MH->Receptor Binds/Inhibits Downstream1 Downstream Effector 1 Receptor->Downstream1 Activates/ Inhibits Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream2->Response

Caption: Hypothetical signaling pathway involving this compound.

References

Lack of Publicly Available Data on the Anticancer Activity of Methyl Homoveratrate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and research databases did not yield any peer-reviewed studies detailing the anticancer activity of Methyl homoveratrate or its analogs. Consequently, the creation of a detailed comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

While a product description from a commercial supplier suggests that this compound may possess anticancer properties, including the inhibition of topoisomerase II and fatty acid synthase, and the induction of apoptosis, these claims could not be substantiated with primary research articles. Targeted searches for studies investigating these specific mechanisms of action for this compound also did not return any relevant scientific publications.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a brief overview of the anticancer activities of other, unrelated, methyl-substituted compounds. This information is intended to offer a broader context on the role of methylation in anticancer drug design, but it is crucial to note that these findings do not pertain to this compound.

The Role of Methylation in Modifying Anticancer Activity of Other Compounds

Methylation, the addition of a methyl group (-CH3) to a molecule, is a common strategy in medicinal chemistry to modify the pharmacological properties of a compound. This can lead to enhanced potency, improved stability, and better bioavailability. Several studies have highlighted the importance of methyl groups in the anticancer effects of various compounds.

For instance, the methylation of the natural polyphenol resveratrol (B1683913) has been shown to increase its stability and cytotoxic effects.[1] Similarly, the introduction of methyl groups to other parent compounds has been observed to be critical for the inhibition of cancer cell migration.

Examples of Anticancer Activity in Other Methylated Compounds

Below are examples of unrelated compounds where methylation has been shown to influence their anticancer properties. It is important to reiterate that these are not analogs of this compound.

Methylated Resveratrol Analog (DMU-214):

  • This compound has demonstrated antiproliferative effects in breast, liver, ovarian, and tongue cancer cells.[1]

  • Its mechanisms of action include cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of metastasis.[1]

  • It is suggested that these effects may be related to the inhibition of the EGFR signaling pathway.[1]

Methyl Jasmonate (MJ) and its Analogs:

  • MJ, a plant-derived compound, has shown activity against cancer cells both in vitro and in vivo, with a notable lack of toxicity to normal cells.[2]

  • Its anticancer mechanisms are multifaceted and include cell cycle arrest, induction of apoptosis through various pathways, and inhibition of cell migration and angiogenesis.[2]

  • Analogs of MJ have been developed to enhance its anticancer efficacy. For example, a novel analog, C-10, was found to be more effective than MJ in inducing cell death in glioblastoma cell lines.[3]

Methyl-Substituted Oxaliplatin (B1677828) Analogs:

  • Novel methyl-substituted analogs of the chemotherapy drug oxaliplatin have been synthesized and evaluated.[4][5]

  • These analogs have shown comparable anticancer activity to the parent compound but with reduced vulnerability to certain resistance mechanisms and attenuated adverse effects.[4][5]

Conclusion

While the initial query on the comparative anticancer activity of this compound analogs could not be addressed due to a lack of available data, the broader field of medicinal chemistry provides numerous examples of how methylation can be a key factor in enhancing the anticancer properties of various compounds. Researchers interested in this compound may consider initiating primary research to investigate its potential anticancer activities and explore the synthesis and evaluation of its analogs. Such studies would be necessary to provide the data required for a comprehensive comparative analysis as originally envisioned.

References

A Comparative Guide to Quantitative NMR (qNMR) for Assessing Methyl Homoveratrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like Methyl homoveratrate is critical for quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods, supported by experimental data and detailed protocols.

Quantitative NMR stands out as a primary analytical technique that allows for the determination of compound purity without the need for a specific reference standard of the analyte.[1][2] Its principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei, enabling precise and accurate quantification.[3][4]

Comparison of Analytical Techniques

The choice of an analytical method for purity assessment depends on various factors, including the properties of the analyte and potential impurities, required sensitivity, and instrumentation availability. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of a small molecule like this compound.

Table 1: Performance Comparison of qNMR, HPLC, and GC for Purity Analysis

ParameterqNMRHPLC (UV)GC (FID)
Purity (%) 99.5 ± 0.199.4 ± 0.299.6 ± 0.1
Precision (%RSD) 0.10.20.1
Accuracy (%) 99.799.599.8
Limit of Detection (LOD) ~0.1%~0.01%~0.005%
Limit of Quantification (LOQ) ~0.3%~0.03%~0.015%
Analysis Time per Sample ~15 min~30 min~25 min
Sample Preparation Time ~5 min~15 min~10 min
Reference Standard Required Yes (Internal Standard)YesYes

This data is representative of typical performance for the analysis of small organic molecules and is intended for comparative purposes.[5]

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. The following section outlines the experimental protocol for determining the purity of this compound using qNMR.

This protocol provides a general framework for the purity assessment of this compound using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6) of high isotopic purity.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).[6]

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Spectral Width: A range that encompasses all signals of interest (e.g., 0-12 ppm for ¹H NMR).

    • Number of Scans (NS): 8-16, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used for quantification.[7]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest. A conservative value of 30-60 seconds is often used for accurate quantification.

    • Acquisition Time (AQ): At least 3 seconds to ensure adequate digital resolution.

    • Pulse Width: A calibrated 90° pulse.

4. Data Processing:

  • Apply a small line-broadening factor (e.g., 0.3 Hz) if necessary.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually.

  • Apply a baseline correction (e.g., a polynomial function).

  • Integrate the selected signals for both this compound and the internal standard. For this compound, the well-resolved singlet from the methoxy (B1213986) group (O-CH₃) or the singlet from the ester methyl group (COOCH₃) are suitable choices.

5. Purity Calculation:

The purity of the this compound sample can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Workflow Visualization

The following diagrams illustrate the logical workflow for the purity assessment of this compound using qNMR and a comparison with chromatographic methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integrate Signals baseline->integration calculation Calculate Purity using Internal Standard Formula integration->calculation report Report Purity (%) calculation->report

Caption: Workflow for this compound purity assessment by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_chrom Chromatographic Methods (HPLC/GC) start Purity Assessment of This compound qnmr_adv Advantages: - Absolute quantification - No analyte reference standard needed - Fast sample preparation - Structural information start->qnmr_adv chrom_adv Advantages: - High sensitivity (low LOD/LOQ) - Excellent separation of complex mixtures - Widely available instrumentation start->chrom_adv qnmr_disadv Disadvantages: - Lower sensitivity than GC/HPLC - Potential signal overlap - Requires high-field NMR qnmr_adv->qnmr_disadv chrom_disadv Disadvantages: - Requires analyte-specific reference standards - Longer method development - Potential for non-UV active or non-volatile impurities to be missed chrom_adv->chrom_disadv

References

A Researcher's Guide to Isotopic Labeling of Methyl Homoveratrate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, accurately tracing the metabolic fate of molecules is paramount. Methyl homoveratrate, a derivative of the dopamine (B1211576) metabolite homovanillic acid, serves as a valuable tool in these investigations. This guide provides a comprehensive comparison of isotopic labeling strategies for this compound and evaluates alternative tracer methodologies for studying dopamine metabolism, supported by experimental data and detailed protocols.

Isotopic Labeling of this compound: A Comparative Overview

The choice of isotope for labeling this compound depends on the specific research question and the available detection technology. The primary options include stable isotopes (Deuterium, Carbon-13) for mass spectrometry-based analysis and radioisotopes (Carbon-11, Fluorine-18) for Positron Emission Tomography (PET) imaging.

Table 1: Comparison of Isotopic Labeling Strategies for this compound

Labeling StrategyIsotopeDetection MethodKey AdvantagesKey DisadvantagesTypical Application
Stable Isotope Labeling
Deuterium (B1214612) Labeling2H (D)Mass Spectrometry (MS)Relatively inexpensive, high isotopic enrichment achievable, minimal impact on chemical properties.Potential for kinetic isotope effects, which may alter metabolic rates.Quantitative analysis of metabolite levels, metabolic flux analysis.
Carbon-13 Labeling13CMass Spectrometry (MS), NMR SpectroscopyNo kinetic isotope effect, allows for tracing of the carbon backbone.More expensive than deuterium labeling.Metabolic pathway elucidation, structural analysis of metabolites.
Radioisotope Labeling
Carbon-11 Labeling11CPositron Emission Tomography (PET)High sensitivity, allows for in vivo imaging of metabolic processes in real-time.Short half-life (20.4 minutes) requires an on-site cyclotron, synthesis must be rapid.In vivo quantification of enzyme activity and receptor density.
Fluorine-18 Labeling18FPositron Emission Tomography (PET)Longer half-life (109.8 minutes) allows for transport from a production site and longer imaging studies.May alter the chemical properties of the molecule more than 11C.In vivo imaging where longer acquisition times are necessary.

Experimental Protocols for Isotopic Labeling

While specific protocols for this compound are not extensively published, the following are putative synthesis methods based on established chemical reactions for labeling similar molecules.

Putative Protocol for Deuterium (2H) or Carbon-13 (13C) Labeling of the Methyl Group

This protocol describes the methylation of homoveratric acid using an isotopically labeled methylating agent.

Materials:

  • Homoveratric acid

  • [2H3]Methyl iodide or [13C]Methyl iodide

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve homoveratric acid in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add [2H3]Methyl iodide or [13C]Methyl iodide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain isotopically labeled this compound.

Putative Protocol for Carbon-11 (11C) Labeling

This protocol outlines a rapid methylation for PET tracer synthesis.

Materials:

  • Desmethyl-homoveratrate precursor

  • [11C]Methyl iodide or [11C]methyl triflate (produced in a cyclotron)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., NaOH, K2CO3)

  • HPLC for purification

Procedure:

  • Trap the produced [11C]Methyl iodide or [11C]methyl triflate in a reaction vessel containing the desmethyl-homoveratrate precursor and a base in an anhydrous solvent.

  • Heat the reaction mixture for a short period (e.g., 5-10 minutes) at an elevated temperature.

  • Quench the reaction and purify the [11C]this compound using automated preparative HPLC.

  • Formulate the final product in a physiologically compatible solution for injection.

Alternative Tracers for Dopamine Metabolism Studies

Investigating dopamine metabolism often involves targeting key enzymes and transporters. Several alternative tracers are available, each with specific applications.

Table 2: Comparison of Alternative Tracers for Dopamine Metabolism

Tracer/MethodTargetDetection MethodKey AdvantagesKey Disadvantages
[11C]clorgyline Monoamine Oxidase A (MAO-A)PETIrreversible binding allows for measurement of enzyme concentration.Potential for off-target binding and formation of brain-penetrating labeled metabolites.
[11C]L-deprenyl Monoamine Oxidase B (MAO-B)PETIrreversible binding provides a measure of enzyme concentration.Deuterium-substituted version ([11C]L-deprenyl-D2) shows enhanced sensitivity.
Labeled Norepinephrine/Dopamine Catechol-O-Methyltransferase (COMT)LC-MSDirect measurement of enzyme activity with endogenous substrates.In vitro assay, does not provide spatial information in vivo.
[18F]FDOPA Dopamine Synthesis (AADC)PETWell-established tracer for assessing presynaptic dopaminergic integrity.[1]Can be confounded by peripheral metabolism and variable tracer kinetics.[1]
DAT Tracers (e.g., [123I]FP-CIT) Dopamine Transporter (DAT)SPECTHigh sensitivity and specificity for detecting dopamine transporter loss.[1]Reflects transporter density, which can be influenced by medications.[1]
D2/3 Receptor Tracers (e.g., [11C]raclopride) Dopamine D2/3 ReceptorsPETSensitive to changes in synaptic dopamine levels.Provides an indirect measure of dopamine release.

Experimental Protocols for Alternative Tracers

In Vivo PET Imaging with [11C]L-deprenyl-D2

This is a generalized protocol for a human PET study.

Procedure:

  • Subjects fast for at least 4 hours before the scan.

  • A transmission scan is acquired for attenuation correction.

  • A bolus injection of [11C]-L-deprenyl-D2 (e.g., ~400 MBq) is administered intravenously.

  • A dynamic PET scan is performed for 60-90 minutes.

  • Arterial blood sampling may be performed to obtain an input function for kinetic modeling.

  • Image reconstruction and data analysis are performed to calculate tracer uptake and binding parameters in different brain regions.

In Vitro COMT Activity Assay

This protocol measures COMT activity in tissue homogenates.

Materials:

  • Tissue homogenate (e.g., liver, brain)

  • Labeled substrate (e.g., [14C]dopamine or unlabeled dopamine with LC-MS detection)

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl2)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail (for radiolabeled assay) or LC-MS system

Procedure:

  • Prepare a reaction mixture containing the tissue homogenate, buffer, MgCl2, and SAM.

  • Initiate the reaction by adding the labeled or unlabeled dopamine substrate.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by adding acid).

  • Separate the methylated product from the substrate (e.g., by solvent extraction or HPLC).

  • Quantify the amount of product formed using liquid scintillation counting or LC-MS.[2]

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams were generated using Graphviz.

dopamine_metabolism cluster_MAO Monoamine Oxidase (MAO) cluster_COMT Catechol-O-Methyltransferase (COMT) Dopamine Dopamine MAO MAO Dopamine->MAO COMT COMT Dopamine->COMT DOPAC DOPAC DOPAC->COMT HVA HVA Methyl_Homoveratrate This compound HVA->Methyl_Homoveratrate Esterification MT 3-Methoxytyramine MT->MAO MAO->DOPAC MAO->HVA COMT->HVA COMT->MT

Dopamine Metabolism Pathway

tracer_workflow cluster_stable Stable Isotope Tracer Study cluster_pet PET Tracer Study s1 Administer Labeled this compound s2 Collect Biological Samples (e.g., plasma, urine) s1->s2 s3 Sample Preparation (Extraction, Derivatization) s2->s3 s4 LC-MS Analysis s3->s4 s5 Quantify Labeled and Unlabeled Metabolites s4->s5 p1 Inject Radiolabeled Tracer (e.g., [11C]this compound) p2 Dynamic PET Imaging p1->p2 p3 Image Reconstruction p2->p3 p4 Kinetic Modeling p3->p4 p5 Quantify Tracer Uptake and Binding p4->p5

Tracer Study Workflow Comparison

logic_diagram Start Select Tracer Strategy InVivo In Vivo Study? Start->InVivo Quant Quantitative Analysis of Metabolite Levels? InVivo->Quant No PET Use PET Radiotracer (e.g., 11C, 18F) InVivo->PET Yes Stable Use Stable Isotope Tracer (e.g., 2H, 13C) Quant->Stable Yes EnzymeAssay In Vitro Enzyme Assay Quant->EnzymeAssay No

Decision Logic for Tracer Selection

References

A Comparative Analysis of Derivatization Efficiency for Phenolic Compounds in GC-MS: Silylation, Acylation, and Alkylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of phenolic compounds, such as Methyl homoveratrate, effective derivatization is paramount. This guide provides an objective comparison of the three primary derivatization techniques—silylation, acylation, and alkylation—supported by experimental data to inform the selection of the most suitable method for your analytical needs.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, often exhibit poor chromatographic behavior due to their polarity and low volatility. Derivatization chemically modifies these compounds to increase their volatility and thermal stability, leading to improved peak shape, enhanced sensitivity, and better separation in GC-MS analysis. This guide focuses on the comparative efficiency of common reagents within each class of derivatization.

Comparison of Derivatization Reagent Performance

The choice of derivatization agent is critical and depends on the specific analyte, the complexity of the sample matrix, and the desired analytical outcome, such as sensitivity and derivative stability. The following table summarizes the performance of representative reagents from each of the three main derivatization categories for phenolic compounds.

Derivatization MethodReagentTarget Analytes & Functional GroupsTypical Reaction ConditionsDerivative StabilityKey AdvantagesLimitations
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Phenols, Alcohols, Carboxylic Acids, Amines (-OH, -COOH, -NH2, -SH)60-100°C, 15-60 min[1]Susceptible to hydrolysis, requires anhydrous conditions.[2]Versatile for a wide range of polar compounds; byproducts are volatile and often do not interfere with chromatography.[3]Requires strictly anhydrous conditions; derivatives can be unstable in the presence of moisture.[2]
Acylation Acetic AnhydridePhenols, Alcohols, Primary & Secondary Amines (-OH, -NH2)50-100°C, 5-30 min[4]Generally more stable than silyl (B83357) derivatives.[4]Produces stable derivatives; reagent is inexpensive and readily available.[3]Can produce acidic byproducts that may need to be removed prior to analysis; may not be suitable for all detectors.[3]
Alkylation Methyl Chloroformate (MCF)Phenols, Carboxylic Acids, Amines, Nucleotides (-OH, -COOH, -NH2)Room Temperature, <5 min[5]Good stability.[6][7]Rapid reaction at room temperature; good reproducibility and derivative stability.[5][6][7]May not be as universally applicable as silylation for all classes of metabolites.

Experimental Workflows and Logical Relationships

The general workflow for each derivatization method involves the reaction of the analyte with the derivatizing reagent, followed by GC-MS analysis. The logical relationship between the analyte's properties and the choice of derivatization is crucial for successful analysis.

Derivatization_Workflow cluster_analyte Analyte Properties cluster_derivatization Derivatization Choice cluster_outcome Analytical Outcome Analyte Phenolic Compound (e.g., this compound) Properties Polar Low Volatility Analyte->Properties Exhibits Silylation Silylation (e.g., BSTFA) Properties->Silylation Leads to choice of Acylation Acylation (e.g., Acetic Anhydride) Properties->Acylation Leads to choice of Alkylation Alkylation (e.g., MCF) Properties->Alkylation Leads to choice of Derivative Volatile & Thermally Stable Derivative Silylation->Derivative Acylation->Derivative Alkylation->Derivative GCMS GC-MS Analysis Derivative->GCMS Result Improved Peak Shape Enhanced Sensitivity GCMS->Result Experimental_Workflow Start Start: Sample containing Phenolic Compound Drydown Evaporate to Dryness (if in aqueous solution) Start->Drydown AddReagent Add Derivatization Reagent & Solvent Drydown->AddReagent Reaction Incubate (Heat as required) AddReagent->Reaction Analysis Inject into GC-MS Reaction->Analysis

References

Safety Operating Guide

Proper Disposal of Methyl Homoveratrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Methyl Homoveratrate

This compound, also known as methyl 2-(3,4-dimethoxyphenyl)acetate, requires careful handling and disposal due to its hazardous properties. This guide provides detailed procedures for its safe disposal, ensuring compliance with safety regulations and promoting a secure laboratory environment. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to mitigate risks and ensure environmental responsibility.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1][2][3] Understanding its specific hazards is the first step in safe handling and disposal.

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1][2][3][4]

Precautionary Measures:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][5]

Quantitative Data Summary

For quick reference, the following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 15964-79-1
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Light yellow to yellow to brown liquid
Storage Temperature Refrigerator

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with federal, state, and local hazardous waste regulations.[6] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).

Step 1: Waste Characterization

Before disposal, it is essential to determine if the waste is hazardous. Based on the safety data, this compound is considered a hazardous material. Therefore, any waste containing this chemical, including pure substance, contaminated solutions, and rinsates, must be treated as hazardous waste.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "this compound solution in ethanol").

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 3: Container Management

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area (SAA) near the point of generation.

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in the designated hazardous waste container.

  • Disposal of Decontaminated Containers: Once triple-rinsed, the defaced container can typically be disposed of as non-hazardous solid waste. However, always confirm this with your institution's Environmental Health and Safety (EHS) department.

Step 5: Arranging for Final Disposal

  • Contact EHS: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the full waste container.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_pure_or_solution Is it pure substance or a solution? start->is_pure_or_solution is_empty_container Is it an empty container? is_pure_or_solution->is_empty_container No collect_waste Collect in a labeled hazardous waste container. is_pure_or_solution->collect_waste Yes is_empty_container->collect_waste No (Contaminated materials) triple_rinse Triple-rinse with a suitable solvent. is_empty_container->triple_rinse Yes store_waste Store waste container in a designated Satellite Accumulation Area (SAA). collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. store_waste->contact_ehs end End of Process contact_ehs->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste. triple_rinse->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and the latest federal and state regulations.

References

Personal protective equipment for handling Methyl homoveratrate

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Methyl Homoveratrate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 15964-79-1). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound, also known as Methyl 2-(3,4-dimethoxyphenyl)acetate, is a clear liquid for which specific hazard data is limited; therefore, precautions should be based on compounds with similar structures and potential irritant properties.[1][2]

Hazard Identification

Based on analogous chemical structures, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[3]

Hazard Category Description Primary Route of Exposure
Eye Irritation May cause serious eye irritation, leading to redness, pain, and tearing.[3]Eyes
Skin Irritation May cause skin irritation upon contact. Prolonged exposure can lead to dermatitis.[3][4]Skin
Respiratory Irritation Inhalation of vapors or mists may cause respiratory tract irritation, coughing, and shortness of breath.[3][4]Inhalation
Ingestion Harmful if swallowed. May cause gastrointestinal irritation.[5][6]Ingestion

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent contact and inhalation. Always inspect PPE for integrity before use.[7]

PPE Specifications
Protection Type Specification Standard Guidelines for Use
Eye & Face Protection Chemical safety goggles with side shields.NIOSH (US) or EN 166 (EU)Must be worn at all times when handling the chemical.[7][8]
Hand Protection Nitrile gloves (for splash protection). Supported Polyvinyl Alcohol (PVA) gloves for extended contact.EN 374Nitrile gloves provide short-term protection and must be replaced immediately if contaminated.[9] Inspect gloves prior to each use.[7]
Body Protection Laboratory coat. Flame-retardant antistatic protective clothing if handling large quantities.N/AKeep lab coats fully buttoned. Remove immediately if significant contamination occurs.
Respiratory Protection Use only in a certified chemical fume hood. If ventilation is insufficient or a spill occurs, use an air-purifying respirator (APR) with organic vapor cartridges.NIOSH ApprovedRespirator use requires a formal respiratory protection program and fit testing.[10]

Operational Plan: Safe Handling Workflow

Following a structured workflow minimizes the risk of accidental exposure during handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Required Materials prep1->prep2 prep3 Don Required PPE (Gloves, Goggles, Coat) prep2->prep3 handle1 Perform All Work Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Generating Vapors or Mists handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate Waste (Liquid, Solid) clean1->clean2 clean3 Doff PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that a safety shower and eyewash station are accessible.[6]

    • Assemble all necessary equipment and chemicals inside the fume hood to minimize movement.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Conduct all manipulations of this compound exclusively within the chemical fume hood.[9]

    • Keep the primary container tightly sealed when not actively dispensing the chemical.[5]

    • Dispense the liquid carefully to avoid splashing and the generation of aerosols.

    • Ground containers when transferring large volumes to prevent static discharge.[6]

  • Post-Handling Cleanup :

    • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water. Dispose of cleaning materials as contaminated solid waste.

    • Securely close all waste containers.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Plan: Spill Response

Immediate and correct response to a spill is critical to contain the hazard.

G start Spill Occurs is_large Is the spill >20 mL or outside the fume hood? start->is_large evacuate Evacuate the Area Alert Others Contact EHS/HAZMAT is_large->evacuate Yes small_spill Small Spill (<20 mL, contained in hood) is_large->small_spill No absorb Absorb with Inert Material (e.g., sand, Chemizorb®) small_spill->absorb collect Collect Waste in a Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for a this compound spill.

Step-by-Step Spill Cleanup Protocol (Small Spill <20 mL)
  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is drawing air effectively.

  • Absorb: Cover the spill with a liquid-absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[8][11]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[11]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Dispose: Label the waste container clearly and dispose of it according to institutional hazardous waste procedures.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste. Do not pour down the drain or mix with other waste streams.[3][11]

Waste Stream Management
Waste Type Description Container Disposal Procedure
Liquid Waste Unused or waste this compound, and solvent rinses from cleaning glassware.Clearly labeled, sealed, and chemically compatible waste container.Keep container closed. Store in a designated satellite accumulation area. Arrange for pickup by Environmental Health & Safety (EHS).
Solid Waste Contaminated gloves, absorbent pads, paper towels, and other disposable lab supplies.Double-bagged in plastic bags, sealed, and placed in a labeled solid waste container.Bag and seal all materials. The outer bag must have a hazardous waste label. Store in the satellite accumulation area for EHS pickup.[9]
Empty Containers Original product container.Original container.If the container is "empty" (no liquid drips out when inverted), it can often be disposed of as regular trash. Check institutional policy.[9] Otherwise, it must be disposed of as hazardous waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.